molecular formula C9H20 B097798 3-Ethyl-2,2-dimethylpentane CAS No. 16747-32-3

3-Ethyl-2,2-dimethylpentane

Cat. No.: B097798
CAS No.: 16747-32-3
M. Wt: 128.25 g/mol
InChI Key: CLZCPQKGOAXOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,2-dimethylpentane is a branched-chain alkane that serves as a valuable compound in fundamental thermodynamic and combustion research. Its well-defined structure makes it a subject of interest in studies aiming to understand the relationships between molecular architecture and physical properties . This compound has been used in scientific investigations to determine key thermochemical data, such as its standard enthalpy of formation . Researchers utilize this compound in combustion studies to analyze combustion efficiency and reaction pathways, contributing to the development of more accurate kinetic models . The data derived from such research on pure hydrocarbon compounds are essential for advancing energy science and materials research. This product is strictly for professional laboratory research use.

Properties

CAS No.

16747-32-3

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

IUPAC Name

3-ethyl-2,2-dimethylpentane

InChI

InChI=1S/C9H20/c1-6-8(7-2)9(3,4)5/h8H,6-7H2,1-5H3

InChI Key

CLZCPQKGOAXOJT-UHFFFAOYSA-N

SMILES

CCC(CC)C(C)(C)C

Canonical SMILES

CCC(CC)C(C)(C)C

boiling_point

133.8 °C

melting_point

-99.3 °C

Other CAS No.

16747-32-3

Synonyms

3-ethyl-2,2-dimethylpentane

vapor_pressure

11.32 mmHg

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,2-dimethylpentane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a branched-chain alkane. Its fundamental identifiers are crucial for accurate documentation and procurement.

  • CAS Number: 16747-32-3[1][2][3]

  • Molecular Formula: C₉H₂₀[1][3][4]

  • IUPAC Name: this compound[3]

  • Synonyms: 2,2-Dimethyl-3-ethylpentane[3][5]

Below is a diagram illustrating the relationship between the compound and its key identifiers.

This compound This compound CAS: 16747-32-3 CAS: 16747-32-3 This compound->CAS: 16747-32-3 has CAS Number Formula: C9H20 Formula: C9H20 This compound->Formula: C9H20 has Molecular Formula Properties Properties This compound->Properties exhibits

Key Identifiers for this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and for theoretical modeling.

PropertyValueSource
Molecular Weight 128.26 g/mol [1][6]
Monoisotopic Mass 128.156500638 Da[7]
Boiling Point 133.84 °C[1]
Melting Point -99.47 °C[1]
Density 0.7310 g/cm³[1]
Refractive Index 1.4010[1]
Water Solubility 3.349 mg/L at 25 °C (estimated)[8]
logP (o/w) 4.990 (estimated)[8]
Critical Temperature 302 °C[6]
Critical Pressure 21.2 atm[6]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available and provides a distinct fragmentation pattern for identification.[5]

  • Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available, showing characteristic C-H stretching and bending vibrations for alkanes.[9]

The logical workflow for compound identification using its spectroscopic and physical properties is outlined below.

cluster_input Input Data cluster_analysis Analytical Methods cluster_database Reference Data Unknown_Sample Unknown Sample Mass_Spec Mass Spectrometry Unknown_Sample->Mass_Spec IR_Spec IR Spectroscopy Unknown_Sample->IR_Spec Phys_Prop Physical Properties (BP, MP, Density) Unknown_Sample->Phys_Prop Database Spectral & Property Databases (e.g., NIST) Mass_Spec->Database IR_Spec->Database Phys_Prop->Database Identification Identification of This compound Database->Identification

Workflow for Compound Identification

Experimental Protocols

For the acquisition of spectroscopic data, standard laboratory procedures would be employed:

  • Mass Spectrometry (Electron Ionization):

    • Introduce a dilute solution of the compound in a volatile solvent into the mass spectrometer.

    • Ionize the sample using a standard electron beam (typically 70 eV).

    • Detect the resulting fragments based on their mass-to-charge ratio.

  • Infrared Spectroscopy:

    • For a gas-phase spectrum, introduce the vaporized sample into a gas cell.

    • Pass an infrared beam through the sample.

    • Record the absorbance of IR radiation at different wavenumbers.

Safety and Handling

While specific GHS classification was not found, as a hydrocarbon, this compound should be handled with the standard precautions for flammable liquids.[8] It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment.

Biological Activity

There is no significant information in the public domain to suggest that this compound has any specific biological activity or is involved in any signaling pathways. It is primarily of interest as a hydrocarbon and a component of fuel mixtures.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethylpentane, a saturated acyclic hydrocarbon, is a structural isomer of nonane. As with other alkanes, its physical properties are dictated by the nature and strength of its intermolecular van der Waals forces. Understanding these properties is fundamental for its application in various research and industrial settings, including its potential use as a solvent, a component in fuel mixtures, or as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the key physical properties of this compound, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources, providing a reliable reference for scientific and technical applications.

Physical PropertyValueUnits
Molecular Formula C9H20-
Molecular Weight 128.26 g/mol
Boiling Point 133.8 - 134°C
Melting Point -99°C
Density 0.7310g/cm³
Refractive Index 1.4010-
Vapor Pressure 11.3mmHg @ 25°C (estimated)
Solubility in Water 3.349mg/L @ 25°C (estimated)

Experimental Protocols

The determination of the physical properties of this compound relies on established experimental techniques. The following sections detail the methodologies for measuring key properties.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Temperature Reading: The temperature is monitored as the liquid begins to boil and the vapor rises to the thermometer bulb. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction is applied to the observed boiling point.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.

Methodology: Pycnometer Method

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The exact volume of the pycnometer is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

  • Weighing: The pycnometer filled with the sample is weighed.

  • Calculation: The density of this compound is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a valuable tool for identifying and assessing the purity of liquid samples.

Methodology: Abbe Refractometer

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and light is passed through the sample. The telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Control: The temperature is maintained at a constant value (typically 20°C) using a circulating water bath, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of an alkane like this compound are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates this hierarchical relationship.

G A Molecular Structure (C9H20, Branched Alkane) B Intermolecular Forces (van der Waals) A->B C Boiling Point B->C D Melting Point B->D E Density B->E F Refractive Index B->F G Vapor Pressure B->G H Solubility B->H

Hierarchy of Physical Properties

This diagram shows that the molecular structure of this compound dictates the nature of its intermolecular forces, which in turn determine its macroscopic physical properties such as boiling point, melting point, density, and refractive index.

3-Ethyl-2,2-dimethylpentane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-2,2-dimethylpentane: Molecular Structure, Formula, and Properties

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this branched alkane.

Molecular Structure and Nomenclature

This compound is a saturated hydrocarbon belonging to the alkane class.[1] Its systematic IUPAC name precisely describes its molecular structure. The structure is derived from a parent five-carbon chain, which is indicated by the root name "pentane".[2][3]

The substituents on this pentane (B18724) chain are identified by the prefixes:

  • "dimethyl" : Indicates the presence of two methyl (-CH₃) groups.

  • "ethyl" : Indicates the presence of one ethyl (-CH₂CH₃) group.

The numerical locants "2,2-" and "3-" specify the positions of these substituents along the carbon chain. Therefore, the structure consists of:

  • A pentane backbone.

  • Two methyl groups attached to the second carbon atom (C2).[2]

  • One ethyl group attached to the third carbon atom (C3).[2]

The condensed structural formula is CH₃−C(CH₃)₂−CH(C₂H₅)−CH₂−CH₃.[3]

Chemical Formula and Identifiers

The chemical formula for this compound is C₉H₂₀ .[1][4][5][6] It is an isomer of nonane.

Key chemical identifiers for this compound are listed below:

  • IUPAC Name : this compound[7]

  • CAS Registry Number : 16747-32-3[4][6]

  • Canonical SMILES : CCC(CC)C(C)(C)C[1]

  • InChI : InChI=1S/C9H20/c1-6-8(7-2)9(3,4)5/h8H,6-7H2,1-5H3[1][4]

  • InChIKey : CLZCPQKGOAXOJT-UHFFFAOYSA-N[1][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₉H₂₀[1][4][5][7]
Molecular Weight128.2551 g/mol [4][6]
Exact Mass128.156500638 Da[7]
Melting Point-99 °C[8]
Boiling Point134 °C[8]
Critical Temperature302 °C[8]
Critical Pressure21.2 atm[8]

Experimental Protocols

While specific synthesis protocols for this compound are not detailed in the provided search results, mass spectrometry is a key analytical technique for its characterization.[4][6] The following is a generalized protocol for Electron Ionization Mass Spectrometry (EI-MS), a common method for analyzing volatile organic compounds like alkanes.

Objective: To determine the mass-to-charge ratio (m/z) of the molecule and its fragments to confirm its molecular weight and structural features.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer's inlet system. Due to its volatility, it is easily vaporized in a low-pressure environment.

  • Ionization: The gaseous molecules pass into the ionization chamber. Here, they are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the electron beam imparts significant internal energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

  • Acceleration: The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field, ensuring they all have the same kinetic energy.

  • Mass Analysis: The accelerated ions travel through a magnetic or electric field in the mass analyzer. The field deflects the ions based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.

  • Detection: An electron multiplier or Faraday cup detects the ions. The detector measures the abundance of ions at each m/z value.

  • Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. For this compound, a peak corresponding to the molecular weight (m/z ≈ 128) would be expected, along with other peaks corresponding to characteristic fragments.

Logical Structure Visualization

The following diagram illustrates the logical workflow for constructing the this compound molecule based on its IUPAC name.

IUPAC_Structure_Derivation cluster_name IUPAC Name Analysis cluster_structure Molecular Structure Construction Name This compound Parent Parent Chain: pentane Name->Parent Root name Substituents Substituents: - 2,2-dimethyl - 3-ethyl Name->Substituents Prefixes Chain 1. Draw 5-carbon chain C-C-C-C-C Parent->Chain AddMethyl 3. Add two methyl groups at C2 Substituents->AddMethyl Numbering 2. Number the chain C1-C2-C3-C4-C5 Chain->Numbering Numbering->AddMethyl AddEthyl 4. Add one ethyl group at C3 AddMethyl->AddEthyl Final Final Structure AddEthyl->Final

Caption: Logical derivation of the this compound structure from its IUPAC name.

References

A Comprehensive Guide to the Isomers of Nonane (C9H20): IUPAC Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the 35 structural isomers of the alkane nonane (B91170) (C9H20), intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the systematic International Union of Pure and Applied Chemistry (IUPAC) names and known synonyms for each isomer, presented in a clear, tabular format for efficient comparison and reference.

Introduction to Alkane Isomerism

Alkanes are saturated hydrocarbons with the general formula C_n_H_2n+2_. Isomers are molecules that share the same molecular formula but possess different structural arrangements of atoms. For nonane (C9H20), there are 35 distinct structural isomers, each with unique physical and chemical properties. The systematic naming of these isomers is governed by IUPAC nomenclature, which provides a standardized method for unambiguous identification based on molecular structure. While IUPAC names are the standard, some isomers may also be known by common or trivial names.

Data Presentation: IUPAC Names and Synonyms of C9H20 Isomers

The following table summarizes the IUPAC names and available synonyms for all 35 structural isomers of nonane. For many of the more complex branched isomers, a common synonym is not widely used or documented, and the IUPAC name serves as the primary identifier.

No.IUPAC NameSynonyms
1n-NonaneNonane, Nonyl hydride
22-MethyloctaneIsononane
33-MethyloctaneIsononane
44-Methyloctane-
52,2-Dimethylheptane-
62,3-Dimethylheptane-
72,4-Dimethylheptane-
82,5-Dimethylheptane-
92,6-Dimethylheptane-
103,3-Dimethylheptane-
113,4-Dimethylheptane-
123,5-Dimethylheptane-
134

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of the branched alkane, 3-Ethyl-2,2-dimethylpentane. It includes a summary of its physical properties, detailed experimental protocols for their determination, and an exploration of the structure-property relationships that govern these characteristics in alkanes.

Physicochemical Data of this compound

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2] Its physical properties are crucial for its handling, purification, and application in various chemical processes. A summary of its key physical data is presented in the table below.

PropertyValue
Boiling Point 133.84°C to 134°C[1][3]
Melting Point -99.47°C[1]
Molar Mass 128.26 g/mol [1]
Density 0.7310 g/cm³[1]
Refractive Index 1.4010[1]

Experimental Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental for the identification and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.

Distillation is the most common method for determining the boiling point of a liquid.[3] This technique relies on the principle that a liquid boils when its vapor pressure equals the external pressure.[3]

Experimental Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

  • Data Recording: The constant temperature observed during the collection of the distillate is recorded as the boiling point of the substance. It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. The capillary method is a widely used technique for this determination.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, which is sealed at one end. The sample height in the tube should be 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument. The apparatus is designed to heat the sample slowly and uniformly.

  • Heating and Observation: The sample is heated at a controlled rate, typically 1-2°C per minute, as it approaches the melting point. The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded.

  • Melting Range: The recorded temperature range provides the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1°C).

Structure-Property Relationships in Alkanes

The boiling and melting points of alkanes are significantly influenced by their molecular structure. The intermolecular forces, primarily van der Waals forces, are the key determinants of these physical properties.[2][4]

Factors Influencing Boiling and Melting Points:

  • Molecular Size: As the number of carbon atoms in an alkane chain increases, the surface area of the molecule also increases. This leads to stronger van der Waals forces between molecules, resulting in higher boiling and melting points.[2][5]

  • Molecular Branching: Branching in the carbon chain generally leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces and lowering the boiling point.[4][6]

  • Molecular Symmetry: For melting points, molecular symmetry plays a more critical role. More symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state and consequently, higher melting points.[1]

The following diagram illustrates the relationship between the structural features of alkanes and their resulting boiling and melting points.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Molecular_Size Molecular Size (Number of Carbon Atoms) Van_der_Waals Strength of van der Waals Forces Molecular_Size->Van_der_Waals Increases Molecular_Branching Molecular Branching Molecular_Branching->Van_der_Waals Decreases (Reduced Surface Area) Molecular_Symmetry Molecular Symmetry Molecular_Symmetry->Van_der_Waals Increases (Better Crystal Packing) Boiling_Point Boiling Point Van_der_Waals->Boiling_Point Directly Proportional Melting_Point Melting Point Van_der_Waals->Melting_Point Directly Proportional

Caption: Factors influencing the boiling and melting points of alkanes.

References

Navigating the Solubility Landscape of 3-Ethyl-2,2-dimethylpentane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Ethyl-2,2-dimethylpentane, a branched alkane, in a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of the solubility profile of nonpolar compounds. Due to the limited availability of specific experimental data for this compound, this guide integrates established principles of organic chemistry with detailed, practical methodologies for its empirical determination.

Core Principles: Understanding Alkane Solubility

This compound is a nonpolar, branched-chain alkane. Its solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes will readily dissolve in nonpolar solvents, while showing limited to no solubility in polar solvents.[1][2] This is due to the nature of intermolecular forces. This compound molecules are held together by weak van der Waals forces. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.[3][4]

In the case of polar solvents such as water, the strong hydrogen bonding network between water molecules is not sufficiently disrupted by the weak van der Waals forces that would be formed with the alkane.[3][5] This results in very low solubility. Conversely, in nonpolar solvents like hexane, the intermolecular forces are of a similar type and magnitude, allowing for ready miscibility.[4][6] Solvents with intermediate polarity, such as ethanol (B145695) and acetone, will exhibit partial miscibility, which is influenced by the extent of their nonpolar character.[7][8]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce in publicly available literature. The table below summarizes the available data and provides qualitative estimates based on chemical principles.

SolventChemical FormulaPolarityQuantitative Solubility (at 25 °C)Qualitative SolubilityCitation(s)
WaterH₂OHigh (Polar, Protic)~3.349 mg/L (estimated)Very Low / Immiscible[7]
Methanol (B129727)CH₃OHHigh (Polar, Protic)Data not availableLow / Partially Miscible[9]
EthanolC₂H₅OHMedium-High (Polar, Protic)Data not availablePartially Miscible[7][10]
Acetone(CH₃)₂COMedium (Polar, Aprotic)Data not availablePartially Miscible[11]
HexaneC₆H₁₄Low (Nonpolar)Data not availableHigh / Miscible[2][12]
Dimethyl Sulfoxide (B87167) (DMSO)(CH₃)₂SOHigh (Polar, Aprotic)Data not availableLow[13][14][15]

Experimental Determination of Solubility

Given the lack of extensive published data, experimental determination is crucial for obtaining precise solubility values. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[16][17][18]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of liquid this compound in various solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Hexane, DMSO

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Positive displacement micropipettes

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and syringes for standard preparation

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add a volume of the chosen solvent (e.g., 2 mL) to a series of glass vials.

    • Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase of the alkane.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with preliminary studies to confirm that equilibrium is reached (i.e., the concentration in the solvent phase does not change over a longer time period).[19][20]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the phases to separate.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the supernatant (the solvent phase) using a micropipette. Be cautious not to disturb the undissolved solute layer.

    • Dilute the collected sample with a known volume of a suitable solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent used for the experiment.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) against the known concentrations of the standards.

    • Use the calibration curve to determine the concentration of this compound in the experimental sample.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

3. Data Reporting:

  • Report the mean solubility value from at least three replicate experiments for each solvent.

  • Include the standard deviation to indicate the precision of the measurements.

  • Clearly state the temperature at which the solubility was determined.

Visualizing Solubility Concepts

To further elucidate the principles and processes described, the following diagrams are provided.

Solubility Prediction Based on Polarity.

G A 1. Preparation Add excess this compound to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge to separate the undissolved alkane. B->C D 4. Sampling Carefully extract a known volume of the supernatant (solvent layer). C->D E 5. Dilution & Analysis Dilute the sample and quantify concentration using GC-FID. D->E F 6. Calculation Determine solubility from concentration and dilution factor. E->F

Experimental Workflow for Solubility Determination.

References

Spectroscopic Data for 3-Ethyl-2,2-dimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data available for 3-Ethyl-2,2-dimethylpentane, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data, along with detailed experimental protocols and logical workflows.

Mass Spectrometry Data

The mass spectrum of this compound was obtained from the National Institute of Standards and Technology (NIST) database.[1][2] The spectrum was acquired using the electron ionization (EI) method.[1][2]

Table 1: Mass Spectrometry Peak List for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
41100.0
4395.0
5785.0
2980.0
7175.0
2770.0
5665.0
8550.0
9910.0
1285.0

Note: The data presented is based on the graphical representation from the NIST database and may be subject to minor variations.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a widely used "hard" ionization technique that produces characteristic fragmentation patterns, serving as a molecular fingerprint.[3]

  • Sample Introduction: The volatile liquid sample, this compound, is introduced into the ion source of the mass spectrometer. This is typically achieved via a gas chromatography (GC) system, which separates the analyte from any impurities.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation, breaking into smaller, positively charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of this compound is available from the NIST WebBook.[2] The key absorption bands are characteristic of C-H stretching and bending vibrations in alkanes.

Table 2: Infrared Spectroscopy Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960 - 2850C-H StretchAlkane (CH₃, CH₂)
1470 - 1450C-H Bend (Scissoring)CH₂
1380 - 1365C-H Bend (Rocking)CH₃

Note: The data is derived from the graphical representation of the gas-phase spectrum on the NIST database.

Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A sample of this compound is vaporized into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or NaCl).

  • Background Spectrum: A background spectrum is collected with the empty gas cell (or filled with a non-absorbing gas like nitrogen) to account for any atmospheric or instrumental interferences.[4]

  • Sample Spectrum: A beam of infrared radiation is passed through the gas cell containing the vaporized sample. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

  • Data Acquisition: The transmitted radiation is detected, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber. For gas-phase spectra, high resolution (e.g., 0.5 cm⁻¹) is often used to resolve the fine rotational-vibrational structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a publicly available, fully assigned NMR spectrum for this compound was not found in a readily tabulated format, predicted chemical shifts can be estimated based on the molecular structure and established principles of NMR spectroscopy for alkanes. Protons on alkyl groups typically resonate in the 0.7 to 1.5 ppm range in ¹H NMR, while carbon atoms in alkanes appear in the 10-40 ppm range in ¹³C NMR.[5]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (t-butyl)~0.9Singlet
-CH₂- (ethyl)~1.2Quartet
-CH-~1.4Multiplet
-CH₃ (ethyl)~0.8Triplet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C (quaternary)~35-40
-CH-~30-35
-CH₂-~20-30
-CH₃ (t-butyl)~25-30
-CH₃ (ethyl)~10-15

Note: These are estimated values based on general principles and may differ from experimental data.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, typically tetramethylsilane (B1202638) (TMS), is added to provide a reference signal at 0 ppm.

  • Instrument Setup: The sample tube is placed in the NMR spectrometer, which contains a powerful superconducting magnet. The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

  • Data Acquisition: The sample is subjected to a series of radiofrequency pulses. The nuclei absorb energy and then relax, emitting a signal that is detected by the instrument. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]

  • Data Processing: The detected signal (a free induction decay, FID) is converted into a spectrum (a plot of intensity versus chemical shift) using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS_Data Acquire Mass Spectrum - Molecular Ion - Fragmentation Pattern MS->MS_Data IR_Data Acquire IR Spectrum - Functional Group Analysis IR->IR_Data NMR_Data Acquire NMR Spectra - Chemical Environment - Connectivity NMR->NMR_Data Interpretation Combine Spectroscopic Data MS_Data->Interpretation IR_Data->Interpretation NMR_Data->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Synthesis of Branched Nonanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched nonanes, hydrocarbons with the chemical formula C9H20, are compounds of significant interest across various sectors of the chemical industry. Their applications range from serving as high-octane components in gasoline to acting as solvents and key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The controlled and efficient synthesis of specific branched nonane (B91170) isomers is therefore a critical area of research and development. This technical guide provides a comprehensive literature review of the primary synthetic methodologies for producing branched nonanes, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Key Synthetic Strategies

The synthesis of branched nonanes can be broadly categorized into two main approaches: laboratory-scale organic synthesis methods that offer high precision for specific isomers, and industrial-scale processes that are designed for bulk production of branched alkane mixtures. This guide will delve into both, providing detailed insights into the following key strategies:

  • Coupling Reactions: Methods such as the Corey-House, Grignard, and Wurtz reactions allow for the precise construction of carbon-carbon bonds to build the desired branched nonane skeleton.

  • Catalytic Isomerization: This industrial process involves the rearrangement of linear or less-branched alkanes into more highly branched isomers over a catalyst.

  • Alkylation: Another cornerstone of industrial synthesis, this process involves the reaction of smaller alkanes and alkenes to produce larger, highly branched alkanes.

  • Hydrocracking: This method involves the cleavage of larger hydrocarbon chains into smaller, often more branched, alkanes.

Laboratory-Scale Synthesis of Specific Branched Nonane Isomers

For research and development purposes, where specific, pure isomers of branched nonanes are often required, classical organic synthesis reactions provide the necessary control and selectivity.

Corey-House Synthesis

The Corey-House synthesis is a versatile and powerful method for the formation of carbon-carbon bonds, allowing for the coupling of two different alkyl groups to create unsymmetrical alkanes.[1] This makes it particularly well-suited for the targeted synthesis of a wide variety of branched nonanes. The reaction involves the preparation of a lithium dialkylcuprate (Gilman reagent), which then reacts with an alkyl halide.[2][3]

General Reaction Scheme:

  • Formation of Alkyllithium: R-X + 2Li → R-Li + LiX

  • Formation of Gilman Reagent: 2R-Li + CuI → R₂CuLi + LiI

  • Coupling Reaction: R₂CuLi + R'-X → R-R' + R-Cu + LiX

A key advantage of the Corey-House synthesis is that it generally provides good yields and is compatible with a wide range of primary and some secondary alkyl halides.[4] However, tertiary alkyl halides are generally not suitable for this reaction.[3]

Logical Relationship of Corey-House Synthesis

Corey_House_Synthesis AlkylHalide1 Alkyl Halide (R-X) Alkyllithium Alkyllithium (R-Li) AlkylHalide1->Alkyllithium 2 Li Lithium Lithium Metal Lithium->Alkyllithium Gilman Gilman Reagent (R₂CuLi) Alkyllithium->Gilman 2 eq. CuI Copper(I) Iodide CuI->Gilman BranchedNonane Branched Nonane (R-R') Gilman->BranchedNonane AlkylHalide2 Alkyl Halide (R'-X) AlkylHalide2->BranchedNonane

Caption: Corey-House synthesis workflow for branched alkanes.

Experimental Protocol: Synthesis of 2,3-Dimethylheptane (B1293410)

Proposed Reactants for the Synthesis of Various Branched Nonanes via Corey-House Synthesis

Target Branched NonaneGilman Reagent (R₂CuLi)Alkyl Halide (R'-X)
2-MethyloctaneLithium di(n-hexyl)cuprateMethyl iodide
3-MethyloctaneLithium di(n-pentyl)cuprate2-Bromobutane
4-MethyloctaneLithium di(n-butyl)cuprate2-Bromopentane
3,4-DimethylheptaneLithium di(sec-butyl)cuprate2-Bromopentane
Grignard Reaction

Grignard reactions are another fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[5] They involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as an aldehyde, ketone, or ester.[6] For the synthesis of branched alkanes, a common strategy involves the reaction of a Grignard reagent with a carbonyl compound to form an alcohol, which is then deoxygenated.

General Reaction Scheme:

  • Formation of Grignard Reagent: R-X + Mg → R-MgX

  • Reaction with Carbonyl: R-MgX + R'COR'' → RR'R''C-OMgX

  • Hydrolysis and Deoxygenation: RR'R''C-OMgX + H₂O → RR'R''C-OH → Branched Alkane

Experimental Workflow for Grignard-based Alkane Synthesis

Grignard_Alkane_Synthesis AlkylHalide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard Magnesium Magnesium Magnesium->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Carbonyl Carbonyl Compound Carbonyl->Adduct Alcohol Alcohol Adduct->Alcohol H₃O⁺ BranchedAlkane Branched Alkane Alcohol->BranchedAlkane Deoxygenation

Caption: General workflow for synthesizing branched alkanes using a Grignard reaction.

Experimental Protocol: Synthesis of a Branched Nonanol (Precursor to a Nonane)

A detailed protocol for the synthesis of a specific branched nonane via a Grignard reaction is not fully available in the reviewed literature. However, a general procedure for the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound can be outlined.[7][8]

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried to exclude moisture.

    • Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of the alkyl halide in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to the magnesium.

    • The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.

    • Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with a Carbonyl Compound:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of the aldehyde or ketone in anhydrous ether is added dropwise to the stirred Grignard solution.

    • The reaction mixture is stirred for a specified period, then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

    • The organic layer is separated, washed, dried, and the solvent is removed to yield the crude alcohol.

  • Purification and Characterization:

    • The resulting alcohol can be purified by distillation or column chromatography.

    • Characterization is typically performed using spectroscopic methods such as NMR and IR, and the purity is assessed by gas chromatography-mass spectrometry (GC-MS).[9][10][11]

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[12] While it is a classic method for forming alkanes, it has significant limitations.[13][14][15][16]

General Reaction Scheme:

2R-X + 2Na → R-R + 2NaX

Limitations of the Wurtz Reaction:

  • Symmetrical Alkanes: The reaction is most effective for the synthesis of symmetrical alkanes (R-R). When two different alkyl halides are used, a mixture of products (R-R, R'-R', and R-R') is formed, which is often difficult to separate.[14][15]

  • Side Reactions: The reaction can be accompanied by elimination reactions, leading to the formation of alkenes, especially with sterically hindered alkyl halides.[14]

  • Methane Synthesis: Methane cannot be synthesized using this method.[15]

  • Tertiary Halides: The reaction is generally not suitable for tertiary alkyl halides.[14]

Due to these limitations, the Wurtz reaction is less commonly used for the targeted synthesis of specific branched nonanes compared to the Corey-House or Grignard reactions.

Industrial-Scale Synthesis of Branched Nonanes

In an industrial context, the goal is often the production of a mixture of branched alkanes with desirable properties, such as a high octane (B31449) number for gasoline. The following processes are central to achieving this.

Catalytic Isomerization of n-Nonane

Hydroisomerization is a key refinery process used to convert linear alkanes into their more valuable branched isomers.[17] This process is typically carried out using bifunctional catalysts that possess both acidic and metallic sites. The most common catalysts are zeolites, such as SAPO-11, loaded with a noble metal like platinum.[17][18]

Reaction Pathway for n-Alkane Isomerization

Isomerization_Pathway nNonane n-Nonane Nonene Nonene Isomers nNonane->Nonene Dehydrogenation PtSite Pt Site PtSite->Nonene BranchedNonane Branched Nonane Isomers PtSite->BranchedNonane Carbocation Branched Carbocations Nonene->Carbocation Protonation AcidSite Acid Site AcidSite->Carbocation BranchedNonene Branched Nonene Isomers Carbocation->BranchedNonene Isomerization & Deprotonation BranchedNonene->BranchedNonane Hydrogenation

Caption: Bifunctional mechanism of n-nonane hydroisomerization.

Experimental Conditions and Product Distribution

The distribution of branched nonane isomers is highly dependent on the catalyst and reaction conditions (temperature, pressure, and hydrogen-to-hydrocarbon ratio).

CatalystTemperature (°C)Pressure (MPa)n-Nonane Conversion (%)Isomer Selectivity (%)Reference
Pt/SAPO-113101.077~65
Ni2P/SAPO-114000.57390

Note: The isomer selectivity refers to the percentage of converted n-nonane that is transformed into branched nonane isomers.

Alkylation of Isobutane (B21531) with Pentenes

Alkylation is a crucial refinery process for producing high-octane gasoline components. It involves the reaction of a low-molecular-weight alkane, typically isobutane, with an alkene, such as a pentene isomer.[19][20][21] The primary products of the alkylation of isobutane with pentenes are trimethylhexanes and dimethylheptanes, which are isomers of nonane.[19]

Typical Reaction:

Isobutane + 1-Pentene → Trimethylhexanes and other C9 isomers

This reaction is typically catalyzed by strong liquid acids like sulfuric acid or hydrofluoric acid.[20]

Product Distribution from Alkylation of Isobutane with 1-Pentene

Product IsomerApproximate Yield (%)
TrimethylhexanesMajor
DimethylheptanesSignificant
Other C9 IsomersMinor

Note: The exact product distribution is highly dependent on the specific catalyst, reaction conditions, and the isomer of pentene used.

Hydrocracking

Hydrocracking is a process that combines catalytic cracking and hydrogenation to break down large hydrocarbon molecules into smaller, more valuable products, including branched alkanes. While not a primary method for the direct synthesis of nonanes from smaller precursors, it can be a source of branched nonanes when heavier feedstocks are processed.

Conclusion

The synthesis of branched nonanes can be approached through a variety of methods, each with its own advantages and limitations. For the precise synthesis of specific isomers for research and pharmaceutical applications, laboratory-scale methods like the Corey-House and Grignard reactions are indispensable. For the large-scale production of high-octane fuel components, industrial processes such as catalytic isomerization and alkylation are the methods of choice. The selection of the most appropriate synthetic route will depend on the desired isomer purity, the required scale of production, and economic considerations. Further research into more selective and efficient catalysts for both laboratory and industrial-scale syntheses continues to be an active and important area of chemical science.

References

Potential Research Applications of C9H20 Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The C9H20 alkane series, comprising 35 constitutional isomers including the linear n-nonane, represents a versatile class of saturated hydrocarbons with significant, though often understated, potential in diverse research applications. While primarily utilized in industry as components of fuels and solvents, their distinct physicochemical properties, governed by their degree of branching, offer unique opportunities in materials science, analytical chemistry, and drug discovery. This technical guide provides an in-depth exploration of these applications, detailing the properties of key nonane (B91170) isomers, outlining experimental protocols for their synthesis and analysis, and visualizing key workflows and relationships to support advanced research and development.

Introduction to C9H20 Alkanes

Alkanes with the molecular formula C9H20, known as nonanes, are colorless, flammable liquids at standard conditions, primarily sourced from the fractional distillation of crude oil.[1] The 35 structural isomers of nonane exhibit a range of physical properties stemming from variations in their carbon skeleton.[2] Increased branching generally leads to a lower boiling point and a higher octane (B31449) rating, a critical factor in fuel science.[3] These structural variations are the basis for their differentiated roles in both industrial and research settings.

The fundamental relationship between the isomeric structures can be visualized as a hierarchical classification based on the length of the principal carbon chain.

G cluster_octanes Octane Backbone cluster_heptanes Heptane Backbone cluster_hexanes Hexane (B92381) Backbone cluster_pentanes Pentane Backbone C9H20 C9H20 (35 Isomers) methyloctanes Methyloctanes (3) C9H20->methyloctanes dimethylheptanes Dimethylheptanes (9) C9H20->dimethylheptanes ethylheptanes Ethylheptanes (2) C9H20->ethylheptanes trimethylhexanes Trimethylhexanes (8) C9H20->trimethylhexanes ethylmethylhexanes Ethylmethylhexanes (4) C9H20->ethylmethylhexanes tetramethylpentanes Tetramethylpentanes (4) C9H20->tetramethylpentanes ethyldimethylpentanes Ethyldimethyl- pentanes (3) C9H20->ethyldimethylpentanes diethylpentane Diethylpentane (1) C9H20->diethylpentane nnonane n-Nonane C9H20->nnonane

Figure 1: Hierarchical classification of C9H20 isomers.

Physicochemical Properties of Key Nonane Isomers

The utility of a specific C9H20 isomer in a research context is dictated by its physical properties. Branching reduces the effective surface area of the molecule, which weakens the intermolecular van der Waals forces, resulting in lower boiling points compared to the linear isomer, n-nonane.[4] Density also varies with molecular compactness. A summary of these properties for n-nonane and several of its branched isomers is presented below.

IsomerIUPAC NameCAS NumberBoiling Point (°C)Density (g/mL at 20°C)
n-NonaneNonane111-84-2150.80.718
Isononane2-Methyloctane3221-61-2143.00.713
-3-Methyloctane2216-33-3144.00.721
-2,2-Dimethylheptane1071-26-7132.00.724
-2,2,4-Trimethylhexane16747-26-5126.50.716
-2,2,3,3-Tetramethylpentane7154-79-2140.30.756

Data sourced from references[2][5][6][7][8][9][10].

Core Research Applications

The applications of C9H20 alkanes span several key areas of scientific research, driven by their properties as fuels, solvents, and synthetic precursors.

G cluster_A cluster_B cluster_C cluster_D cluster_E C9H20 C9H20 Alkanes A Energy & Fuel Science C9H20->A B Chemical Synthesis & Catalysis C9H20->B C Analytical Chemistry C9H20->C D Drug Discovery & Medicinal Chemistry C9H20->D E Materials Science C9H20->E A1 Combustion kinetics studies A->A1 A2 High-octane fuel formulation A->A2 A3 Alternative fuel additives A->A3 B1 Non-polar reaction solvent B->B1 B2 Feedstock for cracking/reforming B->B2 B3 Precursor for functionalized molecules B->B3 C1 Chromatographic standards (GC, HPLC) C->C1 C2 Solvent for non-polar analytes C->C2 C3 Distillation chaser C->C3 D1 Rigid scaffold design (Bicyclononanes) D->D1 D2 Ligand development for receptors D->D2 E1 Solvent in polymer synthesis E->E1 E2 Porogen in porous material fabrication E->E2 E3 Self-assembled monolayer research E->E3

Figure 2: Overview of primary research application areas for C9H20 alkanes.
Energy & Fuel Science

The primary industrial use of nonane isomers is as a major component of fuels like gasoline, jet fuel, and kerosene. In a research context, this translates to their use as model compounds for studying combustion chemistry. Highly branched isomers, such as 2,2,4-trimethylhexane, are valued for their high octane ratings, which resist premature ignition (knocking) in internal combustion engines.[3] Research applications include:

  • Combustion Kinetics: Studying the oxidation and pyrolysis of specific isomers to develop detailed chemical kinetic models for improving engine efficiency and reducing pollutant formation.

  • Fuel Formulation: Investigating the blending properties of different nonane isomers to optimize fuel performance characteristics like volatility, energy density, and octane number.

Chemical Synthesis & Solvents

As non-polar, aprotic solvents, C9H20 alkanes are useful in reactions involving non-polar reagents.[4] n-Nonane is particularly common as a solvent and distillation chaser. Their relative inertness makes them suitable media for reactions where the solvent should not participate. Key research uses include:

  • Reaction Media: Serving as a solvent for organometallic reactions, polymerizations, and syntheses of hydrophobic molecules.

  • Chemical Feedstock: All isomers can be used as starting materials in catalytic cracking and reforming processes to produce smaller, more valuable alkenes and alkanes for the synthesis of plastics and other chemicals.[1]

Drug Discovery & Medicinal Chemistry

A highly specialized but promising application lies in the use of complex, bridged nonane structures as rigid scaffolds in drug design. The bicyclo[3.3.1]nonane framework, a structural motif related to C9H20, has been explored as a template for developing new ligands for the estrogen receptor (ER). The rigidity of the bicyclic system helps to lock appended functional groups into specific spatial orientations, which is advantageous for achieving high-affinity and selective binding to biological targets. This approach is valuable for probing receptor binding pockets and developing novel therapeutics.

Materials Science

The application of nonane isomers in materials science is an emerging area. Their defined structures and properties make them suitable for:

  • Porogen Agents: In the synthesis of porous materials, a porogen acts as a template around which a matrix is formed. After formation, the porogen is removed (e.g., by solvent extraction or thermal decomposition), leaving behind a porous structure. The size and shape of the nonane isomer could potentially influence the resulting pore size and morphology.

  • Self-Assembled Monolayers (SAMs): While longer-chain alkanes are more common, studies on the self-assembly of alkanes on surfaces like gold (Au) or graphite (B72142) (HOPG) are fundamental to understanding surface functionalization. Nonanes can be used in model systems to investigate the effects of chain length and branching on monolayer packing and stability.

  • Polymer Synthesis: Nonane isomers can be used as non-polar solvents for the synthesis and processing of polymers, particularly for dissolving non-polar monomers and polymers.

Experimental Protocols

Synthesis of a Branched C9H20 Isomer: Corey-House Synthesis

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds and is particularly useful for creating unsymmetrical alkanes. This protocol outlines the synthesis of 3-methylnonane (B147189) as a representative example.

G A Step 1: Form Alkyllithium (e.g., n-Hexyllithium) Reagents: 1-Bromohexane (B126081), Li metal Solvent: Dry Ether B Step 2: Form Gilman Reagent (Lithium Dihexylcuprate) Reagents: n-Hexyllithium (B1586676), CuI Solvent: Dry Ether A->B Transmetalation C Step 3: Coupling Reaction Reagents: Gilman Reagent, 2-Bromopropane Solvent: Dry Ether B->C Coupling D Step 4: Workup & Purification - Quench with aq. NH4Cl - Extract with Ether - Dry & Evaporate - Distill Product C->D Isolation E Product: 3-Methyloctane D->E

Figure 3: General workflow for the Corey-House synthesis of a C9H20 isomer.

Methodology:

  • Step 1: Preparation of Alkyllithium Reagent (e.g., n-Hexyllithium)

    • Under an inert atmosphere (e.g., Argon), add lithium metal to anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a condenser and dropping funnel.

    • Slowly add a solution of 1-bromohexane in anhydrous ether to the lithium suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

    • After the addition is complete, stir the mixture at room temperature until the lithium is consumed.

  • Step 2: Formation of the Gilman Reagent (Lithium Dihexylcuprate)

    • In a separate flask under an inert atmosphere, suspend copper(I) iodide (CuI) in anhydrous ether and cool to 0°C.

    • Slowly transfer the prepared n-hexyllithium solution from Step 1 to the CuI suspension via cannula.

    • Allow the mixture to stir at 0°C. The formation of the Gilman reagent, (CH3(CH2)5)2CuLi, is indicated by a color change.

  • Step 3: Coupling Reaction

    • To the Gilman reagent at 0°C, slowly add 2-bromopropane.

    • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 4: Workup and Purification

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO4).

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to yield pure 3-methyloctane.

Analysis of C9H20 Isomers in a Mixture via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing mixtures of alkane isomers, such as in a gasoline sample.

Methodology:

  • 1. Sample Preparation:

    • Dilute the hydrocarbon sample (e.g., gasoline) in a volatile solvent such as dichloromethane (B109758) or hexane to a concentration of approximately 100-1000 ppm.[1] A typical dilution would be 10 µL of sample in 10 mL of solvent.

    • Transfer an aliquot of the diluted sample to a 2 mL GC vial and seal with a septum cap.

  • 2. Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 275°C.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase like DB-1 or HP-5ms) is essential for separating alkanes based on boiling point.

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 200°C. This program should be optimized based on the specific mixture.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 35-300.

  • 3. Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC). Isomers will elute in order of increasing boiling point.

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST/Wiley). The fragmentation pattern for alkanes is characteristic, often showing a series of alkyl fragments separated by 14 amu (CH2). The molecular ion (M+) may be weak or absent.

    • Confirm identification by comparing the retention times of peaks in the sample to those of authentic C9H20 isomer standards run under the same conditions.

Conclusion

The C9H20 alkane isomers, while ubiquitous in commodity chemical applications, possess a nuanced range of properties that make them valuable tools for scientific research. Their structural diversity allows for systematic studies in fuel science, where branching dictates combustion efficiency. As solvents and synthetic building blocks, their non-polar and inert nature is a key asset. Furthermore, specialized isomers and their derivatives, like the bicyclo[3.3.1]nonane scaffold, are proving to be enabling structures in the rational design of new therapeutics. Future research into their use as molecular templates in materials science may unlock further applications. A thorough understanding of the properties and handling of these fundamental hydrocarbons is essential for professionals seeking to leverage them in advanced research and development projects.

References

The Dawn of a Structural Revolution: An In-depth Technical Guide to the Discovery and History of Saturated Hydrocarbon Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of isomerism—the existence of compounds with the same molecular formula but different structural arrangements and properties—is a cornerstone of modern chemistry, particularly in the realm of drug development where subtle changes in a molecule's architecture can profoundly impact its biological activity. This technical guide delves into the pivotal discoveries and historical milestones that led to our understanding of saturated hydrocarbon isomers, laying the groundwork for the structural theory that underpins contemporary organic chemistry and medicinal chemistry.

The Precursors to Isomerism: Anomalous Observations

The early 19th century was marked by a burgeoning understanding of elemental composition. However, chemists soon encountered perplexing phenomena that challenged the nascent atomic theory.

Wöhler and Liebig's Conundrum: Silver Fulminate (B1208216) and Silver Cyanate (B1221674)

In the 1820s, Justus von Liebig and Friedrich Wöhler, two titans of early organic chemistry, independently studied two distinct silver salts: silver fulminate and silver cyanate.[1][2] Liebig's silver fulminate was a dangerously explosive substance, while Wöhler's silver cyanate was a stable, non-explosive compound.[1][3] To their astonishment, their elemental analyses revealed that both compounds possessed the identical elemental composition: AgCNO.[2][3] This discovery, where two substances with the same atoms exhibited vastly different properties, was a critical early observation of what would later be defined as isomerism.[1]

The Birth of a Concept: Berzelius and "Isomerism"

It was the Swedish chemist Jöns Jacob Berzelius who, in 1831, formally proposed the term "isomerism" (from the Greek "isomeres," meaning "composed of equal parts") to describe this phenomenon.[4] He posited that the different properties of isomers must arise from a different arrangement of the same atoms within the molecule.[4]

The Landmark Experiment: Wöhler's Synthesis of Urea (B33335)

A pivotal moment in the history of chemistry, which also provided a powerful example of isomerism, was Friedrich Wöhler's synthesis of urea in 1828.[5][6] This experiment is often cited as the beginning of the end for the theory of vitalism, which held that organic compounds could only be produced by living organisms.[6]

Experimental Protocol: Wöhler's Synthesis of Urea (1828)

While the detailed, step-by-step protocol from Wöhler's original 1828 publication is not available in a modern format, the essence of the experiment can be described as follows:

Objective: To prepare ammonium (B1175870) cyanate from inorganic starting materials.

Reactants:

  • Silver cyanate (AgCNO)

  • Ammonium chloride (NH₄Cl) or

  • Lead(II) cyanate (Pb(OCN)₂)

  • Ammonia (NH₃) and water (H₂O)[4][5]

General Procedure:

  • A solution of silver cyanate was treated with a solution of ammonium chloride, or lead cyanate was treated with aqueous ammonia.[4][5]

  • The resulting mixture was heated, causing a double displacement reaction to form ammonium cyanate (NH₄OCN) in solution.[5]

  • Upon evaporation of the solvent by heating, the ammonium cyanate rearranged to form crystalline urea ((NH₂)₂CO).[7]

Observation and Significance: Wöhler observed that the white crystals he obtained were identical to urea, a well-known organic compound isolated from urine.[6] He famously wrote to Berzelius, "I must tell you that I can make urea without requiring a kidney of an animal, either man or dog." This synthesis demonstrated that an organic compound could be formed from inorganic starting materials and, crucially, that ammonium cyanate and urea were isomers—both having the molecular formula CH₄N₂O but with different properties.[6]

The Rise of Structural Theory

The concept of isomerism laid the foundation for a more profound understanding of molecular architecture. The mid-19th century witnessed the independent and near-simultaneous development of the theory of chemical structure.

Archibald Scott Couper: The Visionary

In 1858, the Scottish chemist Archibald Scott Couper published a groundbreaking paper, "On a New Chemical Theory," in which he proposed two fundamental ideas:

  • Carbon's Tetravalency: Carbon atoms are tetravalent, meaning they can form four chemical bonds.

  • Carbon-Carbon Bonding: Carbon atoms can link to one another to form chains.[8][9]

Crucially, Couper was the first to use lines to represent bonds between atoms in his structural formulas, a convention that remains central to chemical notation today.[8]

Aleksandr Butlerov: The Architect of "Chemical Structure"

Independently, the Russian chemist Aleksandr Butlerov, between 1857 and 1861, articulated a comprehensive theory of "chemical structure."[10] He asserted that the chemical nature of a molecule is determined not only by its elemental composition but also by the specific arrangement and bonding of its atoms.[6][11] Butlerov's theory provided a robust framework for explaining isomerism. He predicted and later demonstrated the existence of isomers for saturated hydrocarbons, such as the two isomers of butane (B89635) and the three isomers of pentane.[11] In 1866, he successfully synthesized isobutane, providing concrete experimental evidence for his theory.[12]

Quantitative Data: Physical Properties of Saturated Hydrocarbon Isomers

The differences in the physical properties of saturated hydrocarbon isomers are a direct consequence of their different molecular structures. Branching in the carbon chain affects the surface area and the efficiency of intermolecular packing, which in turn influences properties like boiling point, melting point, and density.

Generally, for a given number of carbon atoms, increased branching leads to a lower boiling point due to a smaller surface area and weaker van der Waals forces.[5] Melting points are more complex and are influenced by the molecule's ability to pack into a crystal lattice, with more symmetrical molecules often having higher melting points.[5]

Table 1: Physical Properties of Butane Isomers (C₄H₁₀)

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C, liquid)
n-ButaneCH₃CH₂CH₂CH₃-0.5[13]-138.3[13]0.573
Isobutane (2-Methylpropane)CH(CH₃)₃-11.7[13]-159.6[13]0.551

Table 2: Physical Properties of Pentane Isomers (C₅H₁₂)

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-PentaneCH₃(CH₂)₃CH₃36.1[9]-129.7[9]0.626[9]
Isopentane (2-Methylbutane)CH₃CH(CH₃)CH₂CH₃27.7[1]-159.9[1]0.620
Neopentane (2,2-Dimethylpropane)C(CH₃)₄9.5[1]-16.6[1]0.613

Table 3: Physical Properties of Hexane (B92381) Isomers (C₆H₁₄)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Hexane68.7-95.30.659
2-Methylpentane60.3-153.70.653
3-Methylpentane63.3-1180.664
2,2-Dimethylbutane49.7-99.90.649
2,3-Dimethylbutane58.0-128.50.662

Table 4: Physical Properties of Heptane Isomers (C₇H₁₆)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Heptane98.4[6]-90.6[6]0.684[6]
2-Methylhexane90.0-118.30.679
3-Methylhexane92.0-119.50.687
2,2-Dimethylpentane79.2-123.80.674
2,3-Dimethylpentane89.8-1350.695
2,4-Dimethylpentane80.5-119.20.673
3,3-Dimethylpentane86.1-134.50.693
3-Ethylpentane93.5-118.60.698
2,2,3-Trimethylbutane80.9-25.00.690

Table 5: Physical Properties of Octane Isomers (C₈H₁₈)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Octane125.7[8]-56.8[8]0.703[8]
2-Methylheptane117.6-109.00.698
3-Methylheptane118.9-120.50.706
4-Methylheptane117.7-121.20.704
2,2-Dimethylhexane106.8-121.20.695
2,3-Dimethylhexane115.6-0.712
2,4-Dimethylhexane109.4-118.70.697
2,5-Dimethylhexane109.1-91.30.694
3,3-Dimethylhexane112.0-125.80.710
3,4-Dimethylhexane117.7-0.719
2,2,3-Trimethylpentane113.5-112.40.716
2,2,4-Trimethylpentane99.2-107.40.692
2,3,3-Trimethylpentane114.8-100.70.726
2,3,4-Trimethylpentane113.6-109.60.719
3-Ethyl-2-methylpentane115.5-0.719
3-Ethyl-3-methylpentane118.3-92.80.726
2,2,3,3-Tetramethylbutane106.5100.70.711

Experimental Protocols: Separation and Identification in the 19th Century

The confirmation of the existence of isomers and the study of their properties necessitated the development of methods for their separation and identification.

Fractional Distillation

The primary method for separating liquid hydrocarbon isomers in the 19th century was fractional distillation. This technique exploits the differences in the boiling points of the isomers.

General Experimental Workflow for Fractional Distillation:

  • Heating the Mixture: A mixture of hydrocarbon isomers is heated in a distillation flask.

  • Vaporization: The isomer with the lower boiling point vaporizes more readily.

  • Fractionating Column: The vapor mixture rises through a fractionating column, which provides a large surface area (e.g., packed with glass beads or having indentations) for repeated condensation and vaporization cycles.

  • Enrichment: With each cycle, the vapor becomes progressively enriched in the more volatile component (the isomer with the lower boiling point).

  • Condensation: The vapor that reaches the top of the column, now almost pure in the lower-boiling isomer, passes into a condenser where it is cooled and collected as a liquid distillate.

  • Separation: By carefully controlling the temperature, the different isomers can be collected in separate fractions.

Early Methods of Structural Elucidation

Before the advent of modern spectroscopic techniques, 19th-century chemists relied on a combination of elemental analysis and chemical reactions to deduce the structure of molecules.

  • Combustion Analysis: This technique was used to determine the empirical formula of a hydrocarbon by burning a known mass of the substance and measuring the masses of the resulting carbon dioxide and water.

  • Chemical Degradation: Chemists would subject a molecule to a series of reactions to break it down into smaller, identifiable fragments. By piecing together the structures of these fragments, they could infer the structure of the original molecule.

Visualizing the Historical Development and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key historical developments and a generalized experimental workflow.

Historical_Development cluster_early_observations Early Observations (1820s) cluster_synthesis_and_theory Synthesis and Structural Theory (1828-1860s) Liebig Liebig's work on silver fulminate (explosive) Berzelius Berzelius coins the term 'Isomerism' Liebig->Berzelius Same formula (AgCNO), different properties Wohler1 Wöhler's work on silver cyanate (stable) Wohler1->Berzelius Same formula (AgCNO), different properties Wohler2 Wöhler's synthesis of urea (1828) (NH₄OCN vs. (NH₂)₂CO) Couper Couper proposes tetravalency of carbon and carbon-carbon chains (1858) Wohler2->Couper Butlerov Butlerov develops the theory of 'Chemical Structure' (1861) Couper->Butlerov Butlerov_synthesis Butlerov synthesizes isobutane (1866) Butlerov->Butlerov_synthesis

Caption: Historical timeline of the discovery of isomerism.

Experimental_Workflow cluster_separation Separation of Isomers cluster_identification 19th Century Identification start Mixture of Hydrocarbon Isomers distillation Fractional Distillation start->distillation fraction1 Fraction 1 (Lower Boiling Point Isomer) distillation->fraction1 fraction2 Fraction 2 (Higher Boiling Point Isomer) distillation->fraction2 combustion Combustion Analysis fraction1->combustion degradation Chemical Degradation fraction1->degradation structure Deduced Structure combustion->structure Empirical Formula degradation->structure Structural Fragments

Caption: Generalized 19th-century experimental workflow.

Conclusion

The journey from the initial perplexing observations of Liebig and Wöhler to the sophisticated structural theory of Couper and Butlerov marks a paradigm shift in chemical thinking. The discovery and study of saturated hydrocarbon isomers were instrumental in this revolution, demonstrating unequivocally that the arrangement of atoms, not just their numbers, dictates the properties of a substance. This fundamental principle, born out of meticulous experimentation and brilliant theoretical insights, continues to be the bedrock of modern organic chemistry and is of paramount importance in fields like drug development, where the precise three-dimensional structure of a molecule determines its therapeutic efficacy. The historical narrative of isomerism serves as a powerful reminder of the intricate relationship between empirical observation, theoretical conceptualization, and experimental verification that drives scientific progress.

References

Material Safety Data Sheet (MSDS): An In-depth Technical Guide to 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical.

Chemical Identification and Physical Properties

3-Ethyl-2,2-dimethylpentane is a branched alkane with the molecular formula C9H20.[1][2][3][4] It is important to understand its physical characteristics to ensure safe handling and storage.

PropertyValueSource
CAS Registry Number 16747-32-3[1][2][3][4][5]
Molecular Formula C9H20[1][2][3][4]
Molecular Weight 128.26 g/mol [1][2][3]
Boiling Point 133.84 °C to 134 °C[2][6]
Melting Point -99 °C to -99.47 °C[2][6]
Density 0.7310 g/cm³[2]
Vapor Pressure 11.3 mmHg @ 25 °C (estimated)[7]
Flash Point 25.50 °C (78.00 °F) (estimated)[7]
Water Solubility 3.349 mg/L @ 25 °C (estimated)[7]
Refractive Index 1.4010[2]

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available across all sources, related isomers and similar alkanes are classified as flammable liquids with potential for skin irritation and drowsiness or dizziness upon inhalation.[8][9] Aspiration if swallowed may cause lung damage.[9]

Hazard CategoryClassificationNotes
Flammability Flammable Liquid (Based on isomers)Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[10][11]
Health Hazards Skin Irritant, May cause drowsiness or dizziness, Aspiration HazardBased on data for similar branched alkanes.[8][9]
Environmental Hazards Very toxic to aquatic life with long lasting effects (Based on isomers)[8][12]

Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

ProcedureRecommendationSource
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[14][15] Ground and bond containers when transferring material.[15][16] Avoid contact with skin, eyes, and clothing.[14][16][13][14][15][16]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep away from heat, sparks, open flames, and other ignition sources.[11][15][17] Store separately from incompatible materials such as strong oxidizing agents.[10][11][17][10][11][14][15][17]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors.[13][18]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.[13][18]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from flammability hazards.[13][18]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Necessary when handling outside of a fume hood or in poorly ventilated areas.[13]

Emergency Procedures

In the event of an emergency, follow these established protocols.

Emergency TypeProcedureSource
Spill or Leak Evacuate the area and remove all ignition sources.[10][14] Use a non-sparking tool to clean up the spill.[16] Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[10][16][10][14][16]
Fire Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[8][10][14] Water may be ineffective.[10] Use water spray to cool fire-exposed containers.[10][11][8][10][11][14]
First Aid: Skin Contact Immediately wash with soap and water and rinse thoroughly.[8] Remove contaminated clothing.[15][8][15]
First Aid: Eye Contact Rinse opened eye for several minutes under running water.[8][8]
First Aid: Inhalation Move person to fresh air. If not breathing, give artificial respiration.[11][15][11][15]
First Aid: Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[8][15][8][15]

Visualized Workflows and Relationships

Experimental Workflow for Safe Handling

G A Preparation - Review SDS - Prepare PPE - Ensure fume hood is operational B Handling - Work within fume hood - Use non-sparking tools - Ground equipment A->B Proceed with caution C Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from ignition sources B->C After use D Waste Disposal - Collect in labeled, sealed container - Dispose as hazardous waste - Follow institutional protocols B->D After experiment

Caption: A flowchart illustrating the key stages for the safe handling of this compound.

Emergency Response for Spills

G A Spill Detected B Evacuate Area & Alert Others A->B C Remove Ignition Sources B->C D Don Appropriate PPE C->D E Contain Spill with Inert Material (e.g., sand, vermiculite) D->E F Collect Residue with Non-Sparking Tools E->F G Place in Sealed Container for Hazardous Waste Disposal F->G H Ventilate and Clean Spill Area G->H

Caption: A workflow for responding to a spill of this compound.

Logical Relationship for PPE Selection

G A Task Assessment: Handling this compound B Risk: Chemical Splash? A->B C Risk: Skin Contact? A->C D Risk: Inhalation of Vapors? A->D E Wear Safety Goggles / Face Shield B->E Yes I No Eye Protection Needed B->I No F Wear Nitrile/Neoprene Gloves C->F Yes G Wear Lab Coat & Closed-toe Shoes C->G Yes J No Gloves Needed C->J No H Work in Fume Hood or Wear Respirator D->H Yes K No Respiratory Protection Needed D->K No

Caption: A decision tree for selecting the appropriate PPE when handling this compound.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Ethyl-2,2-dimethylpentane (CAS No: 16747-32-3). While specific experimental kinetic data on the decomposition of this compound is limited in publicly accessible literature, this document extrapolates its stability profile from the well-established chemistry of branched alkanes. This guide also outlines general protocols for assessing thermal stability and provides clear recommendations for safe storage and handling to ensure the compound's integrity for research and development purposes.

Introduction

This compound is a saturated, highly branched aliphatic hydrocarbon. Like other alkanes, it is a non-polar compound characterized by single carbon-carbon and carbon-hydrogen bonds. The reactivity of alkanes is generally low due to the strength and non-polar nature of these bonds, requiring significant energy input, such as high temperatures or UV radiation, to initiate reactions. Branched alkanes, such as this compound, are generally more stable than their straight-chain isomers. This increased stability is often attributed to factors like steric hindrance and electronic effects. Understanding the chemical stability and appropriate storage conditions of this compound is crucial for its application in research, particularly in fields where chemical purity and integrity are paramount.

Chemical Identity and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various experimental and storage conditions.

PropertyValueSource(s)
Molecular Formula C₉H₂₀[PubChem][1]
Molecular Weight 128.25 g/mol [PubChem][1]
CAS Number 16747-32-3[NIST WebBook][2]
Appearance Colorless liquid
Boiling Point 133-134 °C[NIST WebBook][2]
Melting Point -99 °C
Density 0.731 g/cm³ at 20 °C
Vapor Pressure 11.3 mmHg at 25 °C
Solubility in Water Insoluble

Chemical Stability

The chemical stability of this compound is primarily dictated by the general reactivity of branched alkanes.

Thermal Stability

Alkanes undergo thermal decomposition, or pyrolysis, at high temperatures. This process, also known as cracking, involves the cleavage of C-C and C-H bonds to form smaller, often unsaturated, hydrocarbons. The rate of pyrolysis generally increases with molecular weight and branching in an alkane. The process typically follows a free-radical chain mechanism. For C9 alkanes, pyrolysis studies indicate that decomposition occurs at elevated temperatures, often requiring a catalyst to proceed at lower temperatures.

Oxidative Stability

Oxidation of alkanes, particularly combustion, is a highly exothermic process that occurs at high temperatures in the presence of an oxidant, such as oxygen. Under controlled conditions, alkanes can be partially oxidized to form alcohols, aldehydes, ketones, or carboxylic acids.

This compound is not expected to react with atmospheric oxygen under ambient conditions. However, it is incompatible with strong oxidizing agents, and contact with such substances should be avoided to prevent vigorous and potentially hazardous reactions.

Hydrolytic Stability

As a non-polar hydrocarbon, this compound is immiscible with water and does not undergo hydrolysis. The C-C and C-H bonds are not susceptible to attack by water under normal conditions. Therefore, the compound is considered hydrolytically stable.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the purity and prevent degradation of this compound. The following conditions are recommended based on safety data sheets and general chemical safety guidelines.

  • Containers: Store in a tightly closed container.

  • Atmosphere: Store in a dry and cool place. A well-ventilated area is crucial to prevent the accumulation of vapors.

  • Temperature: Avoid exposure to high temperatures. Storage at ambient room temperature is generally acceptable, but refrigeration may be considered for long-term storage to minimize any potential for slow degradation.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound is flammable.

  • Incompatible Materials: Store away from strong oxidizing agents and acids.

The logical workflow for ensuring the safe storage of this compound is illustrated in the diagram below.

StorageWorkflow start Receive This compound check_container Inspect Container Integrity start->check_container storage_area Select Cool, Dry, Well-Ventilated Area check_container->storage_area check_incompatibles Check for Incompatible Materials (Oxidizers, Acids) storage_area->check_incompatibles remove_incompatibles Remove Incompatible Materials check_incompatibles->remove_incompatibles Present place_in_storage Place in Designated Storage Location check_incompatibles->place_in_storage Absent remove_incompatibles->place_in_storage seal_container Ensure Container is Tightly Sealed place_in_storage->seal_container end_storage Secure Storage seal_container->end_storage

Caption: Logical workflow for the safe storage of this compound.

General Experimental Protocol for Thermal Stability Assessment

While a specific protocol for this compound is not available, a general methodology for assessing the thermal stability of a volatile organic compound using techniques like gas chromatography can be described.

Objective: To determine the onset of thermal decomposition of a volatile alkane.

Materials and Equipment:

  • Sample of the alkane (e.g., this compound)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sealed micro-reactors or ampoules capable of withstanding high temperatures and pressures

  • High-temperature oven or furnace with precise temperature control

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column for hydrocarbon analysis (e.g., PONA)

Procedure:

  • Sample Preparation: A known amount of the alkane is placed into a series of micro-reactors.

  • Inerting: The reactors are purged with an inert gas to remove oxygen and then sealed.

  • Heating: Each reactor is heated to a specific temperature for a defined period. A range of temperatures should be tested to identify the onset of decomposition.

  • Cooling: After the heating period, the reactors are rapidly cooled to quench the reaction.

  • Analysis: The contents of each reactor are carefully sampled and injected into the GC-FID.

  • Data Interpretation: The resulting chromatograms are analyzed. The appearance of new peaks corresponding to smaller hydrocarbons or isomers indicates that decomposition has occurred. The temperature at which these new products are first detected is considered the onset of thermal decomposition under the experimental conditions.

The workflow for this generalized experimental protocol is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Thermal Reaction cluster_analysis Analysis prep1 Aliquot Alkane into Micro-reactors prep2 Purge with Inert Gas prep1->prep2 prep3 Seal Reactors prep2->prep3 react1 Heat Reactors to Set Temperatures prep3->react1 react2 Hold for Defined Time react1->react2 react3 Rapidly Cool to Quench Reaction react2->react3 analysis1 Sample Reactor Headspace or Liquid react3->analysis1 analysis2 Inject into GC-FID analysis1->analysis2 analysis3 Analyze Chromatogram for Decomposition Products analysis2->analysis3

Caption: Generalized workflow for assessing the thermal stability of a volatile alkane.

Conclusion

This compound exhibits the high chemical stability characteristic of branched alkanes. It is stable under ambient conditions and does not undergo hydrolysis. Its primary reactivity involves combustion at high temperatures and reactions with strong oxidizing agents. For laboratory use, adherence to standard safety protocols for flammable liquids, including storage in a cool, dry, well-ventilated area away from ignition sources and incompatible materials, is sufficient to ensure its integrity. While specific quantitative data on its degradation kinetics are not widely published, the general principles of alkane chemistry provide a reliable framework for its safe handling and storage.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two proposed methods for the synthesis of 3-Ethyl-2,2-dimethylpentane. The methods are based on established organic chemistry principles: a Grignard reagent-based approach and an acid-catalyzed alkylation approach. While specific yield and reaction time data for the direct synthesis of this compound is limited in publicly available literature, the provided protocols are based on analogous and well-documented reactions. Optimization of the described conditions may be necessary to achieve optimal results.

Method 1: Grignard Reagent-Based Synthesis

This method involves a two-step process starting from a commercially available ketone. The first step is the addition of an ethyl Grignard reagent to 2,2-dimethyl-3-pentanone (B1295208) to form the tertiary alcohol, 3-ethyl-2,2-dimethylpentan-3-ol. The second step is the deoxygenation of this alcohol to yield the target alkane, this compound.

Diagram of the Grignard-Based Synthesis Pathway

Grignard_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation 2_2_dimethyl_3_pentanone 2,2-Dimethyl-3-pentanone tertiary_alcohol 3-Ethyl-2,2-dimethylpentan-3-ol 2_2_dimethyl_3_pentanone->tertiary_alcohol 1. EtMgBr, Dry Ether 2. H3O+ workup EtMgBr Ethylmagnesium bromide final_product This compound tertiary_alcohol->final_product Barton-McCombie Deoxygenation

Caption: Grignard-based synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,2-dimethylpentan-3-ol via Grignard Reaction

This protocol describes the reaction of ethylmagnesium bromide with 2,2-dimethyl-3-pentanone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 2,2-dimethyl-3-pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of iodine disappears and bubbling is observed. Gentle warming may be required.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2,2-dimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude tertiary alcohol can be purified by distillation or flash column chromatography.

Step 2: Deoxygenation of 3-Ethyl-2,2-dimethylpentan-3-ol (Barton-McCombie Reaction)

This protocol is a general procedure for the deoxygenation of a tertiary alcohol.[1][2]

Materials:

  • 3-Ethyl-2,2-dimethylpentan-3-ol

  • Sodium hydride (NaH)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • Formation of the Xanthate Ester:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-ethyl-2,2-dimethylpentan-3-ol (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the solution to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

    • After stirring for 2 hours at room temperature, add methyl iodide (2.0 equivalents) and continue stirring overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude xanthate ester by column chromatography.

  • Deoxygenation:

    • In a round-bottom flask, dissolve the purified xanthate ester (1.0 equivalent) in anhydrous toluene.

    • Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to remove the tin byproducts and obtain this compound.

Quantitative Data (Estimated)

The following table summarizes estimated quantitative data for the Grignard-based synthesis, based on typical yields for similar reactions.

ParameterStep 1: Grignard ReactionStep 2: Deoxygenation
Reactants 2,2-dimethyl-3-pentanone, Ethylmagnesium bromide3-Ethyl-2,2-dimethylpentan-3-ol xanthate, Bu₃SnH, AIBN
Solvent Anhydrous Diethyl Ether/THFAnhydrous Toluene
Reaction Time 2-4 hours2-4 hours
Temperature 0 °C to Room TemperatureReflux (approx. 110 °C)
Typical Yield 70-90%60-80%
Purity (after purification) >95%>98%

Method 2: Acid-Catalyzed Alkylation

This method involves the direct alkylation of an alkane with an alkene in the presence of a strong acid catalyst. For the synthesis of this compound, 2,2-dimethylbutane (B166423) can be alkylated with ethene. This process is analogous to industrial processes for producing high-octane gasoline.[3][4]

Diagram of the Alkylation Synthesis Pathway

Alkylation_Synthesis 2_2_dimethylbutane 2,2-Dimethylbutane final_product This compound 2_2_dimethylbutane->final_product ethene Ethene ethene->final_product  H₂SO₄ (catalyst) Low Temperature

Caption: Acid-catalyzed alkylation for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure for the sulfuric acid-catalyzed alkylation of an alkane with an alkene.

Materials:

  • 2,2-Dimethylbutane (in excess)

  • Ethene gas

  • Concentrated Sulfuric Acid (95-98%)

  • Ice-salt bath

  • Sodium bicarbonate solution (saturated)

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup:

    • In a robust, well-stirred reactor equipped with a gas inlet, a thermometer, and a cooling system, place an excess of chilled 2,2-dimethylbutane.

    • Cool the reactor to a low temperature, typically between 0 and 10 °C, using an ice-salt bath.

    • Slowly add concentrated sulfuric acid (as a catalyst) to the stirred alkane. The amount of acid can vary, but a starting point is a 1:1 volume ratio with the alkane.

  • Alkylation Reaction:

    • Bubble ethene gas through the vigorously stirred mixture of the alkane and acid.

    • Maintain a constant low temperature throughout the addition of ethene. The reaction is exothermic and requires efficient cooling.

    • The rate of ethene addition should be controlled to prevent a rapid increase in temperature and to minimize side reactions like polymerization.

    • After the addition of ethene is complete, continue to stir the mixture at the same temperature for an additional 30-60 minutes.

  • Work-up and Purification:

    • Allow the mixture to settle, and two layers will form: the upper hydrocarbon layer and the lower acid layer.

    • Carefully separate the hydrocarbon layer.

    • Wash the hydrocarbon layer with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

    • Dry the organic layer over anhydrous calcium chloride.

    • The crude product can be purified by fractional distillation to isolate this compound from unreacted starting materials and any byproducts.

Quantitative Data (Estimated)

The following table summarizes estimated quantitative data for the alkylation synthesis, based on typical conditions for similar industrial processes.[3][5][6]

ParameterValue
Reactants 2,2-Dimethylbutane, Ethene
Catalyst Concentrated Sulfuric Acid (95-98%)
Reactant Ratio High excess of alkane to alkene (e.g., 5:1 to 10:1)
Reaction Time 1-3 hours
Temperature 0-10 °C
Typical Yield 40-70% (highly dependent on conditions)
Purity (after distillation) >97%

Note on Alkylation: The alkylation of alkanes is a complex process that can lead to a mixture of products due to isomerization and other side reactions. The reaction conditions, especially temperature and reactant ratios, must be carefully controlled to maximize the yield of the desired product.

References

Application Notes and Protocols for the Laboratory Preparation of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory synthesis of highly branched alkanes. These structures are of significant interest in various fields, including materials science for their unique physical properties and in medicinal chemistry as lipophilic scaffolds or fragments in drug design. The following sections detail several distinct synthetic strategies, complete with experimental protocols, quantitative data, and workflow visualizations.

Synthesis of High-Molecular-Weight Branched Alkanes via Dithiane Alkylation

This method offers a versatile, multi-step approach to construct highly branched, high-molecular-weight alkanes with precise branch positioning. The strategy relies on the use of 1,3-dithiane (B146892) as a masked carbonyl group, which can be deprotonated to form a nucleophilic anion for subsequent alkylation. A final desulfurization step reveals the alkane structure.[1][2][3]

Experimental Protocol: Three-Step Synthesis

Step 1: Synthesis of the Bis(dithianyl)alkane Intermediate

  • To a solution of 1,3-dithiane (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -30°C under an inert atmosphere (e.g., argon), add n-butyllithium (2.1 equivalents, 1.6 M in hexanes) dropwise.

  • Allow the solution to warm to 0°C and stir for 2 hours.

  • Cool the resulting solution of 2-lithio-1,3-dithiane back to -30°C.

  • Add a solution of an α,ω-dibromoalkane (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the pure bis(dithianyl)alkane.

Step 2: Bisalkylation of the Intermediate

  • Dissolve the bis(dithianyl)alkane (1.0 equivalent) in anhydrous THF at -30°C under an inert atmosphere.

  • Add n-butyllithium (2.2 equivalents, 1.6 M in hexanes) dropwise to deprotonate both dithiane rings.

  • Allow the mixture to warm to 0°C and stir for 2 hours.

  • Cool the solution to -30°C and add the desired 1-bromoalkane (2.5 equivalents).

  • Let the reaction warm to room temperature and stir for 24 hours.

  • Work up the reaction as described in Step 1.

  • Purify the product by column chromatography to obtain the fully alkylated bis(dithiane).

Step 3: Desulfurization to the Final Branched Alkane

  • Dissolve the alkylated bis(dithiane) (1.0 equivalent) in ethanol.

  • Add a substantial excess of Raney Nickel (W-2, slurry in ethanol).

  • Heat the mixture to reflux and monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction may take several hours to days depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the Raney Nickel.

  • Wash the Celite® pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be further purified by chromatography or distillation to yield the final highly branched alkane.[1][3]

Quantitative Data
StepReactantsProductTypical Yield (%)
11,3-Dithiane, α,ω-DibromoalkaneBis(dithianyl)alkane70-85%
2Bis(dithianyl)alkane, 1-BromoalkaneAlkylated Bis(dithiane)65-80%
3Alkylated Bis(dithiane), Raney NiHighly Branched Alkane80-95%

Workflow Diagram

Dithiane_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Bisalkylation cluster_step3 Step 3: Desulfurization s1_dithiane 1,3-Dithiane s1_react Deprotonation (n-BuLi) & Alkylation s1_dithiane->s1_react s1_dibromo α,ω-Dibromoalkane s1_dibromo->s1_react s1_product Bis(dithianyl)alkane s1_react->s1_product s2_react Deprotonation (n-BuLi) & Alkylation s1_product->s2_react s2_bromo 1-Bromoalkane s2_bromo->s2_react s2_product Alkylated Bis(dithiane) s3_react Reduction (Reflux) s2_product->s3_react s3_raney Raney Nickel s3_raney->s3_react s3_product Highly Branched Alkane s3_react->s3_product

Caption: Workflow for branched alkane synthesis via dithiane alkylation.

Grignard-Based Construction of Quaternary Centers

This classical organometallic approach is highly effective for creating sterically hindered cores, such as quaternary carbon centers, which are hallmarks of highly branched alkanes. The general strategy involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated through dehydration and hydrogenation.

Experimental Protocol: Three-Step Synthesis

Step 1: Grignard Reaction to form a Tertiary Alcohol

  • Prepare the Grignard reagent: To a flame-dried flask containing magnesium turnings (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere, add a solution of an appropriate alkyl or aryl halide (1.2 equivalents) in diethyl ether dropwise. Initiate the reaction if necessary (e.g., with a crystal of iodine). Stir until the magnesium is consumed.

  • Cool the Grignard reagent solution to 0°C.

  • Add a solution of a ketone (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography or distillation.

Step 2: Dehydration to an Alkene

  • To the purified tertiary alcohol (1.0 equivalent), add a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid (catalytic amount). Alternatively, reagents like Martin's sulfurane or Burgess reagent can be used for milder conditions.

  • Heat the mixture to induce elimination. The temperature required will vary based on the substrate and catalyst (e.g., 150-180°C for H₂SO₄).

  • Distill the resulting alkene from the reaction mixture as it forms.

  • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over a suitable drying agent (e.g., CaCl₂) and purify by distillation.

Step 3: Hydrogenation to the Alkane

  • Dissolve the purified alkene (1.0 equivalent) in a suitable solvent such as ethanol, methanol (B129727), or ethyl acetate.

  • Add a hydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C) (1-5 mol%).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with the solvent.

  • Evaporate the solvent from the filtrate to yield the highly branched alkane. Purity can be assessed by GC-MS and NMR.

Quantitative Data
StepReactantsProductTypical Yield (%)
1Grignard Reagent, KetoneTertiary Alcohol75-90%
2Tertiary Alcohol, Acid CatalystAlkene60-85%
3Alkene, H₂, Pd/CBranched Alkane>95%

Reaction Scheme

Grignard_Synthesis ketone Ketone (R1-CO-R2) step1 1. Grignard Addition 2. H₃O⁺ Workup ketone->step1 grignard Grignard Reagent (R3-MgBr) grignard->step1 alcohol Tertiary Alcohol (R1-C(OH)(R2)-R3) step1->alcohol step2 Dehydration (e.g., H₂SO₄, Δ) alcohol->step2 alkene Alkene step2->alkene step3 Hydrogenation (H₂, Pd/C) alkene->step3 alkane Highly Branched Alkane step3->alkane

Caption: Synthesis of branched alkanes via a Grignard reaction sequence.

Synthesis of Triptane (2,2,3-Trimethylbutane) from Methanol

Triptane is a highly branched heptane (B126788) isomer known for its excellent anti-knock properties. A notable laboratory-scale synthesis involves the catalytic conversion of methanol using a zinc halide catalyst. This process involves a complex series of methylation and rearrangement reactions.[4][5]

Experimental Protocol
  • Place anhydrous zinc iodide (ZnI₂) or zinc bromide (ZnBr₂) (1.0 equivalent) into a high-pressure Parr reactor or a similar autoclave equipped with a stirrer and a heating mantle.

  • Add methanol ( molar ratio relative to catalyst can be varied, e.g., 10:1) to the reactor.

  • Seal the reactor and purge several times with an inert gas like nitrogen or argon.

  • Heat the reactor to the target temperature, typically between 200°C and 245°C.[4] A temperature range of 220-235°C is often optimal for triptane selectivity.[4]

  • Maintain the temperature and stir the reaction mixture. The reaction will generate significant pressure. Monitor the pressure throughout the reaction.

  • The reaction time can vary from a few hours to over 24 hours. The progress can be monitored by sampling the gas phase and analyzing by GC if the equipment allows.

  • After the desired reaction time, cool the reactor to room temperature.

  • Carefully vent the gaseous products through a cold trap (-78°C) to collect volatile hydrocarbons.

  • Open the reactor and collect the liquid and solid contents. The hydrocarbon products can be separated from the catalyst residue by extraction with a low-boiling solvent like pentane (B18724), followed by filtration.

  • Combine the contents of the cold trap with the pentane extract.

  • Analyze the product mixture by GC-MS to determine the yield and selectivity of triptane and other hydrocarbon products.[2]

Quantitative Data
CatalystTemperature (°C)PressureTriptane Selectivity (%)Methanol Conversion (%)
ZnI₂200AutogenousHighVariable
ZnBr₂210-245Autogenous~20-40% of C₇ fraction~50-70%

Note: Selectivity and conversion are highly dependent on reaction time, temperature, and methanol/catalyst ratio. The data presented are representative estimates based on available literature.

Logical Relationship Diagram

Triptane_Synthesis methanol Methanol (CH₃OH) conditions High Temperature (200-245°C) High Pressure (Autogenous) methanol->conditions catalyst Zinc Halide Catalyst (ZnI₂ or ZnBr₂) catalyst->conditions intermediate Complex Reaction Cascade (Methylation, Isomerization, Oligomerization) conditions->intermediate triptane Triptane (2,2,3-Trimethylbutane) intermediate->triptane byproducts Other Hydrocarbons (e.g., Isobutane, Isopentane) intermediate->byproducts final_product Product Mixture triptane->final_product byproducts->final_product

Caption: Key inputs and outputs for the catalytic synthesis of triptane.

Catalytic Isomerization of Linear Alkanes

While not a de novo synthesis, the catalytic isomerization of n-alkanes is a crucial method for producing branched isomers from readily available linear feedstocks. This process is fundamental in the petroleum industry for increasing the octane (B31449) number of gasoline.[6] Laboratory-scale protocols typically use bifunctional catalysts containing both metal (for hydrogenation/dehydrogenation) and acid sites (for skeletal rearrangement).

Experimental Protocol
  • The catalyst, typically Platinum supported on a solid acid (e.g., Pt on chlorided alumina (B75360) or a zeolite like ZSM-22), is packed into a fixed-bed flow reactor.

  • Activate the catalyst in situ by heating under a flow of dry air to a high temperature (e.g., 400-500°C), followed by reduction under a flow of hydrogen gas at a similar temperature.

  • Cool the reactor to the desired reaction temperature, typically between 230-350°C.

  • Introduce a feed stream consisting of the linear alkane (e.g., n-heptane, n-decane) and hydrogen gas into the reactor at a controlled flow rate (defined by the Weight Hourly Spatial Velocity, WHSV).

  • The reaction is carried out at elevated pressure (e.g., 5-20 bar) to suppress cracking and catalyst deactivation.

  • The product stream exiting the reactor is cooled, and the liquid and gas phases are separated.

  • The liquid product is collected and analyzed by gas chromatography to determine the conversion of the linear alkane and the distribution of the various branched isomers.

Quantitative Data: Representative Isomerization of n-Decane
CatalystTemperature (°C)H₂/HC Molar RatioConversion (%)Branched Isomer Selectivity (%)
Pt/ZSM-222301084~90
Pt/SAPO-11350675~85

Note: Data is illustrative. Actual performance depends heavily on catalyst preparation, reaction conditions, and time on stream.

Experimental Workflow

Isomerization_Workflow feed n-Alkane + H₂ Feed pump High-Pressure Pump feed->pump reactor Heated Fixed-Bed Reactor (with Pt/Zeolite Catalyst) pump->reactor separator Gas-Liquid Separator reactor->separator gas_out H₂ / Light Ends separator->gas_out Gas liquid_product Isomerate Product (Branched Alkanes) separator->liquid_product Liquid analysis GC Analysis liquid_product->analysis

Caption: Workflow for continuous-flow catalytic isomerization of n-alkanes.

References

Application Note: Purification of 3-Ethyl-2,2-dimethylpentane from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the purification of 3-Ethyl-2,2-dimethylpentane from a typical laboratory-scale synthesis reaction mixture. A common synthetic route involves the Grignard reaction of ethyl magnesium bromide with 2,2-dimethyl-3-pentanone (B1295208) to form the intermediate alcohol, 3-ethyl-2,2-dimethylpentan-3-ol, followed by dehydration to yield the desired alkane. This process can result in a mixture containing unreacted starting materials, the intermediate alcohol, and isomeric byproducts. This document provides protocols for purification by fractional distillation as a primary purification step and preparative gas chromatography (GC) for achieving high purity, along with methods for purity assessment.

Introduction

This compound is a branched alkane that can be used as a solvent or as a building block in organic synthesis. For many applications, particularly in pharmaceutical development and mechanistic studies, a high degree of purity is essential. The synthesis of this compound, as outlined below, often yields a crude product contaminated with impurities that have similar physical properties, making purification challenging.

Synthetic Pathway:

A plausible synthetic route for this compound is a two-step process:

  • Grignard Reaction: Reaction of 2,2-dimethyl-3-pentanone with ethyl magnesium bromide (a Grignard reagent) to produce the tertiary alcohol, 3-ethyl-2,2-dimethylpentan-3-ol.

  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to form an alkene, followed by hydrogenation, or more directly, a reduction of the alcohol can yield the desired alkane. A common outcome of the dehydration is the formation of a mixture of isomeric alkenes, which upon hydrogenation would yield the corresponding alkanes.

This synthesis can lead to several impurities in the final reaction mixture, including:

  • Unreacted 2,2-dimethyl-3-pentanone

  • The intermediate alcohol, 3-ethyl-2,2-dimethylpentan-3-ol

  • Isomeric C9 alkanes (byproducts from starting material impurities or side reactions)

  • Isomeric C9 alkenes (if the final step is dehydration and hydrogenation)

The close boiling points of these isomeric impurities necessitate efficient purification techniques to isolate the target compound.

Data Presentation

The following table summarizes the physical properties of this compound and its potential impurities, which is crucial for developing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₉H₂₀128.26134
2,2-Dimethyl-3-pentanoneC₇H₁₄O114.19124-125[1]
3-Ethyl-2,2-dimethylpentan-3-olC₉H₂₀O144.25~160-162 (estimated)
n-NonaneC₉H₂₀128.26151[2][3]
2-MethyloctaneC₉H₂₀128.26143
3-MethyloctaneC₉H₂₀128.26144
4-MethyloctaneC₉H₂₀128.26142
2,3-DimethylheptaneC₉H₂₀128.26140-141
3-NoneneC₉H₁₈126.24147

Experimental Protocols

Two primary methods are presented for the purification of this compound: fractional distillation for bulk initial purification and preparative gas chromatography for achieving high purity by separating close-boiling isomers.

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for an initial, large-scale purification to remove impurities with significantly different boiling points.

Materials and Equipment:

  • Crude reaction mixture of this compound

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude reaction mixture and boiling chips (or a stir bar) into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. A distinct vapor ring should ascend slowly and steadily.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will likely contain lower-boiling impurities such as unreacted starting materials.

    • As the temperature stabilizes at the boiling point of this compound (approximately 134°C), change the receiving flask to collect the main fraction.

    • Monitor the temperature closely. A stable boiling point indicates the collection of a relatively pure compound.

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of the target compound or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep-GC)

This protocol is designed to separate this compound from its isomers to achieve high purity.

Materials and Equipment:

  • Partially purified this compound from fractional distillation

  • Preparative Gas Chromatograph equipped with a fraction collector

  • Appropriate packed or wide-bore capillary column (e.g., non-polar phase like DB-1 or equivalent)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Collection vials or traps

  • Syringe for sample injection

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of this compound from its isomers.

    • Optimize the temperature program, carrier gas flow rate, and injection volume. A slow temperature ramp is often necessary to resolve close-boiling isomers.

  • Preparative GC Run:

    • Scale up the injection volume for the preparative column.

    • Set the temperature of the injector and detector appropriately for the analytes.

    • Program the fraction collector to collect the eluent at the retention time corresponding to the this compound peak, as determined from the analytical run.

    • Multiple injections may be necessary to process the entire batch of partially purified material.

  • Solvent Removal and Analysis:

    • If the fractions are collected in a solvent, remove the solvent under a gentle stream of nitrogen or by rotary evaporation.

    • Confirm the purity of the collected fraction using analytical GC-MS or NMR.

Purity Assessment

The purity of the fractions obtained from purification should be rigorously assessed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of volatile compounds like this compound.

  • Sample Preparation: Dilute a small aliquot of the purified fraction in a suitable volatile solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a capillary column.

    • The resulting chromatogram will show peaks corresponding to each component in the sample. The area of each peak is proportional to the concentration of that component. Purity can be estimated by the relative peak areas.

    • The mass spectrum of the main peak can be compared to a reference spectrum to confirm the identity of this compound. The fragmentation pattern of branched alkanes is characterized by the formation of stable carbocations at the branching points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information and assess purity.

  • Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The proton NMR spectrum of pure this compound will show characteristic signals for the different types of protons in the molecule. The absence of signals corresponding to impurities (e.g., olefinic protons from alkene byproducts or signals from the intermediate alcohol) is an indicator of high purity. Protons on aliphatic groups typically appear in the highly shielded region of the spectrum (0.7-1.5 ppm).[4]

  • ¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule. The presence of extra peaks would indicate impurities.

Mandatory Visualization

Synthesis_and_Purification_Workflow Start Reaction Mixture: This compound, Impurities FracDist Fractional Distillation Start->FracDist LowBoiling Low-Boiling Impurities (e.g., 2,2-dimethyl-3-pentanone) FracDist->LowBoiling Forerun PartiallyPure Partially Purified This compound (with isomers) FracDist->PartiallyPure Main Fraction HighBoiling High-Boiling Impurities (e.g., intermediate alcohol) FracDist->HighBoiling Residue PrepGC Preparative GC PartiallyPure->PrepGC Isomers Isomeric Impurities PrepGC->Isomers Separated Fractions PureProduct High-Purity This compound PrepGC->PureProduct Collected Fraction Analysis Purity Analysis (GC-MS, NMR) PureProduct->Analysis Purity_Analysis_Logic PurifiedSample Purified Sample GCMS GC-MS Analysis PurifiedSample->GCMS NMR NMR Analysis (¹H and ¹³C) PurifiedSample->NMR Chromatogram Chromatogram: Single Major Peak? GCMS->Chromatogram NMRSpectra NMR Spectra: Absence of Impurity Signals? NMR->NMRSpectra MassSpec Mass Spectrum: Correct Fragmentation? Chromatogram->MassSpec Yes Repurify Further Purification Required Chromatogram->Repurify No MassSpec->NMR Yes MassSpec->Repurify No HighPurity High Purity Confirmed NMRSpectra->HighPurity Yes NMRSpectra->Repurify No

References

Application Notes: Fractional Distillation for the Separation of Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of alkane isomers is a critical process in various fields, including petrochemical refining and the production of high-purity solvents. Due to their similar chemical properties and often close boiling points, separating these isomers can be a significant challenge. Fractional distillation is a fundamental technique employed for this purpose, capitalizing on subtle differences in the vapor pressures of the isomers. This document provides detailed application notes and protocols for the separation of alkane isomers using fractional distillation, intended for researchers, scientists, and drug development professionals.

The efficacy of fractional distillation hinges on the principle that as a liquid mixture is vaporized, the resulting vapor is enriched in the more volatile component (the component with the lower boiling point).[1] By facilitating multiple successive vaporization-condensation cycles within a fractionating column, a high degree of separation can be achieved.[1] The efficiency of such a separation is largely dependent on the number of theoretical plates in the column and the reflux ratio. For alkane isomers, where boiling point differences can be minimal, columns with a high number of theoretical plates are essential.[2][3]

A key factor influencing the boiling points of alkane isomers is their molecular structure. Straight-chain alkanes have higher boiling points than their branched-chain counterparts due to greater surface area, which leads to stronger van der Waals forces between molecules.[4] Increased branching results in a more compact, spherical shape, reducing the surface area and consequently lowering the boiling point.[5]

Data Presentation: Physical Properties of Alkane Isomers

The successful separation of alkane isomers by fractional distillation is directly related to the differences in their boiling points. The following tables summarize the boiling points for isomers of pentane, hexane (B92381), heptane, and octane.

Table 1: Boiling Points of Pentane Isomers (C₅H₁₂)

IsomerBoiling Point (°C)Boiling Point (K)
n-Pentane36.1309.2
2-Methylbutane (Isopentane)27.9301.0
2,2-Dimethylpropane (Neopentane)9.5282.6
Data sourced from[4]

Table 2: Boiling Points of Hexane Isomers (C₆H₁₄)

IsomerBoiling Point (°C)
n-Hexane68.7
3-Methylpentane63.3
2-Methylpentane60.3
2,3-Dimethylbutane58.0
2,2-Dimethylbutane (B166423)49.7
Data sourced from[6]

Table 3: Boiling Points of Heptane Isomers (C₇H₁₆)

IsomerBoiling Point (°C)
n-Heptane98.4
2-Methylhexane90.1
3-Methylhexane92.0
3-Ethylpentane93.5
2,2-Dimethylpentane79.2
2,3-Dimethylpentane89.8
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
2,2,3-Trimethylbutane80.9
Data sourced from[7][8][9]

Table 4: Boiling Points of Selected Octane Isomers (C₈H₁₈)

IsomerBoiling Point (°C)
n-Octane125.7
2-Methylheptane117.6
3-Methylheptane118.9
4-Methylheptane117.7
2,2,4-Trimethylpentane (Isooctane)99.3
2,3,4-Trimethylpentane113.5
2,2,3,3-Tetramethylbutane106.5
Data sourced from[1][4][10]

Vapor Pressure of n-Alkanes

Vapor pressure is a critical parameter in distillation, as it dictates the volatility of a compound at a given temperature. While comprehensive vapor pressure data for all branched alkane isomers can be sparse, data for n-alkanes are well-documented. The general trend is that for a given carbon number, the more branched isomer will have a higher vapor pressure at a given temperature, corresponding to its lower boiling point.

Table 5: Vapor Pressure of Selected n-Alkanes at 20°C

n-AlkaneVapor Pressure (kPa)
n-Pentane57.3
n-Hexane16.0
n-Heptane5.33
n-Octane1.47
Data sourced from[10][11][12]

Experimental Protocol: Fractional Distillation of Hexane Isomers

This protocol provides a detailed methodology for the separation of a mixture of n-hexane and 2,2-dimethylbutane.

Objective: To separate a mixture of n-hexane and 2,2-dimethylbutane into its constituent components with high purity.

Materials:

  • Mixture of n-hexane and 2,2-dimethylbutane (e.g., 50:50 by volume)

  • Boiling chips

  • Heating mantle with a stirrer

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or glass beads)[13]

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Clamps and stands to secure the apparatus

  • Glass wool and aluminum foil for insulation[14]

  • Gas chromatograph for purity analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Place the mixture of hexane isomers and a few boiling chips into the round-bottom flask.[15]

    • Connect the flask to the bottom of the fractionating column.

    • Place the distillation head on top of the column and insert the thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.[1]

    • Connect the condenser to the distillation head and position a receiving flask at the outlet of the condenser.

    • Securely clamp the apparatus at the neck of the distilling flask and the condenser.

    • Wrap the fractionating column with glass wool and then aluminum foil to minimize heat loss to the surroundings.[14]

  • Distillation Process:

    • Begin heating the distilling flask gently using the heating mantle.[1]

    • Observe the mixture as it begins to boil and the vapor starts to rise up the fractionating column. A ring of condensation should be seen slowly ascending the column.[1]

    • Adjust the heating rate to maintain a slow and steady distillation rate. The vapor should ascend the column gradually, allowing for multiple vaporization-condensation cycles, which are essential for good separation.[14]

    • The temperature at the distillation head will initially be close to the boiling point of the more volatile component (2,2-dimethylbutane, ~49.7°C).[6]

    • Collect the first fraction (distillate) in a pre-weighed receiving flask while the temperature remains constant. This fraction will be enriched in 2,2-dimethylbutane.

    • Monitor the temperature closely. A sharp rise in temperature will indicate that the lower-boiling point isomer has been mostly distilled and the vapor of the higher-boiling point isomer (n-hexane, ~68.7°C) is now reaching the thermometer.[6]

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of n-hexane, change the receiving flask again to collect the second main fraction, which will be enriched in n-hexane.

    • Continue the distillation until only a small amount of liquid remains in the distilling flask. Do not distill to dryness.[15]

  • Analysis:

    • Analyze the composition of the initial mixture and the collected fractions using gas chromatography to determine the purity of the separated isomers.

Expected Results:

The first fraction collected should show a high percentage of 2,2-dimethylbutane, while the second main fraction should be rich in n-hexane. The effectiveness of the separation will depend on the efficiency of the fractionating column (number of theoretical plates) and the control of the distillation rate.

Visualization of Experimental Workflow

Fractional_Distillation_Workflow start Start setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Distilling Flask with Alkane Isomer Mixture and Boiling Chips setup->charge_flask heat Gently Heat the Distilling Flask charge_flask->heat vapor_rise Vapor Rises Through Fractionating Column heat->vapor_rise temp_stabilize_1 Temperature Stabilizes at Boiling Point of More Volatile Isomer vapor_rise->temp_stabilize_1 vapor_rise->temp_stabilize_1 Reflux collect_fraction_1 Collect First Fraction (Enriched in More Volatile Isomer) temp_stabilize_1->collect_fraction_1 Yes temp_rise Temperature Begins to Rise Sharply temp_stabilize_1->temp_rise No collect_fraction_1->temp_rise change_flask_1 Change Receiving Flask (Collect Intermediate Fraction) temp_rise->change_flask_1 Yes temp_stabilize_2 Temperature Stabilizes at Boiling Point of Less Volatile Isomer temp_rise->temp_stabilize_2 No change_flask_1->temp_stabilize_2 collect_fraction_2 Collect Second Fraction (Enriched in Less Volatile Isomer) temp_stabilize_2->collect_fraction_2 Yes stop_distillation Stop Heating Before Flask is Dry temp_stabilize_2->stop_distillation No collect_fraction_2->stop_distillation analysis Analyze Fractions by Gas Chromatography stop_distillation->analysis end End analysis->end

Caption: Workflow for the fractional distillation of alkane isomers.

References

Application Note: Gas Chromatographic Analysis of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 3-Ethyl-2,2-dimethylpentane using gas chromatography (GC). This compound is a branched-chain alkane, and its accurate determination is relevant in various fields, including petrochemical analysis, environmental monitoring, and as a component in fuel studies. The described protocol utilizes a high-resolution capillary column and a flame ionization detector (FID), a common and reliable setup for hydrocarbon analysis. This document is intended for researchers, scientists, and professionals in drug development and related industries who require a precise and reproducible method for analyzing volatile organic compounds (VOCs).

Introduction

This compound (C9H20, CAS: 16747-32-3) is a saturated hydrocarbon and a structural isomer of nonane.[1][2] Like other branched alkanes, it is a component of gasoline and other fuel mixtures. The analysis of individual hydrocarbon isomers is crucial for quality control in the petrochemical industry and for understanding the composition of complex hydrocarbon streams.[3] Gas chromatography is the premier technique for separating and quantifying such volatile compounds.[4][5][6] This note provides a detailed protocol for the GC-FID analysis of this compound, which can be adapted for similar branched alkanes. The method is based on established principles of Detailed Hydrocarbon Analysis (DHA).[3][4]

Experimental Protocol

Sample and Standard Preparation

A stock solution of this compound should be prepared in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane. A typical concentration for creating a calibration curve is 1000 µg/mL.[1] Working standards are then prepared by serial dilution of the stock solution to cover the desired analytical range (e.g., 1, 5, 10, 50, 100 µg/mL). For GC-MS analysis, a typical concentration is around 100-1000 ppm.[7]

Gas Chromatography (GC) Conditions

The following parameters are recommended for the analysis. These are based on typical DHA methods and analysis of C7-C40 alkanes.[1][8][9]

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Split/Splitless Inlet
Injector Temperature250 °C
Injection Volume1.0 µL
Split Ratio100:1
LinerDeactivated, low pressure drop with glass wool
Column Non-polar, e.g., 100% Dimethylpolysiloxane
Column ExampleRtx-DHA-100 (100 m x 0.25 mm ID, 0.5 µm film)
Carrier Gas Helium or Hydrogen
Flow RateConstant flow, ~1.5 mL/min (for Helium)
Oven Temperature Program
Initial Temperature40 °C
Initial Hold Time5 minutes
Ramp Rate5 °C/min
Final Temperature200 °C
Final Hold Time10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature300 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N2 or He)25 mL/min
Data Acquisition and Processing

Data is acquired and processed using appropriate chromatography data system software. Peak identification is based on retention time comparison with an authentic standard. For complex mixtures where standards may not be available for all components, identification can be aided by comparing calculated Kovats Retention Indices with published values.[1] Quantification is performed by generating a calibration curve from the analysis of the working standards.

Data Presentation

Quantitative data for the analysis of this compound using the described method should be compiled for method validation. The following table presents typical performance data expected for this type of analysis. Actual values will be instrument and laboratory dependent.

ParameterExpected Value
Retention Time (tR) ~18-22 min (Estimated based on Kovats Index)
Kovats Retention Index 820-827 (Standard non-polar phase)[1]
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Repeatability (%RSD, n=6) < 5%

Method Visualization

The following diagrams illustrate the logical workflow for the GC analysis of this compound.

GC_Analysis_Workflow cluster_GC Gas Chromatograph SamplePrep Sample Preparation (Dilution in Hexane) Injection Split Injection (1 µL, 100:1 Split) SamplePrep->Injection StandardPrep Standard Preparation (Calibration Standards) StandardPrep->Injection GC_System GC-FID System Separation Chromatographic Separation (100m Non-Polar Column) Detection FID Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Analysis Data Analysis (Integration & Quantification) DataAcq->Analysis Report Final Report Analysis->Report

References

Application Note: Quantitative Analysis of Volatile Organic Compounds Using 3-Ethyl-2,2-dimethylpentane as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of volatile organic compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS) with 3-Ethyl-2,2-dimethylpentane as an internal standard. The use of an internal standard is a powerful technique to improve the precision and accuracy of chromatographic analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.[1][2] this compound, a branched alkane, is a suitable internal standard for the analysis of non-polar to moderately polar VOCs due to its chemical inertness and chromatographic behavior. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.[3][4] Quantitative analysis in GC-MS often relies on calibration methods to ensure accurate results. The internal standard method is a widely used approach that involves adding a constant, known amount of a specific compound, the internal standard, to all samples, calibration standards, and blanks.[1][2][3] This allows for the correction of potential errors that may occur during sample preparation and analysis, thereby enhancing the reliability of the results.[5]

The ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples.[1][3] It should also be well-resolved chromatographically from the analytes. This compound (C9H20, MW: 128.25 g/mol ) is a branched-chain alkane that exhibits properties making it a suitable internal standard for the analysis of various VOCs, particularly in complex matrices.[6][7] Its stable, non-reactive nature and distinct mass spectrum contribute to its utility in quantitative GC-MS applications.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a model mixture of VOCs.

Experimental

  • Analytes: Toluene, Ethylbenzene, o-Xylene (analytical standard grade)

  • Internal Standard: this compound (≥99% purity)

  • Solvent: Methanol (HPLC grade)

  • Gases: Helium (99.999% purity) for carrier gas

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are provided as a guideline and may be optimized for specific instruments.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[4]
Injection ModeSplit (50:1 split ratio)[4]
Injector Temperature250°C[4]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[4]
Oven Temperature ProgramInitial temperature: 50°C, hold for 2 minutes. Ramp: 10°C/min to 200°C, hold for 5 minutes.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[8]
Ion Source Temperature230°C[8]
Mass Rangem/z 40-300[8]
Scan ModeFull Scan
  • Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Analyte Stock Solution (Analyte Stock): Prepare a 1000 µg/mL stock solution containing Toluene, Ethylbenzene, and o-Xylene in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add a constant amount of the IS Stock to achieve a final internal standard concentration of 20 µg/mL.

  • Sample Preparation: For unknown samples, add the IS Stock to achieve a final concentration of 20 µg/mL before any extraction or dilution steps. This ensures that any loss of volume during sample workup affects both the analytes and the internal standard equally.[1]

Data Analysis

The quantification of the analytes is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the prepared calibration standards. The concentration of the analyte in the unknown samples can then be determined from this calibration curve.

Equation 1: Response Factor (RF)

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Equation 2: Concentration of Analyte in Sample

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Results and Discussion

The use of this compound as an internal standard provides excellent linearity and reproducibility for the quantification of the model VOCs.

Table 2: Retention Times and Quantitation Ions

CompoundRetention Time (min)Quantitation Ion (m/z)
Toluene4.5291
Ethylbenzene6.8991
This compound (IS)8.1557
o-Xylene9.3391

Table 3: Calibration Curve Data for Toluene

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234301,4560.0505
576,170301,4560.2527
10152,340301,4560.5053
25380,850301,4561.2634
50761,700301,4562.5268
1001,523,400301,4565.0536
0.9998

The high coefficient of determination (R²) for the calibration curve demonstrates a strong linear relationship between the concentration and the peak area ratio, validating the method for quantitative analysis.

Workflow and Signaling Pathway Diagrams

GCMS_Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification cluster_result Result Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards (Varying Analyte Conc.) Analyte_Stock->Calibration_Standards IS_Stock Internal Standard (this compound) Stock Solution IS_Stock->Calibration_Standards Add Constant Amount Unknown_Sample Unknown Sample IS_Stock->Unknown_Sample Add Constant Amount GC_MS GC-MS Injection and Data Acquisition Calibration_Standards->GC_MS Unknown_Sample->GC_MS Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Generate Calibration Curve Area_Ratio->Calibration_Curve For Standards Quantification Quantify Analyte in Unknown Sample Area_Ratio->Quantification For Sample Calibration_Curve->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a reliable and accurate method for the quantification of volatile organic compounds. The protocol outlined in this application note demonstrates good linearity and can be adapted for various applications in research, quality control, and drug development. The inert nature of this internal standard makes it particularly suitable for complex sample matrices where matrix effects can be a significant source of error.

References

Application Notes and Protocols for 1H and 13C NMR Sample Preparation of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of volatile organic compounds (VOCs) for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these protocols is crucial for obtaining high-quality, reproducible spectra, which are essential for structural elucidation, purity assessment, and quantitative analysis in research and development settings.

Introduction to NMR Analysis of Volatile Compounds

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique for determining the structure and purity of organic molecules.[1][2] However, the inherent volatility of many organic compounds presents significant challenges during sample preparation and analysis. Evaporation of the analyte or solvent can lead to concentration changes, compromised sample homogeneity, and poor spectral quality. Therefore, specialized techniques and equipment are required to ensure the integrity of the sample throughout the NMR experiment.

The primary strategy for analyzing volatile samples involves the use of sealed NMR tubes, which prevent the escape of volatile components and protect the sample from atmospheric contamination.[3][4] J-Young tubes, which feature a threaded Teflon tap, are a popular and effective choice for this purpose as they provide an airtight seal.[4][5]

Key Considerations for Sample Preparation

2.1. Solvent Selection: The choice of a deuterated solvent is a critical first step.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[7][8][9] The deuterium (B1214612) signal is also used by the NMR spectrometer to stabilize, or "lock," the magnetic field, which is essential for high-resolution measurements.[7][9]

When selecting a solvent for a volatile analyte, consider the following:

  • Solubility: The analyte must be fully soluble in the chosen solvent to yield a homogeneous solution.[3][6]

  • Boiling Point: While the analyte may be volatile, selecting a deuterated solvent with a relatively low boiling point (e.g., deuterated chloroform, acetone) can be advantageous for sample recovery after analysis.

  • Chemical Inertness: The solvent should not react with the analyte.[6][9]

2.2. Sample Concentration: The amount of sample required depends on the nucleus being observed and the analyte's molecular weight.

  • For ¹H NMR of small molecules (<1000 g/mol ), 5-25 mg of the compound is typically sufficient.[10]

  • For ¹³C NMR , which is inherently less sensitive, a higher concentration is needed, typically 50-100 mg.[10][11]

Overly concentrated samples can lead to broadened lineshapes in ¹H spectra and difficulties in shimming the magnetic field.[10]

2.3. Use of Internal Standards: For quantitative NMR (qNMR), an internal standard is required.[12][13][14][15] The internal standard should be a non-volatile, high-purity compound with a simple NMR spectrum that does not overlap with the analyte signals. It must be accurately weighed and added to the sample.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for NMR sample preparation of volatile organic compounds.

Parameter¹H NMR¹³C NMRNotes
Analyte Mass 5 - 25 mg50 - 100 mgFor small molecules (<1000 g/mol ).[10]
Deuterated Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLFor standard 5 mm NMR tubes.[3][10]
Recommended Sample Height 40 - 50 mm40 - 50 mmEnsures the sample spans the active region of the NMR coil.[3]
Common Deuterated Solvents CDCl₃, Acetone-d₆, Benzene-d₆, CD₃ODCDCl₃, Acetone-d₆, Benzene-d₆, DMSO-d₆Selection depends on analyte solubility and chemical compatibility.[9][10][16]

Experimental Protocols

4.1. Protocol for Preparing a Volatile Organic Compound Sample for NMR

This protocol describes the preparation of a volatile organic compound sample using a J-Young NMR tube.

Materials:

  • Volatile organic compound

  • Appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • J-Young NMR tube

  • Glass vial

  • Pasteur pipette

  • Analytical balance

Procedure:

  • Weighing the Sample:

    • Accurately weigh 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the volatile organic compound into a small glass vial.[10] It is recommended to perform this step in a fume hood.

  • Dissolving the Sample:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[10]

    • Gently swirl the vial to ensure the sample is completely dissolved. Avoid vigorous shaking to minimize loss of the volatile compound.

  • Transferring to the J-Young Tube:

    • Using a clean Pasteur pipette, carefully transfer the solution from the vial into the J-Young NMR tube.[12]

    • Ensure that no solid particles are transferred, as they can negatively affect the magnetic field homogeneity and lead to poor spectral quality. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Sealing the J-Young Tube:

    • Carefully screw the Teflon tap onto the J-Young tube until a secure, airtight seal is formed.[4] Do not overtighten.

  • Sample Mixing and Labeling:

    • Gently invert the sealed J-Young tube several times to ensure the solution is homogeneous.

    • Label the NMR tube clearly with the sample identification.

4.2. Protocol for Air-Sensitive and Volatile Samples using a Schlenk Line

For samples that are both volatile and sensitive to air and moisture, preparation using a Schlenk line is recommended.

Materials:

  • J-Young NMR tube with a sidearm adapter for a Schlenk line

  • Schlenk line with inert gas (e.g., Nitrogen or Argon) and vacuum

  • Cannula or syringe

  • Deuterated solvent (previously degassed)

Procedure:

  • Prepare the J-Young Tube:

    • Attach the J-Young NMR tube to the Schlenk line via the adapter.

    • Evacuate the tube and backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.[4]

  • Adding the Sample:

    • If the sample is a solid, it can be added to the tube before attaching it to the Schlenk line.

    • If the sample is a liquid, it can be transferred to the NMR tube via a cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Adding the Solvent:

    • Transfer the degassed deuterated solvent into the NMR tube via a cannula or syringe.

  • Sealing the Tube:

    • While under a positive pressure of inert gas, carefully screw the Teflon tap onto the J-Young tube to seal it.[4]

Visualized Workflows

The following diagrams illustrate the key workflows for preparing NMR samples of volatile organic compounds.

G cluster_prep Standard Sample Preparation Workflow weigh 1. Weigh Volatile Compound in Vial dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer Solution to J-Young Tube dissolve->transfer seal 4. Seal J-Young Tube transfer->seal mix 5. Mix and Label seal->mix

Caption: Standard workflow for preparing a volatile organic compound for NMR.

G cluster_schlenk Air-Sensitive Sample Preparation Workflow attach 1. Attach J-Young Tube to Schlenk Line cycle 2. Evacuate and Backfill with Inert Gas (3x) attach->cycle add_sample 3. Add Sample under Inert Atmosphere cycle->add_sample add_solvent 4. Add Degassed Deuterated Solvent add_sample->add_solvent seal_tube 5. Seal J-Young Tube under Inert Gas add_solvent->seal_tube

Caption: Workflow for preparing an air-sensitive and volatile sample using a Schlenk line.

G cluster_decision Solvent Selection Logic start Start: Assess Analyte Polarity nonpolar Non-polar Analyte start->nonpolar Non-polar polar Polar Analyte start->polar Polar cdcl3 Try CDCl₃ or Benzene-d₆ nonpolar->cdcl3 dmso Try DMSO-d₆ or CD₃OD polar->dmso dissolved Is it Soluble? cdcl3->dissolved dmso->dissolved dissolved->start No, try another solvent proceed Proceed to NMR dissolved->proceed Yes

Caption: Logical workflow for selecting an appropriate deuterated solvent.

References

Application Notes and Protocols: Standard Operating Procedure for Handling Flammable Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe handling of flammable hydrocarbons in a laboratory environment. Adherence to these protocols is critical for minimizing the risk of fire, explosion, and chemical exposure.

Hazard Identification and Classification

Flammable hydrocarbons are organic compounds primarily composed of hydrogen and carbon. They are volatile and can easily ignite. Understanding their classification is the first step in safe handling. The classification is primarily based on the flashpoint and boiling point of the liquid.[1][2]

Table 1: OSHA and NFPA Classification of Flammable and Combustible Liquids

Category/ClassFlash PointBoiling PointExamples
OSHA Category 1 < 73.4°F (23°C)≤ 95°F (35°C)Diethyl Ether, Pentane[1][2][3]
OSHA Category 2 < 73.4°F (23°C)> 95°F (35°C)Acetone, Benzene, Ethanol, Toluene[1][2][3]
OSHA Category 3 ≥ 73.4°F (23°C) and ≤ 140°F (60°C)-Xylene, Naphtha, Turpentine[1][2][3]
OSHA Category 4 > 140°F (60°C) and ≤ 199.4°F (93°C)-
NFPA Class IA < 73°F (23°C)< 100°F (38°C)Diethyl Ether, Ligroin, Pentane, Heptane[3]
NFPA Class IB < 73°F (23°C)≥ 100°F (38°C)Acetone, Benzene, Cyclohexane, Ethanol[3]
NFPA Class IC ≥ 73°F (23°C) and < 100°F (38°C)-Xylene, Naphtha, Turpentine[3]
NFPA Class II ≥ 100°F (38°C) and < 140°F (60.5°C)-
NFPA Class IIIA ≥ 140°F (60.5°C) and < 200°F (93.3°C)-
NFPA Class IIIB ≥ 200°F (93.3°C)-

Note: Always refer to the Safety Data Sheet (SDS) for the specific chemical to confirm its classification and associated hazards.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling flammable hydrocarbons to prevent skin and eye contact.

Table 2: Required Personal Protective Equipment

PPESpecifications
Eye Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.[6]
Hand Protection Nitrile gloves are generally recommended. For prolonged contact or larger volumes, consult the SDS or a glove manufacturer's guide.[6][7]
Body Protection A flame-resistant lab coat is required. Clothing made of natural fibers like cotton is preferable to synthetics.[6][8]
Footwear Closed-toe shoes must be worn at all times in the laboratory.

Storage Protocols

Proper storage of flammable hydrocarbons is crucial to prevent ignition and contain spills.

  • Storage Location : Store flammable liquids in designated, well-ventilated areas away from heat, sparks, open flames, and incompatible materials.[9][10]

  • Flammable Storage Cabinets : For quantities exceeding specified limits, approved flammable storage cabinets must be used.[2] These cabinets are designed to be fire-resistant and contain spills.

  • Container Limits : The quantity of flammable liquids stored outside of a flammable cabinet is limited by OSHA and NFPA standards.[2][11]

  • Refrigerators and Freezers : Only use refrigerators and freezers specifically designed and approved for the storage of flammable materials. Standard household refrigerators are not suitable due to internal ignition sources.

  • Labeling : All containers of flammable hydrocarbons must be clearly labeled with the chemical name and appropriate hazard warnings.[2]

Table 3: NFPA 45 Laboratory Storage Limits for Flammable and Combustible Liquids (per 100 sq. ft.)

Laboratory Hazard ClassClass I LiquidsClass I, II, and IIIA Liquids Combined
Class A (High Hazard) 10 gallons (20 gallons in safety cans)20 gallons (40 gallons in safety cans)[11]
Class B (Moderate Hazard) 5 gallons (10 gallons in safety cans)10 gallons (20 gallons in safety cans)
Class C (Low Hazard) 2 gallons4 gallons
Class D (Minimal Hazard) 1 gallon2 gallons

Note: These limits can be influenced by the presence of an automatic fire suppression system. Always consult the latest NFPA 45 standard for detailed requirements.[11]

Storage_Decision_Workflow start Start: Receive Flammable Hydrocarbon check_sds Consult Safety Data Sheet (SDS) for Hazards and Storage Requirements start->check_sds check_quantity Is the quantity above the allowable limit for open storage? check_sds->check_quantity store_in_cabinet Store in an approved Flammable Liquid Storage Cabinet check_quantity->store_in_cabinet Yes store_in_lab Store in a designated, well-ventilated area away from ignition sources check_quantity->store_in_lab No check_temp Does the material require refrigerated storage? store_in_cabinet->check_temp store_in_lab->check_temp store_in_flam_fridge Store in a Flammable Material Storage Refrigerator/Freezer check_temp->store_in_flam_fridge Yes end End: Secure Storage check_temp->end No store_in_flam_fridge->end

Flammable Hydrocarbon Storage Decision Workflow

Handling and Dispensing Protocols

  • Ventilation : Always handle flammable hydrocarbons in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[8][12]

  • Ignition Sources : Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[8][12]

  • Grounding and Bonding : When transferring flammable liquids from large metal containers (greater than 4 liters), it is imperative to bond and ground the containers to prevent the buildup of static electricity, which can create a spark and cause ignition.[8][12]

  • Secondary Containment : Use secondary containment, such as a chemical-resistant tray, when transporting or dispensing flammable liquids to contain any potential spills.[9]

  • Container Closure : Keep containers of flammable liquids tightly closed when not in use.[9]

Dispensing_Protocol start Start: Prepare to Dispense setup_in_hood Set up in Chemical Fume Hood start->setup_in_hood check_ignition Remove all Ignition Sources setup_in_hood->check_ignition don_ppe Wear Appropriate PPE check_ignition->don_ppe ground_bond Ground and Bond Containers (if >4L metal) don_ppe->ground_bond dispense Slowly Dispense Liquid ground_bond->dispense close_containers Securely Close all Containers dispense->close_containers end End: Dispensing Complete close_containers->end Emergency_Response_Spill spill Flammable Hydrocarbon Spill Occurs alert Alert nearby personnel spill->alert assess_spill Assess Spill Size and Hazard alert->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill / Fire Hazard assess_spill->large_spill Large contain Contain with Spill Kit small_spill->contain evacuate Evacuate the area large_spill->evacuate cleanup Clean up and dispose of as hazardous waste contain->cleanup report Report the incident to safety personnel cleanup->report pull_alarm Activate Fire Alarm evacuate->pull_alarm pull_alarm->report

References

Application of 3-Ethyl-2,2-dimethylpentane in Fuel Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethylpentane, a saturated branched alkane with the chemical formula C9H20, is a compound of interest in the field of fuel science. As an isomer of nonane, its structural characteristics suggest potential applications as a blending component in spark-ignition engine fuels. The degree of branching in alkanes significantly influences their combustion properties, particularly the octane (B31449) rating, which is a critical measure of a fuel's resistance to knocking or auto-ignition. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential fuel additive.

Physicochemical and Fuel-Related Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in fuel studies. The following table summarizes key quantitative data for this compound.

PropertyValueUnit
Chemical Formula C9H20-
Molecular Weight 128.25 g/mol
CAS Number 16747-32-3-
Boiling Point 134°C
Melting Point -99°C
Research Octane Number (RON) 99.5-
Motor Octane Number (MON) 112.1-

Application Notes

The high Research Octane Number (RON) of 99.5 and an exceptionally high Motor Octane Number (MON) of 112.1 indicate that this compound has excellent anti-knock characteristics.[1] This makes it a promising candidate as a high-octane blending component for gasoline. The MON, in particular, suggests superior performance under more severe engine operating conditions, such as high loads and temperatures.

Its application in fuel blends could contribute to:

  • Increasing the overall octane rating of gasoline: This allows for the use of higher compression ratios in engine design, leading to improved thermal efficiency and power output.

  • Formulating high-performance fuels: Its high MON makes it suitable for aviation gasoline or racing fuels where resistance to knock is paramount.

  • Reducing the concentration of aromatic compounds: High-octane branched alkanes can be used to replace aromatic compounds like benzene, toluene, and xylene, which are often used as octane boosters but are associated with negative environmental and health impacts.

Experimental Protocols

The following protocols describe the standard methodologies for evaluating the fuel-related properties of this compound.

Protocol 1: Determination of Research Octane Number (RON)

This protocol is based on the ASTM D2699 standard test method.[2][3][4]

1. Objective: To determine the anti-knock quality of this compound under mild operating conditions.

2. Apparatus:

  • A standard single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine.[1][2]
  • An electronic detonation meter and knock sensor.
  • Instrumentation for controlling and measuring engine speed, temperatures, and fuel-air ratio.

3. Materials:

  • This compound (test sample).
  • Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane) and n-heptane.
  • Standardization fuels of known octane numbers.

4. Procedure:

  • Engine Preparation: Calibrate and standardize the CFR engine according to ASTM D2699 procedures. This involves setting the engine speed to 600 rpm and adjusting other operating parameters to specified values.[1]
  • Sample Preparation: Prepare a sufficient quantity of the this compound sample.
  • Bracketing Procedure: a. Introduce the test sample into the engine's fuel system. b. Adjust the compression ratio to produce a standard knock intensity as measured by the detonation meter. c. Select two Primary Reference Fuels (PRFs) that bracket the expected octane number of the sample. d. Operate the engine on each PRF and adjust their blend ratio until the knock intensity matches that of the sample.
  • Calculation: The Research Octane Number of the sample is calculated by interpolation based on the blend ratios of the two bracketing PRFs.

Protocol 2: Determination of Motor Octane Number (MON)

This protocol is based on the ASTM D2700 standard test method.

1. Objective: To determine the anti-knock quality of this compound under more severe operating conditions.

2. Apparatus:

  • A standard single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine.
  • An electronic detonation meter and knock sensor.
  • Instrumentation for controlling and measuring engine speed, temperatures, and fuel-air ratio.

3. Materials:

  • This compound (test sample).
  • Primary Reference Fuels (PRFs): Isooctane and n-heptane.
  • Standardization fuels of known octane numbers.

4. Procedure:

  • Engine Preparation: Calibrate and standardize the CFR engine according to ASTM D2700 procedures. This involves setting the engine speed to 900 rpm and preheating the fuel-air mixture to a specified higher temperature.[1]
  • Sample Preparation: Prepare a sufficient quantity of the this compound sample.
  • Bracketing Procedure: Follow the same bracketing procedure as described in Protocol 1, but under the more severe operating conditions of the MON test.
  • Calculation: The Motor Octane Number of the sample is calculated by interpolation based on the blend ratios of the two bracketing PRFs.

Protocol 3: Evaluation in a Gasoline Blend

1. Objective: To assess the blending octane value and performance characteristics of this compound when mixed with a base gasoline.

2. Materials:

  • This compound.
  • Base gasoline with a known octane rating (e.g., a refinery stream like reformate or a standard test gasoline).
  • Volumetric glassware for accurate blending.

3. Procedure:

  • Blending: Prepare several blends of this compound in the base gasoline at varying concentrations (e.g., 5%, 10%, 20% by volume). Ensure thorough mixing.
  • Octane Testing: Determine the RON and MON of each blend using the protocols described above (Protocol 1 and Protocol 2).
  • Blending Octane Value (BOV) Calculation: The BOV can be calculated to understand the non-linear blending effects.
  • Engine Performance Testing (Optional): The blends can be further evaluated in a multi-cylinder spark-ignition engine on a dynamometer to measure performance parameters such as torque, power, fuel consumption, and emissions.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the evaluation of this compound.

Octane_Number_Determination_Workflow cluster_setup Engine Setup & Calibration cluster_testing Testing Procedure cluster_results Results Setup CFR Engine Setup Calibrate Standardization & Calibration (ASTM D2699/D2700) Setup->Calibrate Sample Introduce This compound Calibrate->Sample Knock Measure Knock Intensity Sample->Knock PRF Bracket with Primary Reference Fuels Knock->PRF Interpolate Interpolate Results PRF->Interpolate RON_MON Determine RON/MON Interpolate->RON_MON

Workflow for Octane Number Determination.

Fuel_Blending_Evaluation_Pathway cluster_analysis Performance Analysis cluster_output Evaluation Outcome Compound This compound Blend Blending Process (Varying Concentrations) Compound->Blend BaseFuel Base Gasoline BaseFuel->Blend OctaneTest Octane Number Testing (RON & MON) Blend->OctaneTest EngineTest Engine Dynamometer Testing OctaneTest->EngineTest Optional BOV Blending Octane Value OctaneTest->BOV Performance Engine Performance (Power, Efficiency, Emissions) EngineTest->Performance

Pathway for Fuel Blending and Evaluation.

References

Obtaining a Certificate of Analysis for 3-Ethyl-2,2-dimethylpentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on how to obtain and utilize a Certificate of Analysis (CoA) for the chemical compound 3-Ethyl-2,2-dimethylpentane (CAS No. 16747-32-3). These protocols are designed to ensure the quality and purity of the compound for research, development, and manufacturing purposes.

Introduction to the Certificate of Analysis (CoA)

A Certificate of Analysis is a crucial document that provides detailed, batch-specific information about a chemical product.[1] It is issued by the manufacturer or a certified testing laboratory and serves as confirmation that the product meets its predetermined specifications. For researchers and professionals in drug development, a CoA is essential for ensuring the identity, purity, and quality of starting materials, which is a critical component of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP).

Procedure for Obtaining a Certificate of Analysis

The primary method for obtaining a CoA for this compound is by purchasing the chemical from a reputable supplier who provides this documentation as a standard part of their service.

Identifying a Supplier

Several chemical suppliers specialize in providing compounds for research and pharmaceutical applications. When selecting a supplier for this compound, it is imperative to choose one that explicitly states the provision of a CoA.

One such supplier is Simson Pharma Limited, which lists this compound and states that every compound they produce is accompanied by a Certificate of Analysis.

Requesting the Certificate of Analysis

In most cases, the CoA is provided along with the purchased chemical. However, the following steps should be taken to ensure you receive the document:

  • At the time of purchase: When placing an order for this compound, confirm with the supplier that a batch-specific CoA will be included with the shipment.

  • Online Access: Many suppliers offer the ability to download the CoA from their website. This typically requires the product's catalog number and the specific lot or batch number found on the product's label.

Interpreting the Certificate of Analysis for this compound

The CoA for this compound will contain vital information to assess its quality. The following table summarizes the typical quantitative data you will find, along with example specifications.

ParameterSpecification (Example)Analytical Method
Identification
IUPAC NameThis compoundConforms to Structure
CAS Number16747-32-3-
Molecular FormulaC₉H₂₀Elemental Analysis
Molecular Weight128.26 g/mol Mass Spectrometry
Physical Properties
AppearanceClear, colorless liquidVisual Inspection
Boiling Point133-134 °CDistillation
Density~0.731 g/cm³ at 20°CDensitometry
Refractive Index~1.401 at 20°CRefractometry
Purity
Purity (by GC)≥ 98.0%Gas Chromatography (GC)
Residual Solvents
Water Content≤ 0.05%Karl Fischer Titration

Experimental Protocol: Verification of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

It is a common practice in research and quality control to independently verify the purity of a supplied chemical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, especially for volatile organic compounds like this compound.

Objective

To confirm the identity and assess the purity of a supplied sample of this compound.

Materials and Reagents
  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane (B92381), GC grade)

  • Autosampler vials with caps

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar column like DB-1 or HP-5ms)

Sample Preparation
  • Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the compound into a 10 mL volumetric flask and diluting to the mark with hexane.

  • From the stock solution, prepare a working solution by performing a further dilution (e.g., 1:100) in hexane in an autosampler vial.

GC-MS Instrumental Parameters (Example)
ParameterSetting
Gas Chromatograph
Injection PortSplit/Splitless
Injection Volume1 µL
Inlet Temperature250 °C
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-350 amu
Scan Rate2 scans/sec
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Data Analysis
  • Identity Confirmation: The mass spectrum of the major peak in the chromatogram should be compared to a reference spectrum of this compound from a spectral library (e.g., NIST).

  • Purity Assessment: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Logical Relationships

The following diagrams illustrate the process of obtaining a Certificate of Analysis and the experimental workflow for its verification.

Workflow for Obtaining a Certificate of Analysis start Start: Need for this compound identify_supplier Identify Reputable Supplier (e.g., Simson Pharma) start->identify_supplier place_order Place Order and Confirm CoA Availability identify_supplier->place_order receive_product Receive Product and CoA place_order->receive_product review_coa Review CoA for Specifications receive_product->review_coa verify_product Independent Verification (e.g., GC-MS) review_coa->verify_product accept_product Accept Product for Use verify_product->accept_product Meets Specs reject_product Reject Product or Contact Supplier verify_product->reject_product Fails Specs

Caption: Workflow for Obtaining a Certificate of Analysis.

Experimental Workflow for Purity Verification by GC-MS start Start: Received Sample of This compound sample_prep Sample Preparation: Dilution in Hexane start->sample_prep gc_ms_analysis GC-MS Analysis with Defined Parameters sample_prep->gc_ms_analysis data_acquisition Data Acquisition: Chromatogram and Mass Spectra gc_ms_analysis->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis identity_confirm Identity Confirmation: Compare with Library Spectrum data_analysis->identity_confirm purity_assess Purity Assessment: Calculate Peak Area % data_analysis->purity_assess report_results Report Results identity_confirm->report_results purity_assess->report_results

References

Application Notes and Protocols for the Experimental Determination of the Kovats Retention Index for Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Kovats retention index (RI) is a fundamental parameter in gas chromatography (GC) used to convert retention times into system-independent constants, thereby facilitating the identification of compounds.[1] Developed by Ervin Kováts in the 1950s, this index normalizes the retention time of an analyte to the retention times of a series of co-injected n-alkane standards.[1][2] This normalization is crucial as it allows for the comparison of retention data across different instruments, columns, and laboratories, which is particularly valuable in the analysis of complex hydrocarbon mixtures like those found in fuels, environmental samples, and essential oils.[1][2][3] For alkanes and other hydrocarbons, the Kovats RI is a powerful tool for isomer differentiation and preliminary identification.[4]

Principle of the Kovats Retention Index

The Kovats retention index system is based on the logarithmic relationship between the retention time of n-alkanes and their carbon number. By definition, the Kovats index of an n-alkane is 100 times its carbon number. For an unknown compound, its retention index is determined by interpolating its retention time between two bracketing n-alkanes.[1]

For temperature-programmed gas chromatography, which is commonly used for analyzing mixtures with a wide boiling point range, the formula for the Kovats retention index (I) is:

I = 100 * [n + (N - n) * (t_r(a) - t_r(n)) / (t_r(N) - t_r(n))] [5][6]

Where:

  • I is the Kovats retention index of the analyte.

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • N is the carbon number of the n-alkane eluting immediately after the analyte.

  • t_r(a) is the retention time of the analyte.

  • t_r(n) is the retention time of the n-alkane with carbon number 'n'.

  • t_r(N) is the retention time of the n-alkane with carbon number 'N'.

This linear interpolation formula is widely used for temperature-programmed analyses.[7][8]

Experimental Protocol

This protocol outlines the steps for determining the Kovats retention index of unknown alkanes in a sample mixture using gas chromatography-mass spectrometry (GC-MS).

1. Apparatus and Materials

  • Apparatus:

    • Gas Chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Capillary GC column (e.g., 100% dimethylpolysiloxane, such as DB-1ms or HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[9]

    • Autosampler or manual syringe for injection.

    • Data acquisition and processing software.

  • Materials:

    • n-Alkane Standard Mixture: A certified mixture of homologous n-alkanes (e.g., C8-C20 or a wider range depending on the expected analytes) dissolved in a suitable solvent like hexane (B92381).

    • Sample: The unknown mixture containing alkanes to be analyzed.

    • Solvent: High-purity hexane or other suitable solvent for dilution.

    • Vials: 2 mL autosampler vials with caps (B75204) and septa.

2. Standard and Sample Preparation

  • n-Alkane Standard Preparation:

    • Dilute the stock n-alkane standard mixture with hexane to an appropriate concentration (e.g., 10-100 ppm or ng/µL). The final concentration should provide sharp, symmetrical peaks without overloading the column.

    • Transfer the diluted standard into a 2 mL vial for analysis.[10]

  • Sample Preparation:

    • If the sample is a liquid, dilute it with hexane to a concentration that falls within the linear dynamic range of the detector.

    • If the sample is solid, perform a suitable extraction (e.g., solid-liquid extraction) to isolate the alkanes, followed by dilution.[11]

    • Transfer the prepared sample into a 2 mL vial.

3. GC-MS Instrumental Conditions

The following table provides typical starting conditions for the analysis of a broad range of alkanes. These parameters may need to be optimized for specific applications.

ParameterRecommended Setting
GC System
Injection Port Temp.280°C
Injection ModeSplit (e.g., 50:1 ratio) or Splitless for trace analysis
Carrier GasHelium or Hydrogen[9]
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature40°C, hold for 3 minutes
Ramp Rate6°C/min to 320°C[9]
Final Temperature320°C, hold for 10 minutes
MS System (if used)
Ion Source Temp.230°C[9]
Quadrupole Temp.150°C[9]
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550

4. Analytical Procedure

  • Sequence Setup: Set up a sequence in the data acquisition software.

  • Blank Injection: Begin with an injection of the pure solvent (e.g., hexane) to ensure the system is clean.

  • n-Alkane Standard Injection: Inject the prepared n-alkane standard mixture to establish the retention times for the reference compounds.[12][13]

  • Sample Injection: Inject the prepared unknown sample using the same chromatographic conditions.[12]

  • Co-injection (Optional but Recommended): Prepare a mixture of the unknown sample and the n-alkane standard and inject it. This helps to confirm the elution order and accurately identify the bracketing alkanes for each unknown peak.[12]

Data Presentation and Calculation

1. Peak Identification

  • Analyze the chromatogram from the n-alkane standard run. Identify each n-alkane peak based on its elution order (increasing carbon number corresponds to increasing retention time).

  • In the chromatogram of the unknown sample, identify the peaks of interest.

2. Kovats Retention Index Calculation

For each unknown peak, identify the n-alkane that elutes just before it (t_r(n)) and the one that elutes just after it (t_r(N)). Use the retention times in the temperature-programmed RI formula.

Example Calculation:

  • Retention time of an unknown analyte, t_r(a) = 12.60 min

  • From the standard run, the bracketing n-alkanes are C12 and C13.

  • Retention time of n-dodecane (C12), t_r(n) = 12.25 min (where n=12)

  • Retention time of n-tridecane (C13), t_r(N) = 13.55 min (where N=13)

I = 100 * [12 + (13 - 12) * (12.60 - 12.25) / (13.55 - 12.25)] I = 100 * [12 + 1 * (0.35 / 1.30)] I = 100 * [12 + 0.269] I ≈ 1227

3. Summary of Quantitative Data

The following table presents example data from a hypothetical analysis.

CompoundRetention Time (min)Calculated Kovats Index (I)
n-Alkane Standards
n-Decane (C10)10.151000 (by definition)
n-Undecane (C11)11.201100 (by definition)
n-Dodecane (C12)12.251200 (by definition)
n-Tridecane (C13)13.551300 (by definition)
n-Tetradecane (C14)14.801400 (by definition)
Unknown Analytes
Analyte 110.501033
Analyte 211.851162
Analyte 312.601227

Visualizations

The following diagram illustrates the workflow for the experimental determination of the Kovats retention index.

G cluster_data 3. Data Analysis Stage prep Preparation gcms GC-MS Analysis data Data Processing result Final Result alk_std Prepare n-Alkane Standard inj_alk Inject n-Alkane Standard alk_std->inj_alk Load into GC unk_smp Prepare Unknown Sample inj_smp Inject Unknown Sample unk_smp->inj_smp Load into GC get_rt Obtain Retention Times (tr) inj_alk->get_rt inj_smp->get_rt calc_ri Calculate Kovats Index (I) get_rt->calc_ri Apply Formula calc_ri->result Report Index

Caption: Workflow for Kovats Retention Index Determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for improving the yield in the synthesis of 3-Ethyl-2,2-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the most viable methods for synthesizing this compound?

A1: The synthesis of a sterically hindered, unsymmetrical alkane like this compound is best approached using modern cross-coupling reactions. The most plausible methods are the Corey-House synthesis and transition metal-catalyzed Grignard (Kumada) coupling. The Wurtz reaction is generally not recommended due to low yields and the formation of multiple byproducts.[1][2][3]

Q2: Which synthesis method is likely to provide the highest yield?

A2: The Corey-House synthesis is generally the most reliable and high-yielding method for preparing unsymmetrical alkanes from two different alkyl groups.[4][5][6] It offers a significant advantage over the Wurtz reaction by minimizing the formation of undesired homocoupling byproducts.[6] For optimal results, the alkyl halide used should be primary or secondary, while the lithium dialkylcuprate (Gilman reagent) can be primary, secondary, or tertiary.[4]

Q3: What are the primary challenges when synthesizing highly branched alkanes?

A3: The main challenges are steric hindrance and competing side reactions. Steric bulk around the reaction center can slow down the desired coupling reaction, allowing side reactions like elimination (E2) to become more prominent, especially when using sterically hindered or tertiary alkyl halides.[7][8]

Q4: Why is the direct reaction of a Grignard reagent with an alkyl halide often inefficient for this synthesis?

A4: The direct reaction between a Grignard reagent and an alkyl halide (without a catalyst) is often inefficient for forming C(sp³)–C(sp³) bonds and can lead to a mixture of products from side reactions like metal-halogen exchange and Wurtz-type coupling.[9][10] However, the addition of a Nickel or Palladium catalyst (Kumada coupling) can make this a viable and effective method.[11][12]

Troubleshooting Guides

Guide 1: Corey-House Synthesis

This is the recommended approach. The optimal disconnection for this compound is between the C2 and C3 positions, using lithium di(tert-butyl)cuprate and a 3-pentyl halide.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor Gilman Reagent Formation: The lithium dialkylcuprate ((t-Bu)₂CuLi) is unstable.Solution: Prepare the Gilman reagent at a low temperature (typically -78 °C in THF or diethyl ether) and use it immediately. Ensure the starting alkyllithium reagent is of high quality and accurately titrated.
Inactive Alkyl Halide: The electrophile (e.g., 3-chloropentane) is not reactive enough.Solution: Use a more reactive halide. The general reactivity trend is R-I > R-Br > R-Cl.[9] Using 3-bromopentane (B47287) or 3-iodopentane (B157830) will significantly increase the reaction rate.
Elimination Side Reaction: The Gilman reagent is acting as a base, causing elimination of H-X from the 3-halopentane to form pentenes.Solution: This is a common issue with secondary halides. Maintain a low reaction temperature throughout the addition of the alkyl halide to favor the Sₙ2-like coupling pathway over elimination.[7]
Reagent Decomposition: Moisture or oxygen in the reaction flask is destroying the organometallic reagents.Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the experiment.
Guide 2: Ni-Catalyzed Grignard (Kumada) Coupling

An alternative cross-coupling method involving the reaction of a Grignard reagent with an alkyl halide, catalyzed by a nickel complex.

Problem: Low Yield and/or Multiple Byproducts

Potential Cause Troubleshooting Steps
Inactive Catalyst: The Ni(0) catalyst was not properly activated or has been deactivated.Solution: Use a reliable precatalyst like NiCl₂(dppp) or generate the active catalyst in situ. Ensure the reaction is free of oxygen, which can poison the catalyst.
Wurtz-type Homocoupling: The Grignard reagent (e.g., t-butylmagnesium chloride) couples with itself to form 2,2,3,3-tetramethylbutane.Solution: This side reaction can be minimized by adding the Grignard reagent slowly to the solution containing the alkyl halide and catalyst. Maintaining dilute conditions can also help.[10]
β-Hydride Elimination: If the alkylmetal intermediate has β-hydrogens, it can eliminate to form an alkene.[11][13]Solution: The choice of ligand is critical. Ligands that promote rapid reductive elimination can outcompete β-hydride elimination. For alkyl-alkyl coupling, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.
Grignard Reagent Failure: The Grignard reagent failed to form or has decomposed.Solution: Ensure magnesium turnings are fresh and activated. All solvents and reagents must be strictly anhydrous, as Grignar reagents react readily with water.[14]

Data Presentation

Table 1: Comparison of Potential Synthesis Methods
FeatureCorey-House SynthesisNi-Catalyzed Grignard CouplingWurtz Reaction
Typical Yield Good to ExcellentGoodPoor to Fair[1]
Substrate Scope Broad; excellent for unsymmetrical alkanes.[5]Broad; effective for alkyl-alkyl coupling.[11]Limited; best for symmetrical alkanes.[3]
Key Reagents Lithium Dialkylcuprate (Gilman Reagent), Alkyl HalideGrignard Reagent, Alkyl Halide, Ni/Pd CatalystAlkyl Halides, Sodium Metal
Primary Side Reactions Elimination, Homocoupling of cuprateHomocoupling, β-Hydride EliminationMixture of R-R, R'-R', and R-R' products[2]
Steric Hindrance Tolerant, but secondary halides are better than tertiary.Can be effective but requires careful ligand choice.Highly sensitive; fails with tertiary halides.[3]

Experimental Protocols

Protocol 1: Synthesis via Corey-House Reaction

This protocol describes the synthesis of this compound from tert-butyllithium (B1211817) and 3-bromopentane.

Step 1: Preparation of Lithium di(tert-butyl)cuprate ((t-Bu)₂CuLi)

  • Add copper(I) iodide (CuI, 1.90 g, 10.0 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with argon.

  • Add anhydrous diethyl ether (50 mL) via syringe.

  • Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.7 M in pentane, 11.8 mL, 20.0 mmol) dropwise to the stirred slurry.

  • Stir the mixture at -78 °C for 30 minutes. The formation of the Gilman reagent is indicated by a change in the solution's appearance.

Step 2: Coupling Reaction

  • While maintaining the temperature at -78 °C, slowly add 3-bromopentane (1.51 g, 10.0 mmol) to the freshly prepared Gilman reagent.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

  • Monitor the reaction progress using Gas Chromatography (GC) by quenching a small aliquot in saturated aqueous NH₄Cl.

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (50 mL).

  • Pour the mixture into a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Synthesis Method Selection Workflow

Synthesis_Selection start Goal: Synthesize This compound q1 Are the two alkyl fragments different (unsymmetrical)? start->q1 wurtz Wurtz Reaction (Not Recommended) q1->wurtz No (Symmetrical) corey_house Corey-House Synthesis (Recommended) q1->corey_house Yes q2 Is a tertiary halide required as the electrophile? corey_house->q2 kumada Ni-Catalyzed Coupling (Good Alternative) q2->corey_house No (Use 1°/2° Halide) q2->kumada Yes

Caption: Decision tree for selecting a synthesis method.

Corey-House Reaction Pathway and Side Reactions

Corey_House_Pathway cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions tBuLi 2 t-BuLi gilman Gilman Reagent ((t-Bu)₂CuLi) tBuLi->gilman CuI CuI CuI->gilman product This compound gilman->product Coupling (Sₙ2-like) elimination Pentenes (Elimination Product) gilman->elimination Acts as Base (E2) alkyl_halide 3-Bromopentane (Electrophile) alkyl_halide->product alkyl_halide->elimination

Caption: Desired vs. competing reaction pathways.

Troubleshooting Flowchart for Low Yield

Troubleshooting start Problem: Low Product Yield check_reagents Are organometallic reagents (e.g., Gilman, Grignard) forming correctly? start->check_reagents fix_conditions Ensure anhydrous conditions. Use fresh/activated metals. Verify reagent concentration. check_reagents->fix_conditions No check_side_reactions Is starting material consumed? Are byproducts observed? check_reagents->check_side_reactions Yes check_side_reactions->fix_conditions No (Starting material recovered) analysis Analyze byproducts (GC-MS) to identify side reactions (e.g., elimination, homocoupling). check_side_reactions->analysis Yes fix_elimination Lower reaction temperature. Use a more reactive halide (I > Br > Cl). analysis->fix_elimination

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Gas Chromatography (GC) Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of nonane (B91170) isomers by Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or co-elution of my nonane isomer peaks?

Poor resolution of nonane isomers is a common challenge due to their similar boiling points and chemical structures. Several factors can be optimized in your GC method to enhance separation. The most critical factors include the choice of GC column, oven temperature program, and carrier gas flow rate.[1][2][3]

Q2: What is the ideal GC column for separating nonane isomers?

For optimal separation of nonane isomers, a non-polar stationary phase is recommended.[1][4] The separation of alkanes is primarily governed by their boiling points, and non-polar columns facilitate this separation based on the "like dissolves like" principle.[1]

  • Stationary Phase: A 100% dimethylpolysiloxane (e.g., DB-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5) stationary phase is a good starting point.[1][2]

  • Column Dimensions: To improve resolution, consider using a longer column (e.g., 60 m instead of 30 m) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm).[1][2] Be aware that these changes will likely increase the analysis time.[1]

Q3: How does the oven temperature program affect the separation of nonane isomers?

The temperature program significantly impacts the separation of closely eluting isomers.[5][6]

  • Slow Ramp Rate: A slow oven temperature ramp rate (e.g., 1-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can enhance resolution.[1][2]

  • Low Initial Temperature: A lower initial oven temperature can improve the separation of more volatile isomers that elute early in the chromatogram.[2]

Q4: What should I do if my peaks are tailing or fronting?

Asymmetrical peaks can indicate several issues:

  • Column Overloading: Injecting a sample that is too concentrated can saturate the column. Try diluting your sample or reducing the injection volume.[2][3]

  • Active Sites: Active sites in the injector liner or at the beginning of the column can cause peak tailing. Regularly replace the injector liner and consider trimming 10-20 cm from the front of the column.[2][7]

  • Improper Injection Technique: Ensure proper sample vaporization by optimizing the injection port temperature.[3]

Q5: Can the carrier gas flow rate be optimized to improve separation?

Yes, the carrier gas flow rate, or more accurately, the linear velocity, affects column efficiency. Each column has an optimal linear velocity for a given carrier gas. Deviating from this optimum will decrease efficiency and, consequently, resolution. It is advisable to operate in a constant flow mode to maintain a consistent linear velocity throughout the temperature program.[7]

Troubleshooting Guides

Guide 1: Improving Baseline Resolution

If you are experiencing co-eluting or poorly resolved peaks, follow these steps:

  • Optimize the Temperature Program:

    • Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min).[1][2]

    • Lower the initial oven temperature.[2]

  • Evaluate the GC Column:

    • Ensure you are using a non-polar stationary phase.[1]

    • Consider a longer column or a column with a smaller internal diameter for increased efficiency.[1][2]

  • Check Carrier Gas Flow:

    • Verify that the carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type.

Guide 2: Addressing Peak Shape Problems

For issues with peak tailing, fronting, or splitting:

  • Check for Column Overload:

    • Dilute the sample.

    • Reduce the injection volume.[2]

  • Inspect for System Activity:

    • Replace the injector liner.[2]

    • Trim the first 10-20 cm of the analytical column.[7]

  • Verify Injection Parameters:

    • Ensure the injector temperature is appropriate for the solvent and analytes.

    • Check for leaks in the injection port.[8]

Data Presentation

Table 1: Effect of GC Column Dimensions on Resolution

ParameterChangeEffect on ResolutionEffect on Analysis Time
Length Increase (e.g., 30 m to 60 m)IncreasesIncreases[1]
Internal Diameter (ID) Decrease (e.g., 0.32 mm to 0.25 mm)IncreasesMay Decrease[1][9]
Film Thickness IncreaseMay Increase (for volatile isomers)Increases

Table 2: Starting GC Parameters for Nonane Isomer Separation

ParameterRecommended ValueNotes
Column DB-1 or DB-5, 60 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is crucial.[1]
Carrier Gas HeliumSet to optimal linear velocity (consult column manual).
Inlet Temperature 250 °CEnsure complete vaporization.
Injection Mode Split (e.g., 100:1)Adjust split ratio based on sample concentration.[1]
Oven Program 40 °C (hold 2 min), then 5 °C/min to 200 °C (hold 5 min)A slow ramp rate is key for isomer separation.[1]
Detector (FID) Temp 300 °CEnsure detector is hot enough to prevent condensation.[1]

Experimental Protocols

Protocol 1: Column Conditioning

A new GC column or a column that has been stored for an extended period should be conditioned before use to remove any contaminants and ensure a stable baseline.

Materials:

  • GC instrument

  • New or stored GC column

  • Carrier gas (Helium or Nitrogen)

  • Nut and ferrule appropriate for the column and instrument

Procedure:

  • Install the column in the GC oven, connecting the inlet end to the injector port. Do not connect the column outlet to the detector.

  • Set the carrier gas flow rate to the recommended value for your column.

  • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any trapped air.

  • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the maximum isothermal temperature limit of the column.

  • Hold at this temperature for 1-2 hours.

  • Cool down the oven.

  • Connect the column outlet to the detector.

  • Perform a blank run (injecting no sample) to ensure a stable baseline.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Poor Nonane Isomer Separation Start Poor Separation of Nonane Isomers Check_Column Is the Column Appropriate? (Non-polar, sufficient length/ID) Start->Check_Column Optimize_Temp Optimize Temperature Program (Slower ramp, lower initial temp) Check_Column->Optimize_Temp Yes Replace_Column Consider a Different Column (longer, smaller ID) Check_Column->Replace_Column No Adjust_Temp Implement Optimized Temperature Program Optimize_Temp->Adjust_Temp Check_Flow Verify Carrier Gas Flow Rate/Linear Velocity Adjust_Flow Set to Optimal Linear Velocity Check_Flow->Adjust_Flow Check_Injection Investigate Injection (Overload, liner, temp) Adjust_Injection Dilute Sample, Replace Liner, Optimize Injector Temp Check_Injection->Adjust_Injection Replace_Column->Optimize_Temp Adjust_Temp->Check_Flow Adjust_Flow->Check_Injection Resolution_OK Separation Improved? Adjust_Injection->Resolution_OK Resolution_OK->Start No, Re-evaluate End Problem Resolved Resolution_OK->End Yes

Caption: A logical workflow for troubleshooting poor GC separation of nonane isomers.

References

Technical Support Center: Analysis of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,2-dimethylpentane. The following sections detail the identification of potential impurities, experimental protocols for analysis, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in a this compound sample typically originate from its synthesis, which commonly involves a Grignard reaction followed by dehydration and hydrogenation. The most probable impurities include:

  • Isomeric Alkanes: Structural isomers of C9H20 are common impurities due to potential rearrangements during synthesis.[1] Examples include other dimethylheptanes or ethyl-methylhexanes.

  • Unreacted Starting Materials: Residual 2,2-dimethyl-3-pentanone (B1295208) or the corresponding alcohol (3-ethyl-2,2-dimethyl-3-pentanol) may be present if the reaction or purification was incomplete.

  • Byproducts of Grignard Reaction: Side reactions can lead to the formation of other organic compounds.

  • Alkenes: Incomplete hydrogenation of the intermediate alkene (3-ethyl-2,2-dimethyl-2-pentene) can result in its presence as an impurity.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., diethyl ether, tetrahydrofuran, hexane) may remain in the final product.

Q2: Which analytical techniques are best for identifying these impurities?

A2: The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • GC-MS is highly effective for separating volatile compounds like alkanes and their isomers. The mass spectra provide fragmentation patterns that help in identifying the specific structures of the impurities.[2][3]

  • NMR Spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the structural elucidation of the main compound and any impurities present.[4][5]

Q3: How can I quantify the level of impurities in my sample?

A3: Quantitative analysis of impurities is typically performed using GC-MS. By running a calibrated sample with known concentrations of potential impurities, you can create a calibration curve. The peak areas of the impurities in your sample can then be compared to this curve to determine their concentrations.[6] For NMR, quantitative analysis (qNMR) can be performed by integrating the signals of the impurities relative to a known internal standard.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column. 2. Column overload. 3. Improper column installation.1. Deactivate or replace the injector liner. Use a column specifically designed for hydrocarbon analysis. 2. Reduce the injection volume or dilute the sample. 3. Reinstall the column, ensuring a clean cut and proper ferrule tightening.[7][8]
Ghost Peaks (Peaks in Blank Runs) 1. Septum bleed. 2. Contamination in the injector or carrier gas. 3. Carryover from a previous injection.1. Use a high-quality, low-bleed septum. 2. Clean the injector and ensure high-purity carrier gas with appropriate traps. 3. Run several solvent blanks between samples.[9][10]
Retention Time Shifts 1. Leak in the system. 2. Fluctuations in oven temperature or carrier gas flow rate. 3. Column aging or contamination.1. Perform a leak check of the entire system. 2. Verify oven temperature calibration and ensure a stable carrier gas supply. 3. Condition the column or trim the front end. If the problem persists, replace the column.[10]
NMR Analysis Troubleshooting
Problem Possible Cause Solution
Broad Peaks 1. Poorly shimmed magnetic field. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Inhomogeneous sample.1. Re-shim the spectrometer. 2. Dilute the sample. 3. Purify the sample to remove metal ions. 4. Ensure the sample is fully dissolved and free of solid particles.[11]
Overlapping Peaks 1. Insufficient magnetic field strength. 2. Inappropriate solvent.1. Use a higher field NMR spectrometer if available. 2. Try a different deuterated solvent (e.g., benzene-d6) which can induce different chemical shifts.[11]
Unexpected Peaks 1. Residual solvent from sample preparation. 2. Contamination from the NMR tube or cap. 3. Presence of water.1. Ensure the sample is thoroughly dried before dissolving in the deuterated solvent. 2. Use clean, high-quality NMR tubes and caps. 3. Use anhydrous deuterated solvents and prepare the sample in a dry environment. A D2O shake can confirm exchangeable protons.[11][12]

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical this compound sample, illustrating a potential impurity profile.

Compound Retention Time (min) Area (%) Mass Spectrum (m/z)
This compound10.298.5128, 99, 71, 57, 43
2,2,3-Trimethylhexane9.80.8128, 113, 71, 57, 43
3-ethyl-2,2-dimethyl-2-pentene10.50.5126, 111, 97, 83, 69
Diethyl Ether3.10.274, 59, 45, 31

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane.[13]

    • Ensure the sample is free of particulate matter by filtering if necessary.

    • Transfer the solution to a 2 mL GC autosampler vial.

  • GC-MS Instrument Parameters:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.[14]

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Hold at 150 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to those of a known standard.

Protocol 2: NMR Analysis of this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1][15]

    • Ensure the sample is fully dissolved.

    • Transfer the solution to a clean 5 mm NMR tube.[15]

  • NMR Spectrometer Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher.

    • Solvent: CDCl₃

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • NMR Spectrometer Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton environments.

    • Assign peaks to the structure of this compound and any identified impurities based on their chemical shifts and coupling patterns.

Visualizations

impurity_identification_workflow cluster_sample Sample Analysis cluster_data Data Interpretation Sample Sample GC-MS GC-MS Sample->GC-MS NMR NMR Sample->NMR Chromatogram Chromatogram GC-MS->Chromatogram Mass_Spectra Mass_Spectra GC-MS->Mass_Spectra NMR_Spectra NMR_Spectra NMR->NMR_Spectra Identify_Impurities Identify_Impurities Chromatogram->Identify_Impurities Mass_Spectra->Identify_Impurities NMR_Spectra->Identify_Impurities Quantify Quantify Identify_Impurities->Quantify

Caption: Workflow for impurity identification in a this compound sample.

logical_troubleshooting Problem Analytical Problem (e.g., Poor Peak Shape) Check_Instrument Check Instrument Settings (e.g., Temp, Flow Rate) Problem->Check_Instrument Check_Consumables Inspect Consumables (e.g., Liner, Septum, Column) Problem->Check_Consumables Check_Sample Evaluate Sample Prep (e.g., Concentration, Solvent) Problem->Check_Sample Solution Implement Solution Check_Instrument->Solution Check_Consumables->Solution Check_Sample->Solution

Caption: Logical troubleshooting approach for analytical issues.

References

Technical Support Center: Drying Non-Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water from non-polar organic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from non-polar organic compounds?

A1: Trace amounts of water can significantly impact organic reactions and analyses. Water can act as an inhibitor or an unwanted reactant in many sensitive chemical transformations, leading to reduced yields, side product formation, or complete reaction failure. For analytical purposes, the presence of water can interfere with techniques like NMR spectroscopy and mass spectrometry, leading to inaccurate results.[1]

Q2: What are the most common methods for drying non-polar organic solvents?

A2: The most prevalent laboratory methods for drying non-polar organic solvents include:

  • Using solid drying agents: Anhydrous inorganic salts like sodium sulfate (B86663), magnesium sulfate, and calcium chloride are added to the organic liquid to absorb water.[2]

  • Employing molecular sieves: These are porous materials that selectively adsorb water molecules from a solvent.[3]

  • Azeotropic distillation: This technique involves adding a substance (an entrainer) that forms a low-boiling azeotrope with water, which is then removed by distillation.[4]

Q3: How do I choose the most suitable drying method for my experiment?

A3: The choice of drying method depends on several factors, including the specific non-polar solvent, the required level of dryness, the scale of the experiment, and the chemical compatibility of the compound of interest with the drying agent. The flowchart below provides a general guide for selecting an appropriate method.

DryingMethodSelection Start Start: Need to dry a non-polar organic compound Q_Level What level of dryness is required? Start->Q_Level Q_Scale What is the scale of the experiment? Q_Level->Q_Scale Trace amounts of water acceptable Method_MolSieves Use molecular sieves Q_Level->Method_MolSieves Anhydrous conditions required Q_Chem_Comp Is the compound sensitive to acidic or basic conditions? Q_Scale->Q_Chem_Comp Small to medium scale Method_Azeo Perform azeotropic distillation Q_Scale->Method_Azeo Large scale Method_DryingAgent Use a solid drying agent (e.g., Na2SO4, MgSO4) Q_Chem_Comp->Method_DryingAgent No Q_Chem_Comp->Method_MolSieves Yes

Caption: A decision-making flowchart to guide the selection of an appropriate drying method.

Troubleshooting Guides

Using Solid Drying Agents (e.g., Sodium Sulfate, Magnesium Sulfate)

Issue 1: The drying agent clumps together excessively.

  • Cause: This indicates the presence of a significant amount of water in the organic solvent. You may have inadvertently transferred some of the aqueous layer during extraction.

  • Solution: If a separate aqueous layer is visible, remove it using a pipette. Add the drying agent in small portions until some of it remains free-flowing and does not clump.[5] For very wet solutions, consider a preliminary wash with brine (saturated aqueous sodium chloride solution) to remove the bulk of the water before adding the drying agent.[6]

Issue 2: The solution remains cloudy after adding the drying agent.

  • Cause: Finely powdered drying agents, like magnesium sulfate, can remain suspended in the solvent. Alternatively, the solution may not be completely dry.

  • Solution: Ensure you have added enough drying agent so that some particles are mobile when the flask is swirled.[7] If the solution is dry, the cloudiness is likely due to suspended particles. These can be removed by gravity filtration through a fluted filter paper.

Issue 3: Low recovery of the desired compound.

  • Cause: Your compound may have been adsorbed onto the surface of the drying agent, especially if a large amount of a fine powder like magnesium sulfate was used.

  • Solution: After separating the dried solution from the drying agent, rinse the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product. Combine this rinse with your dried solution.[5]

Using Molecular Sieves

Issue 1: The solvent is not drying effectively.

  • Cause: The molecular sieves may not be properly activated, or you may be using the wrong type or an insufficient amount.

  • Solution: Ensure your molecular sieves have been activated by heating them in an oven at a high temperature (typically >300°C) under a vacuum or with a flow of inert gas to remove any adsorbed water.[8] For most non-polar solvents, 3Å or 4Å sieves are appropriate.[9] Use approximately 10-20% of the solvent's weight in molecular sieves.[3]

Issue 2: The molecular sieve beads have turned to powder.

  • Cause: This can happen with repeated activation cycles or if the sieves are of poor quality. The dust can contaminate your product.

  • Solution: Sift the molecular sieves to remove any fine powder before use.[9] If the problem persists, obtain a fresh batch of molecular sieves.

Azeotropic Distillation

Issue 1: The water is not being removed efficiently.

  • Cause: The chosen entrainer may not be forming an effective azeotrope with water, or the distillation setup may not be optimal.

  • Solution: Ensure you are using an appropriate entrainer for your non-polar solvent (e.g., toluene (B28343) for many hydrocarbons).[6] Check that your distillation apparatus, such as a Dean-Stark trap, is set up correctly to separate the condensed water and return the entrainer to the distillation flask.

Issue 2: The distillation is proceeding very slowly.

  • Cause: Insufficient heating or poor insulation of the distillation apparatus can lead to a slow rate of distillation.

  • Solution: Ensure the heating mantle is set to an appropriate temperature to maintain a steady reflux. Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.

Data Presentation

The following table summarizes the efficiency of various common drying agents for selected non-polar solvents. The final water content is a key indicator of the effectiveness of the drying agent.

Drying AgentNon-Polar SolventContact TimeFinal Water Content (ppm)Reference
Anhydrous Sodium Sulfate Toluene24 hours~34[10]
Anhydrous Magnesium Sulfate DichloromethaneNot specified<10[10]
Anhydrous Calcium Chloride ToluenePredryingNot specified[10]
3Å Molecular Sieves Toluene24 hours<5[10]
3Å Molecular Sieves Dichloromethane24 hours<5[11]
Silica Gel TolueneColumn pass<5[10]

Experimental Protocols

Protocol 1: Drying a Non-Polar Organic Solvent with Anhydrous Sodium Sulfate
  • Initial Assessment: Ensure that the organic solvent to be dried is free of any visible water droplets or a separate aqueous layer. If present, physically separate the layers using a separatory funnel or a pipette.

  • Addition of Drying Agent: Transfer the organic solvent to an Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (a few spatula tips for a small volume).

  • Swirling and Observation: Gently swirl the flask. The sodium sulfate will clump together as it absorbs water.

  • Achieving Dryness: Continue adding small portions of sodium sulfate until some of the newly added crystals no longer clump and move freely in the solution when swirled. This indicates that all the water has been absorbed.[5]

  • Separation: Carefully decant (pour off) the dried organic liquid into a clean, dry flask, leaving the clumped sodium sulfate behind. For quantitative transfer, rinse the sodium sulfate with a small amount of fresh, dry solvent and add the rinsing to the decanted solution.

DryingWithNa2SO4 Start Start: Wet non-polar organic solvent in a flask Add_Na2SO4 Add a small portion of anhydrous Na2SO4 Start->Add_Na2SO4 Swirl Swirl the flask Add_Na2SO4->Swirl Check_Clumping Does the Na2SO4 still clump together? Swirl->Check_Clumping Check_Clumping->Add_Na2SO4 Yes Decant Decant the dry solvent Check_Clumping->Decant No (free-flowing) Rinse Rinse the Na2SO4 with fresh solvent Decant->Rinse End End: Dry non-polar organic solvent Rinse->End

Caption: Experimental workflow for drying a non-polar organic solvent with anhydrous sodium sulfate.

Protocol 2: Activation and Use of Molecular Sieves
  • Activation: Place the molecular sieves (3Å or 4Å for most non-polar solvents) in a flask suitable for heating under vacuum. Heat the sieves to at least 300°C for a minimum of 3 hours.[8] Allow the sieves to cool to room temperature under a vacuum or in a desiccator.

  • Addition to Solvent: Add the activated molecular sieves to the solvent to be dried. A loading of 10-20% (w/v) is generally recommended.[3]

  • Drying Time: Allow the solvent to stand over the molecular sieves for at least 24 hours. For very stringent dryness requirements, a longer period may be necessary.

  • Storage and Dispensing: The solvent can be stored over the molecular sieves. To use the dry solvent, carefully decant or cannulate the liquid, leaving the sieves behind.

MolecularSieveActivation Start Start: Inactive molecular sieves Heat Heat sieves to >300°C for at least 3 hours under vacuum Start->Heat Cool Cool to room temperature under vacuum or in a desiccator Heat->Cool Add_To_Solvent Add activated sieves to the non-polar solvent (10-20% w/v) Cool->Add_To_Solvent Stand Let stand for at least 24 hours Add_To_Solvent->Stand End End: Dry solvent ready for use Stand->End

Caption: Workflow for the activation and use of molecular sieves for solvent drying.

Protocol 3: Azeotropic Distillation using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Charging the Flask: Charge the round-bottom flask with the wet non-polar organic compound and an appropriate entrainer (e.g., toluene). The entrainer should be immiscible with water.

  • Heating: Heat the mixture to reflux. The vapor, consisting of the azeotrope of the entrainer and water, will rise into the condenser.

  • Collection and Separation: The condensed liquid will collect in the Dean-Stark trap. Since the entrainer and water are immiscible, they will form two layers in the trap. The denser water will collect at the bottom of the trap.

  • Recirculation of Entrainer: The upper organic layer (the entrainer) will overflow from the side arm of the Dean-Stark trap and return to the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Cooling and Collection: Allow the apparatus to cool. The dried non-polar organic compound remains in the distillation flask.

AzeotropicDistillation Start Start: Wet organic compound and entrainer in flask Heat Heat the mixture to reflux Start->Heat Vaporize Azeotrope of entrainer and water vaporizes Heat->Vaporize Condense Vapor condenses in the condenser Vaporize->Condense Collect Condensate collects in Dean-Stark trap Condense->Collect Separate Water and entrainer separate into two layers Collect->Separate Water_Collects Water collects at the bottom of the trap Separate->Water_Collects Entrainer_Returns Entrainer returns to the flask Separate->Entrainer_Returns Check_Water Is water still collecting in the trap? Water_Collects->Check_Water Entrainer_Returns->Heat Check_Water->Heat Yes Cool_Down Cool the apparatus Check_Water->Cool_Down No End End: Dry organic compound in the flask Cool_Down->End

Caption: Workflow for azeotropic distillation using a Dean-Stark apparatus.

References

Technical Support Center: Optimizing GC Column Temperature for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize gas chromatography (GC) column temperature for hydrocarbon analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between isothermal and temperature-programmed GC analysis for hydrocarbons?

In an isothermal analysis, the GC column is maintained at a constant temperature throughout the entire run.[1] This method is suitable for simple mixtures where all components have similar boiling points.[2] In contrast, temperature programming involves systematically increasing the column oven temperature during the analysis.[2][3] This approach is essential for complex hydrocarbon mixtures with a wide range of boiling points, as it allows for the effective separation of both volatile (low-boiling) and less volatile (high-boiling) compounds in a single run.[2][3]

Q2: How does the column temperature impact the separation of hydrocarbons?

Column temperature is a critical parameter in GC that directly influences the retention time and resolution of hydrocarbons.[4][5] As a general rule, a 15°C increase in column temperature can reduce the retention time of an analyte by half, while a 15°C decrease can double it.[6] Lowering the temperature increases the interaction of the analytes with the stationary phase, leading to longer retention times and potentially better resolution, especially for volatile compounds.[6][7] Conversely, higher temperatures provide more energy for the analytes to move into the gas phase, resulting in shorter retention times.[7][8] Temperature programming leverages this effect to achieve optimal separation for complex mixtures.[2]

Q3: I have a new hydrocarbon sample. What is a good starting temperature program to use?

A "scouting" gradient is an excellent starting point to understand the characteristics of a new sample.[3] This initial run helps determine the volatility range and complexity of the mixture. A typical scouting program can be set up as follows:

ParameterRecommended Starting ValueRationale
Initial Temperature 35-40°CAllows for the separation of highly volatile components without the need for cryogenic cooling.[3]
Initial Hold Time 1-2 minutesEnsures all volatile components enter the column as a narrow band.[3]
Ramp Rate 10°C/minA moderate ramp rate that provides a good balance between analysis time and resolution for an initial assessment.[3]
Final Temperature Maximum operating temperature of the columnEnsures that all high-boiling point compounds are eluted from the column.[3]
Final Hold Time 10-15 minutesGuarantees that all components, including any potential contaminants, have been eluted, preventing ghost peaks in subsequent runs.[3][9]

This program should be optimized based on the results of the initial chromatogram.[3]

Q4: How does the heating rate (ramp rate) of the temperature program affect my hydrocarbon separation?

The ramp rate is a critical parameter for optimizing the balance between resolution and analysis time.[3]

  • Slower Ramp Rates: Generally provide better separation and increased resolution because analytes spend more time interacting with the stationary phase. However, this leads to longer analysis times and can cause peaks to become broader, potentially reducing sensitivity.[3][6]

  • Faster Ramp Rates: Decrease the overall analysis time and produce sharper, taller peaks, which can improve sensitivity. However, a ramp rate that is too fast can lead to co-elution of compounds and a loss of resolution.[10]

As a practical rule of thumb, an optimal starting ramp rate can be estimated by dividing 10 by the column dead time in minutes.[6]

Troubleshooting Guide

Q5: My hydrocarbon peaks are overlapping. How can I improve the resolution by adjusting the temperature program?

Poor resolution between adjacent peaks is a common issue that can often be resolved by modifying the temperature program.[11][12]

  • Decrease the Ramp Rate: A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, which can enhance separation.[3]

  • Lower the Initial Temperature: For poorly resolved early-eluting peaks, lowering the initial oven temperature can improve their separation.[13]

  • Add a Mid-Ramp Isothermal Hold: If the overlapping peaks elute in the middle of the chromatogram, introducing an isothermal hold (a period of constant temperature) just before their elution can improve their resolution.[13]

cluster_0 Troubleshooting Poor Resolution Poor Resolution Poor Resolution Decrease Ramp Rate Decrease Ramp Rate Poor Resolution->Decrease Ramp Rate General Lower Initial Temp Lower Initial Temp Poor Resolution->Lower Initial Temp Early Peaks Add Isothermal Hold Add Isothermal Hold Poor Resolution->Add Isothermal Hold Mid-Eluting Peaks Improved Resolution Improved Resolution Decrease Ramp Rate->Improved Resolution Lower Initial Temp->Improved Resolution Add Isothermal Hold->Improved Resolution cluster_1 Logical Relationship of GC Temperature Parameters Temperature Temperature Retention Time Retention Time Temperature->Retention Time inversely affects Resolution Resolution Temperature->Resolution affects Peak Shape Peak Shape Temperature->Peak Shape affects Analysis Time Analysis Time Temperature->Analysis Time inversely affects Selectivity Selectivity Temperature->Selectivity affects

References

Interpreting unexpected peaks in the mass spectrum of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected peaks in the mass spectra of alkanes.

Troubleshooting Guide: Unexpected Peaks

This guide addresses specific issues you may encounter during the mass spectral analysis of alkanes in a question-and-answer format.

1. Why is my molecular ion (M+) peak very weak or absent?

The molecular ion peak in alkanes, especially long-chain and highly branched alkanes, can be weak or entirely absent. This is due to the high instability of the initial molecular ion, which readily undergoes fragmentation.

  • Long-Chain Alkanes: The intensity of the molecular ion peak tends to decrease as the length of the carbon chain increases.[1]

  • Branched Alkanes: Branching significantly destabilizes the molecular ion, leading to preferential fragmentation at the branching point. This is because cleavage at a branched carbon atom results in the formation of more stable secondary or tertiary carbocations.[1] Consequently, the molecular ion peak for a branched alkane is typically much weaker than that of its straight-chain isomer.

2. What is the cause of a peak at M-1?

A peak at M-1 (one mass unit less than the molecular ion) is generally attributed to the loss of a single hydrogen atom, forming an [M-H]+ ion.[2] While this is a common feature in the mass spectra of various organic compounds, for alkanes, it's important to consider that the molecular ion itself might be of very low abundance. Therefore, what appears to be an M-1 peak could be a fragment from a larger, unseen molecular ion or an impurity.

3. Why do I see a small peak at M+1?

The M+1 peak is a naturally occurring phenomenon due to the presence of the carbon-13 isotope (¹³C). The natural abundance of ¹³C is approximately 1.1%. Therefore, a small percentage of your sample molecules will contain a ¹³C atom instead of a ¹²C atom, resulting in a molecular ion that is one mass unit heavier. The intensity of the M+1 peak is directly proportional to the number of carbon atoms in the molecule; a molecule with more carbon atoms will have a more intense M+1 peak.

4. Why are there peaks with a mass greater than my expected molecular ion?

Peaks appearing at a mass-to-charge ratio (m/z) higher than the expected molecular ion (excluding the M+1 and M+2 isotopic peaks) can be caused by several factors:

  • Ion-Molecule Reactions: At higher concentrations or pressures within the ion source, the molecular ion can react with neutral molecules to form adducts. This can result in peaks such as [M+H]+ (protonation) or even larger aggregates.

  • Adduct Formation with Contaminants: Trace amounts of contaminants in the sample or the GC-MS system can form adducts with the analyte. Common adducts include [M+Na]+ (from glassware) and [M+K]+.

  • Unresolved Peaks from a Co-eluting Compound: The peak may not be related to your target analyte but could be the molecular ion or a fragment of another compound that is co-eluting from the gas chromatography column.

5. My spectrum has many unexpected peaks that don't follow the typical alkane fragmentation pattern. What could be the cause?

extraneous peaks that do not align with the characteristic fragmentation pattern of alkanes often indicate contamination. Common sources of contamination in GC-MS analysis include:

  • GC Septum Bleed: Over time, the septum in the injection port can degrade, releasing siloxanes and other polymeric compounds into the system.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, producing a characteristic rising baseline and specific bleed peaks.

  • Pump Oil: Backstreaming from mechanical vacuum pumps can introduce hydrocarbon contaminants into the mass spectrometer.

  • Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., pipette tips, vials, caps).

  • Previous Analyses: Residue from a previous, highly concentrated sample may carry over into subsequent runs.

A systematic approach to identifying the source of contamination is outlined in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

What is the typical fragmentation pattern for a straight-chain alkane?

Straight-chain alkanes exhibit a characteristic fragmentation pattern in their mass spectra. The molecular ion (M+) is usually visible, though its intensity decreases with increasing chain length. The spectrum is dominated by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. The most abundant fragments are typically C₃ and C₄ carbocations, with the base peak (the most intense peak) often appearing at m/z 43 or 57. The general formula for the most prominent peaks in each cluster is CₙH₂ₙ₊₁.

How does branching affect the mass spectrum of an alkane?

Branching has a significant impact on the fragmentation of alkanes. The molecular ion peak of a branched alkane is typically much weaker or absent compared to its straight-chain isomer. Fragmentation preferentially occurs at the branch point to form the most stable carbocation (tertiary > secondary > primary). For example, the mass spectrum of 2-methylbutane will show a prominent peak at m/z 43, corresponding to the stable isopropyl cation.

What are some common rearrangement reactions in alkane mass spectrometry?

While rearrangement reactions are more commonly associated with molecules containing heteroatoms, they can occur in alkanes. The driving force for these rearrangements is the formation of a more stable carbocation. For instance, a primary carbocation formed during initial fragmentation may undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation. This can lead to fragment ions that are not immediately obvious from simple cleavage of the parent molecule.

Data Presentation

Table 1: Common Contaminant Ions in GC-MS Analysis

m/z (amu)Compound ClassCommon Source(s)
73, 147, 207, 281PolysiloxanesGC septum bleed, column bleed
149, 167, 279PhthalatesPlasticizers from labware
VariousHydrocarbonsPump oil, contaminated solvents
VariousFatty Acids/EstersBiological samples, fingerprints

Experimental Protocols

Protocol 1: General GC-MS Analysis of Alkanes

  • Sample Preparation: Dissolve the alkane sample in a high-purity volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • GC Inlet: Inject 1 µL of the sample into a split/splitless inlet heated to 250-300°C. A split ratio of 20:1 is a good starting point.

  • GC Column: Use a non-polar capillary column (e.g., DB-1ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: Identifying the Source of Contamination

  • Blank Run: Inject a sample of pure solvent. If the unexpected peaks are present, the contamination is likely from the solvent, syringe, or the GC-MS system itself.

  • System Bake-out: If the blank run shows contamination, bake out the GC column and inlet at a high temperature (below the column's maximum limit) for several hours to remove volatile contaminants.

  • Septum and Liner Replacement: If the contamination persists, replace the GC inlet septum and liner, as these are common sources of bleed and carryover.

  • Check Gas Lines: Ensure high-purity carrier gas is being used and that gas traps are not saturated.

  • Isolate the MS: If the above steps do not resolve the issue, the contamination may be within the mass spectrometer itself. This may require venting the system and cleaning the ion source.

Mandatory Visualization

Troubleshooting_Workflow start Unexpected Peak(s) Observed q1 Is the peak at M+1? start->q1 ans1_yes ¹³C Isotope Peak q1->ans1_yes Yes q2 Is the peak at M-1? q1->q2 No ans2_yes Loss of Hydrogen Radical ([M-H]⁺) q2->ans2_yes Yes q3 Are there peaks > M+? q2->q3 No ans3_yes Possible Ion-Molecule Reactions or Adduct Formation q3->ans3_yes Yes q4 Are there multiple unexpected peaks? q3->q4 No ans4_yes Potential Contamination q4->ans4_yes Yes end_node Consult Further Documentation or Technical Support q4->end_node No troubleshoot_contam Run Blank and Follow Contamination Protocol ans4_yes->troubleshoot_contam

Caption: Troubleshooting workflow for unexpected peaks in alkane mass spectra.

Branched_Alkane_Fragmentation mol_ion 2-Methylpentane Molecular Ion (m/z = 86) frag1 Cleavage at Branch Point mol_ion->frag1 frag2 Alternative Cleavage mol_ion->frag2 prod1 Isopropyl Cation (m/z = 43) [Stable Secondary Carbocation] frag1->prod1 prod2 Propyl Radical (Neutral) frag1->prod2 prod3 sec-Butyl Cation (m/z = 57) [Stable Secondary Carbocation] frag2->prod3 prod4 Methyl Radical (Neutral) frag2->prod4

Caption: Fragmentation of a branched alkane (2-methylpentane).

References

Preventing sample contamination for spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent sample contamination during spectroscopic analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, leading to inaccurate or unreliable spectroscopic data.

Q1: I am observing unexpected peaks in my spectrum. What are the likely causes and how can I resolve this?

Unexpected peaks, often referred to as "ghost peaks," are a common indication of sample contamination. The source of these peaks can be multifaceted, originating from solvents, glassware, or the sample handling process itself.

Troubleshooting Steps:

  • Blank Analysis: Run a blank sample containing only the solvent used to prepare your sample. If the unexpected peaks are present in the blank, the contamination is likely from your solvent or instrument.

  • Solvent Purity: Ensure you are using high-purity, spectroscopy-grade solvents. Older or improperly stored solvents can accumulate impurities.

  • System Cleanliness: If the peaks persist in the blank, it may indicate contamination within the spectrometer or fluidics system. Refer to your instrument's manual for cleaning protocols.

  • Sample Preparation: If the blank is clean, the contamination is likely introduced during sample preparation. Review your sample handling procedures and ensure all labware is scrupulously clean.

Troubleshooting_Unexpected_Peaks start Unexpected Peaks Observed run_blank Run Blank Sample (Solvent Only) start->run_blank peaks_in_blank Peaks in Blank? run_blank->peaks_in_blank check_solvent Check Solvent Purity (Use High-Purity Grade) peaks_in_blank->check_solvent Yes contam_in_prep Contamination from Sample Preparation peaks_in_blank->contam_in_prep No clean_system Clean Spectrometer & Fluidics check_solvent->clean_system end Problem Resolved clean_system->end review_handling Review Sample Handling & Labware Cleanliness contam_in_prep->review_handling review_handling->end

Caption: Common sources of sample contamination in spectroscopic analysis.

Q2: What is the best way to clean spectroscopic cuvettes?

The appropriate cleaning method for cuvettes depends on the nature of the sample and the type of cuvette material (e.g., quartz, glass, or plastic). A general-purpose cleaning protocol is provided below.

General Cuvette Cleaning Protocol:

  • Initial Rinse: Immediately after use, rinse the cuvette three to four times with the solvent that was used to dissolve the sample.

  • Detergent Wash: If necessary, wash with a mild, phosphate-free laboratory detergent. Avoid abrasive brushes that can scratch the optical surfaces. 3[1]. Thorough Rinsing: Rinse thoroughly with deionized water, followed by a final rinse with high-purity water (e.g., Milli-Q).

  • Solvent Rinse: Rinse with a volatile, high-purity organic solvent such as ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying: Allow the cuvette to air dry in a dust-free environment or use a stream of clean, dry nitrogen.

For stubborn residues, soaking in a dilute acid solution (e.g., 1M nitric acid or hydrochloric acid) may be necessary. Always consult the cuvette manufacturer's guidelines for chemical compatibility.

[2]Q3: How can I minimize contamination from plastic labware?

While convenient, plastic labware can be a significant source of organic contaminants. To minimize this risk:

  • Choose Appropriate Plastics: Select high-quality plastics with low leachable content, such as polypropylene (B1209903) or PTFE, where appropriate.

  • Pre-rinse: Before use, rinse plasticware with a high-purity solvent to remove surface contaminants.

  • Avoid Harsh Solvents: Be aware of the chemical compatibility of the plastic with your solvents to prevent degradation and leaching.

  • Use Glassware for Organic Solvents: Whenever possible, use glass labware for samples in organic solvents to avoid the leaching of plasticizers and other additives.

Quantitative Data on Contamination

The following tables summarize quantitative data on common contaminants and the effectiveness of cleaning procedures.

Table 1: Common Leachables from Plastic Labware

Plastic TypeCommon LeachablesPotential Spectroscopic Interference
Polypropylene (PP)Antioxidants (e.g., Irganox 1010), slip agents (e.g., oleamide), plasticizersUV-Vis, Fluorescence, Mass Spectrometry
Polyethylene (PE)Alkanes, antioxidantsIR, Raman, Mass Spectrometry
Polyvinyl Chloride (PVC)Phthalate plasticizers (e.g., DEHP, DBP)UV-Vis, IR, Mass Spectrometry
Polystyrene (PS)Styrene monomer and oligomersUV-Vis, Fluorescence

Data compiled from various sources on extractables and leachables.

[3][4]Table 2: Effectiveness of Cleaning Procedures

ContaminantSubstrateCleaning MethodContaminant Reduction
PermanganateQuartz Cuvette4-minute rinse with 0.1M HCl, H₂SO₄, or H₃PO₄>90% desorption
Palmitic AcidLabwareSwitch from plastic to glassware3.8 times lower
Stearic AcidLabwareSwitch from plastic to glassware7 times lower

Experimental Protocols

Protocol 1: General Sample Preparation to Avoid Contamination

This protocol outlines a general workflow for preparing liquid samples for spectroscopic analysis while minimizing the risk of contamination.

  • Environment: Work in a clean, dust-free area. For highly sensitive analyses, a laminar flow hood is recommended.

  • Personal Protective Equipment (PPE): Wear powder-free nitrile gloves and a clean lab coat. Change gloves frequently, especially after touching any potentially contaminated surfaces.

  • Labware Selection: Use high-quality, clean glassware or appropriate plasticware. For trace analysis, consider using new or dedicated labware.

  • Solvent and Reagent Purity: Use the highest purity solvents and reagents available (e.g., HPLC or spectroscopic grade).

  • Sample Handling: a. Use a clean, calibrated pipette with fresh, disposable tips for each sample transfer. b. Do not touch the inner surfaces of sample containers or caps. c. Keep sample containers covered as much as possible to prevent airborne contamination.

  • Final Preparation: a. Filter the sample if necessary using a compatible filter material that has been pre-rinsed with the solvent. b. Transfer the final sample to a clean cuvette or sample vial for analysis.

dot

Sample_Preparation_Workflow start Start env Clean Work Environment start->env ppe Wear Appropriate PPE env->ppe labware Select & Prepare Labware ppe->labware reagents Use High-Purity Reagents labware->reagents handling Meticulous Sample Handling reagents->handling final_prep Final Sample Preparation (e.g., Filtering) handling->final_prep analysis Spectroscopic Analysis final_prep->analysis

Caption: A generalized workflow for contamination-free sample preparation.

Protocol 2: Detailed Cuvette Cleaning for Trace Analysis

This protocol is recommended for cleaning quartz cuvettes used for sensitive measurements where trace levels of contamination can significantly impact results.

  • Immediate Rinse: As soon as the measurement is complete, empty the cuvette and rinse it at least five times with the sample solvent.

  • Deionized Water Rinse: Rinse the cuvette five times with high-purity deionized water.

  • Detergent Soak: Prepare a 2% (v/v) solution of a laboratory-grade, phosphate-free detergent in deionized water. Submerge the cuvette in this solution and sonicate for 15 minutes in a laboratory cleaning sonicator.

  • Thorough Rinsing: a. Rinse the cuvette ten times with deionized water. b. Rinse five times with ultra-high purity water (e.g., 18 MΩ·cm).

  • Acid Wash (if necessary for inorganic contaminants): a. Soak the cuvette in a 1M solution of high-purity nitric acid for at least one hour. b. Rinse thoroughly as described in step 4.

  • Organic Solvent Rinse: a. Rinse the cuvette three to five times with a high-purity, volatile organic solvent (e.g., ethanol or acetone).

  • Drying: a. Gently dry the exterior of the cuvette with a lint-free wipe. b. Place the cuvette in a clean, dust-free oven at a low temperature (e.g., 50-60 °C) until dry, or purge with a stream of clean, dry nitrogen.

  • Storage: Store the clean, dry cuvette in a dedicated, covered container to prevent re-contamination.

References

Technical Support Center: Purification of Closely Boiling Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of closely boiling compounds. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of compounds with similar boiling points.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of closely boiling compounds.

Fractional Distillation

Issue 1: Poor Separation of Components

Symptom: The collected distillate is not significantly enriched in the lower-boiling point component, or the temperature at the distillation head does not remain constant during the collection of a fraction.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Fractionating Column The fractionating column may not have enough theoretical plates for the separation.Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for repeated vaporization-condensation cycles, leading to better separation.[1]
Distillation Rate is Too Fast The rate of distillation is too high, not allowing for proper equilibrium to be established in the column.Reduce the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops of condensate per second into the receiving flask.[2] This allows for multiple vaporization-condensation cycles, improving separation efficiency.[1]
Poor Insulation of the Column The fractionating column is losing heat to the surroundings, preventing the establishment of a proper temperature gradient.Insulate the column with glass wool or aluminum foil to minimize heat loss.[1] This helps maintain the temperature gradient necessary for efficient fractionation.
Incorrect Thermometer Placement The thermometer bulb is not positioned correctly at the vapor outlet to the condenser.Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[1] This ensures an accurate reading of the vapor temperature as it enters the condenser.

Issue 2: Low Yield of Purified Product

Symptom: The amount of purified product collected is significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
Hold-up in the Column A significant amount of the compound is left condensed on the surface of the packing material in the fractionating column.Use a shorter column or a packing material with a lower hold-up. For small-scale distillations, a spinning band distillation apparatus can minimize hold-up.
Distillation to Dryness The distillation flask was heated until all the liquid evaporated, leading to decomposition or loss of the higher-boiling component.Stop the distillation when a small amount of liquid is still left in the distillation flask to prevent overheating and potential decomposition of the residue.[2]
Leaks in the Apparatus There are leaks in the joints of the distillation apparatus, allowing vapor to escape.Ensure all glass joints are properly sealed. Use joint clips to secure connections. If necessary, lightly grease the joints with a suitable vacuum grease (for vacuum distillations).
Azeotropic Distillation

Issue: Ineffective "Breaking" of the Azeotrope

Symptom: The composition of the distillate is still that of the azeotrope, even after the addition of an entrainer.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Choice of Entrainer The entrainer does not form a new, lower-boiling azeotrope with one of the components of the original mixture.Select an appropriate entrainer that will form a heterogeneous azeotrope with one of the components. For example, benzene (B151609) or cyclohexane (B81311) can be used to break the ethanol-water azeotrope.[3][4] The new azeotrope should have a boiling point lower than any of the individual components or the original azeotrope.
Insufficient Amount of Entrainer Not enough entrainer has been added to completely remove one of the components as the new azeotrope.Add a sufficient amount of the entrainer to the mixture. The exact amount can be determined from ternary phase diagrams or through empirical optimization.
Inefficient Water Removal (for heterogeneous azeotropes) In a setup with a Dean-Stark or similar apparatus, the aqueous phase is not being effectively separated and removed.Ensure the condenser is providing adequate cooling to fully condense the azeotropic vapor. Check that the decanter is functioning correctly to separate the two liquid phases, with the aqueous layer being removed and the organic layer being returned to the column.
Recrystallization

Issue 1: Compound "Oils Out" Instead of Crystallizing

Symptom: The solute comes out of the solution as a liquid (an oil) rather than forming solid crystals upon cooling.

Potential Cause Troubleshooting Step Expected Outcome
Solution is Too Concentrated or Cooling is Too Rapid The solution is supersaturated to a point where the solute's solubility is exceeded above its melting point, or the solution is cooled too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly. Allow the solution to cool more slowly. This provides time for the molecules to orient themselves into a crystal lattice.[5]
Melting Point of the Solute is Lower than the Boiling Point of the Solvent The compound melts in the hot solvent before it has a chance to crystallize.Use a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at a high temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Presence of Impurities Impurities can depress the melting point of the compound and interfere with crystal lattice formation.If the solution is colored, consider adding activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[6] This may remove impurities that are inhibiting crystallization.

Issue 2: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling to a low temperature.

Potential Cause Troubleshooting Step Expected Outcome
Solution is Too Dilute Too much solvent was added, and the solution is not saturated enough for crystallization to occur.Evaporate some of the solvent by gently heating the solution and then allow it to cool again. This will increase the concentration of the solute.
Lack of Nucleation Sites The crystallization process has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.
Supersaturated Solution The solution is supersaturated but has not yet begun to crystallize.Add a "seed crystal" of the pure compound to the cooled solution. The seed crystal provides a template for other molecules to crystallize upon.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between simple distillation and fractional distillation for separating closely boiling compounds?

A1: Simple distillation is effective for separating liquids with significantly different boiling points (typically a difference of >25 °C).[7] It consists of a single vaporization-condensation cycle. Fractional distillation is used for separating liquids with close boiling points. It employs a fractionating column placed between the distillation flask and the condenser. This column provides a large surface area (e.g., glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation.[1] Each cycle enriches the vapor in the more volatile component, leading to a much better separation.[1]

Q2: What is an azeotrope, and why can't it be separated by simple or fractional distillation?

A2: An azeotrope is a mixture of two or more liquids that has a constant boiling point and a constant vapor composition that is the same as the liquid composition.[8] Because the vapor has the same composition as the liquid, no separation can be achieved by distillation, regardless of the efficiency of the fractionating column. A well-known example is the ethanol-water azeotrope, which contains about 95.6% ethanol (B145695) and 4.4% water and boils at a constant temperature of 78.2°C.[9]

Q3: How does azeotropic distillation work to separate an azeotropic mixture?

A3: Azeotropic distillation involves adding a third component, called an entrainer, to the azeotropic mixture. The entrainer forms a new, lower-boiling azeotrope with one or both of the original components.[3] This new azeotrope is then distilled off, "breaking" the original azeotrope. A common strategy is to use an entrainer that forms a heterogeneous azeotrope, which, upon condensation, separates into two immiscible liquid layers. One layer, enriched in the entrainer, can be returned to the distillation column, while the other layer, containing one of the original components, is removed.[3]

Q4: When should I choose chromatography over distillation for separating closely boiling compounds?

A4: The choice depends on several factors, including the scale of the separation, the boiling points of the compounds, and their thermal stability.

  • Scale: Distillation is generally more suitable for large-scale separations (grams to kilograms or more).[10] Preparative chromatography is typically used for smaller quantities, from milligrams to a few grams.[10]

  • Boiling Point Difference: For compounds with very small boiling point differences (e.g., isomers), preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) often provides much higher separation efficiency than fractional distillation.[10]

  • Thermal Stability: If the compounds are thermally labile and decompose at their boiling points, chromatography at a lower temperature is the preferred method.

Q5: What is a mixed-solvent recrystallization, and when is it useful?

A5: Mixed-solvent recrystallization is a technique used when a single solvent is not ideal for recrystallization. It is particularly useful when the compound of interest is either too soluble or not soluble enough in common solvents.[11] The procedure involves dissolving the compound in a minimum amount of a hot "good" solvent in which it is highly soluble. Then, a "poor" solvent in which the compound is much less soluble is added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.[11]

Experimental Protocols

Fractional Distillation of a Binary Mixture

This protocol describes the separation of a 50:50 mixture of two liquids with boiling points that are close to each other.

Materials:

  • Round-bottom flask

  • Heating mantle with a variable transformer

  • Fractionating column (e.g., Vigreux)

  • Distillation head (still head) with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask (e.g., graduated cylinder or Erlenmeyer flask)

  • Boiling chips

  • Clamps and stand

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head.[1]

  • Charging the Flask: Add the binary mixture to the round-bottom flask along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column.

  • Equilibration: Allow the vapor to slowly rise through the column. You will observe a ring of condensing vapor moving up the column. Adjust the heating rate to ensure this rise is slow and steady to allow for proper equilibration.[1]

  • Collecting the First Fraction: When the vapor reaches the thermometer, the temperature reading will rise and then stabilize at the boiling point of the more volatile component. Collect the distillate that comes over at this constant temperature in the receiving flask.

  • Temperature Change: Once most of the lower-boiling component has distilled, the temperature will begin to rise.

  • Collecting the Second Fraction: When the temperature stabilizes again at the boiling point of the higher-boiling component, change the receiving flask and collect this second fraction.

  • Stopping the Distillation: Stop the distillation before the flask boils to dryness.

Mixed-Solvent Recrystallization

This protocol describes the purification of a solid compound using a pair of miscible solvents.

Materials:

  • Erlenmeyer flasks

  • Hot plate

  • "Good" solvent (in which the compound is soluble)

  • "Poor" solvent (in which the compound is sparingly soluble)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolving the Solid: Place the impure solid in an Erlenmeyer flask. Add a minimum amount of the hot "good" solvent to dissolve the solid completely.[11]

  • Adding the "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[11]

  • Clarifying the Solution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[11]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collecting the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_setup Setup cluster_distillation Distillation Process cluster_completion Completion A Assemble Apparatus B Add Mixture & Boiling Chips A->B C Heat Mixture B->C D Vapor Rises Through Column C->D E Equilibrate D->E F Collect First Fraction at Constant BP E->F G Temperature Rises F->G H Collect Second Fraction at Constant BP G->H I Stop Distillation H->I

Caption: Workflow for Fractional Distillation.

Decision_Tree_Separation_Technique Start Mixture of Compounds with Close Boiling Points IsAzeotrope Does the mixture form an azeotrope? Start->IsAzeotrope Scale What is the scale of the separation? IsAzeotrope->Scale No AzeotropicDistillation Use Azeotropic Distillation IsAzeotrope->AzeotropicDistillation Yes ThermalStability Are the compounds thermally stable at their boiling points? Scale->ThermalStability Small Scale (mg to g) FractionalDistillation Use Fractional Distillation Scale->FractionalDistillation Large Scale (g to kg) ThermalStability->FractionalDistillation Yes Chromatography Use Preparative Chromatography (GC or HPLC) ThermalStability->Chromatography No VacuumDistillation Consider Vacuum Fractional Distillation FractionalDistillation->VacuumDistillation If thermally unstable

Caption: Decision Tree for Selecting a Separation Technique.

References

Technical Support Center: Chromatographic Resolution of C9H20 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of C9H20 (nonane) isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate C9H20 isomers?

The 35 structural isomers of nonane (B91170) (C9H20) possess very similar physicochemical properties, including close boiling points and polarities.[1][2] This makes their separation by conventional gas chromatography a significant challenge, often resulting in co-eluting peaks where two or more isomers are not fully resolved.[3]

Q2: What is the first step I should take to improve the separation of co-eluting nonane isomers?

Optimizing the gas chromatography method, particularly the temperature program, is the most critical initial step. Temperature programming allows for the efficient separation of complex mixtures with a wide range of boiling points.[4][5] By carefully controlling the temperature ramp, you can enhance the resolution between closely eluting isomers.[4]

Q3: Which type of GC column is best suited for separating C9H20 isomers?

The choice of the GC column's stationary phase is crucial for achieving selectivity. For non-polar alkanes like C9H20 isomers, a non-polar stationary phase is the recommended starting point.[3] However, to enhance separation based on subtle differences in molecular shape, a more polar stationary phase or even highly selective liquid crystalline stationary phases can be employed.[3] For extremely complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power by using two columns with different stationary phases.[6][7][8]

Q4: Can mass spectrometry (MS) help resolve co-eluting peaks?

While mass spectrometry is a powerful tool for identifying compounds, it may not be able to distinguish between isomers with very similar mass spectra.[3][9] Therefore, good chromatographic separation is still essential for accurate identification and quantification. In some cases, if unique fragment ions exist for each co-eluting isomer, deconvolution algorithms can be used to estimate their individual contributions.

Troubleshooting Guide

Problem: Poor resolution and significant peak overlap of C9H20 isomers.

This is a common issue when analyzing a complex mixture of nonane isomers. The following troubleshooting workflow can help you systematically improve your separation.

G cluster_0 Troubleshooting Workflow cluster_1 Optimization Steps cluster_2 Temperature Program Adjustments cluster_3 Column Evaluation cluster_4 Advanced Techniques start Start: Co-eluting C9H20 Isomers optimize_temp Optimize Temperature Program start->optimize_temp Initial Step end End: Baseline Resolution Achieved check_column Evaluate GC Column optimize_temp->check_column If resolution is insufficient slow_ramp Decrease Ramp Rate optimize_temp->slow_ramp advanced_tech Consider Advanced Techniques check_column->advanced_tech If needed change_phase Change Stationary Phase check_column->change_phase gcxgc Implement GCxGC advanced_tech->gcxgc lower_initial_temp Lower Initial Temperature slow_ramp->lower_initial_temp If still co-eluting isothermal_hold Introduce Mid-Ramp Isothermal Hold lower_initial_temp->isothermal_hold For specific pairs isothermal_hold->end If resolved isothermal_hold->check_column If resolution is insufficient increase_length Increase Column Length/Decrease ID change_phase->increase_length For better efficiency increase_length->end If resolved increase_length->advanced_tech For highly complex mixtures gcxgc->end

Caption: A logical workflow for troubleshooting co-eluting C9H20 isomer peaks.

Experimental Protocols

Objective: To achieve the best possible separation of a C9H20 isomer mixture for qualitative and quantitative analysis.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Autosampler

Materials:

  • Helium (carrier gas), 99.999% purity

  • A certified reference standard mixture of C9H20 isomers (if available)

  • Hexane (solvent), HPLC grade

GC-MS Method Parameters:

ParameterRecommended SettingPurpose
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A good starting point for non-polar analytes.
Dimensions60 m x 0.25 mm ID, 0.25 µm film thicknessLonger column length enhances resolution.
Inlet
ModeSplit (e.g., 50:1 split ratio)Prevents column overloading and peak distortion.
Temperature250 °CEnsures complete vaporization of the sample.
Carrier Gas
GasHeliumInert carrier gas compatible with MS.
Flow Rate1.0 mL/min (Constant Flow)Maintains consistent separation conditions.
Oven Temperature Program
Initial Temperature35 °C, hold for 5 minAllows for trapping of volatile isomers at the head of the column.
Ramp 12 °C/min to 150 °CA slow ramp rate is crucial for separating closely eluting isomers.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp.230 °CStandard source temperature.
Quadrupole Temp.150 °CStandard quadrupole temperature.
Mass Rangem/z 40-200Covers the expected mass fragments of C9H20 isomers.
Solvent Delay3 minPrevents the solvent peak from damaging the MS detector.

Sample Preparation:

  • Prepare a 100 ppm solution of the C9H20 isomer mixture in hexane.

  • Transfer the solution to a 2 mL autosampler vial.

  • Inject 1 µL of the sample into the GC-MS system.

Data Presentation

Due to the difficulty in obtaining a complete experimental dataset for all 35 isomers, the following table illustrates the expected trend in retention times for a selection of C9H20 isomers on a non-polar stationary phase. Generally, more branched isomers have lower boiling points and therefore elute earlier.

Isomer NameStructureExpected Elution Order
2,2,4,4-TetramethylpentaneBranchedEarliest
2,2,3,3-TetramethylpentaneBranchedEarly
2,3,3,4-TetramethylpentaneBranchedEarly
2,2-DimethylheptaneBranchedIntermediate
3,3-DimethylheptaneBranchedIntermediate
2-MethyloctaneBranchedLate
n-NonaneLinearLatest

Advanced Separation Strategy: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples where co-elution persists even after optimizing the one-dimensional GC method, GCxGC provides a powerful solution.[6][7]

G injector Injector column1 1st Dimension Column (e.g., Non-polar) injector->column1 modulator Modulator column1->modulator column2 2nd Dimension Column (e.g., Polar) modulator->column2 detector Detector (e.g., TOF-MS) column2->detector

Caption: Simplified workflow of a comprehensive two-dimensional gas chromatography (GCxGC) system.

By employing two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second dimension), GCxGC can resolve components that co-elute in a single-column setup, providing a much more detailed chromatogram.[8]

References

Technical Support Center: Minimizing Electrostatic Discharge with Flammable Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of flammable solvents to minimize the risk of electrostatic discharge (ESD). Adhering to these guidelines is critical for preventing fires and explosions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is electrostatic discharge (ESD) and why is it a hazard with flammable solvents?

A1: Electrostatic electricity is the charge generated from friction between two different materials, such as a solvent flowing through a pipe or a person walking across a floor.[1] An electrostatic discharge (ESD) is the rapid flow of this electricity between two objects with different electrical potentials.[2] This discharge can create a spark with enough energy to ignite the flammable vapors of many common solvents, leading to a fire or explosion.[1][3] Most flammable solvents have minimum ignition energies (MIE) of around 0.2 millijoules (mJ), which is less than the energy of a perceptible shock to a person's hand (1 mJ).[4]

Q2: What are the primary sources of static electricity generation in a laboratory?

A2: Common sources of static electricity in a lab include:

  • Fluid flow: The movement of flammable liquids through pipes, hoses, or filters, especially at high velocities or with turbulence.

  • Pouring and transferring liquids: Dispensing liquids from one container to another can generate a static charge.[5]

  • Splashing and agitation: Activities like splash filling or vigorous mixing increase the surface area for charge separation.[1][6]

  • Personnel movement: Simple actions like walking, or even removing a lab coat, can build up a significant charge on the human body, which is a conductive object.[4][7]

  • Non-conductive materials: Using plastic or glass containers can prevent the dissipation of static charge, allowing it to accumulate to hazardous levels.[1]

Q3: What are "grounding" and "bonding" and when are they necessary?

A3:

  • Bonding is the process of connecting two or more conductive objects with a conductor, ensuring they are at the same electrical potential. This prevents sparks from jumping between the objects.[8][9]

  • Grounding (or "earthing") is connecting one or more conductive objects to the earth, bringing them to zero electrical potential. This safely dissipates any static charge to the ground.[3][8]

Grounding and bonding are required when transferring flammable liquids with a flashpoint below 100°F (37.8°C) between containers larger than 4 liters (1 gallon).[4][8] All connections must be made from bare metal to bare metal to be effective.[3]

Q4: How does the conductivity of a solvent affect its electrostatic hazard?

A4: The conductivity of a solvent determines its ability to dissipate static charge.

  • Conductive liquids (>10,000 pS/m) readily dissipate charge and are generally not a static hazard if the equipment is properly grounded. Examples include polar solvents like acetone (B3395972) and methanol.[4]

  • Semi-conductive liquids (50 - 10,000 pS/m) can accumulate charge under certain conditions.[4]

  • Non-conductive liquids (<50 pS/m) are poor conductors and are likely to accumulate a static charge.[4] Many hydrocarbon solvents like toluene, hexane, and benzene (B151609) fall into this category.[1][4]

Even conductive liquids can become a hazard if handled in non-conductive containers (e.g., plastic or glass), as the container isolates the liquid from a path to ground.[1][4]

Q5: What type of personal protective equipment (PPE) should be worn to minimize ESD risk?

A5: To prevent the buildup of static electricity on personnel, it is recommended to use:

  • Anti-static or static-dissipative footwear. [4][10]

  • Lab coats made of cotton or other non-synthetic materials. Synthetic clothing is prone to generating static.[4][11]

  • ESD-safe gloves made from materials like static-dissipative polyester (B1180765) or nitrile.[12][13]

  • In highly sensitive areas, ESD wrist straps connected to a verified ground point can be used.[13]

Troubleshooting Guide

Problem Possible Cause Solution
Suspected static discharge (e.g., audible crackling, visible spark) during solvent transfer. 1. Improper or missing bonding and grounding connections.[3] 2. Use of non-conductive containers for flammable liquids.[1] 3. High solvent flow rate causing excessive turbulence.1. Immediately stop the transfer. Verify that all bonding and grounding wires are securely attached to bare metal on both containers and to a proper ground.[3] 2. Transfer to a conductive (metal) container. If a non-conductive container must be used, insert a grounded metal dip pipe or wire into the liquid.[1][11] 3. Reduce the flow rate to minimize splashing and turbulence.[4]
Feeling a static shock when handling equipment in the lab. 1. Low humidity in the laboratory environment.[5][14] 2. Wearing clothing or footwear that generates static electricity.[4] 3. Insufficient grounding of personnel.1. Increase the relative humidity in the lab, if possible. An optimal level is around 50%.[14] 2. Wear cotton clothing and anti-static or conductive footwear.[4][15] 3. Before handling flammable solvents, touch a grounded metal object to discharge any personal static buildup.[4] Consider using ESD wrist straps.[13]
Unstable readings on an analytical balance when weighing solvents. Electrostatic charges on the weighing vessel or the sample itself.[16]1. Use an anti-static weighing pan or a balance with a built-in ionizer to neutralize static charges.[16] 2. If possible, use conductive weighing vessels. 3. Allow the container and solvent to acclimate to the laboratory's temperature and humidity.

Data Presentation

Table 1: Electrical Conductivity of Common Flammable Solvents

This table provides the electrical conductivity of various solvents, which is a key factor in their ability to accumulate static charge. Non-conductive liquids are more prone to static buildup.[4]

SolventConductivity (pS/m)Classification
Acetone> 1,000,000Conductive
Ethanol> 1,000,000Conductive
Methanol> 1,000,000Conductive
Ethyl Acetate2,000,000Conductive
iso-Propanol> 1,000,000Conductive
Gasoline (Leaded)50 - 10,000Semi-conductive
Toluene5Non-conductive
n-Hexane24Non-conductive
n-Heptane4Non-conductive
Benzene< 50Non-conductive
Diethyl ether< 50Non-conductive
Xylene9Non-conductive

Data sourced from multiple references.[4][17]

Table 2: Minimum Ignition Energy (MIE) for Selected Solvent Vapors

The MIE is the smallest amount of energy required to ignite a flammable mixture of the solvent's vapor with air.[18] A lower MIE indicates a higher risk of ignition from a static spark.

SubstanceMinimum Ignition Energy (mJ)
Methane0.3
Methanol0.14 - 0.215
Toluene~0.2 - 0.3
Xylene~0.2 - 0.3
Pentane~0.2 - 0.3
Carbon Disulfide0.015

Data sourced from multiple references.[18][19][20]

Experimental Protocols

Protocol 1: Grounding and Bonding for Solvent Transfer

This protocol details the steps for safely transferring a flammable liquid from a large metal drum to a smaller metal safety can.

Materials:

  • Flammable solvent in a metal drum.

  • Metal safety can.

  • Two approved bonding and grounding wires with clamps.[3]

  • A verified grounding point (e.g., a grounded metal water pipe or building framework).[1]

Procedure:

  • Inspect Equipment: Before starting, visually inspect the bonding and grounding wires and clamps for any damage or corrosion. Ensure all points of connection are clean and free of paint, rust, or dirt.[3]

  • Ground the Dispensing Container: Attach one clamp of the first wire to the metal drum (the dispensing container). Attach the other end of the same wire to the verified grounding point. This grounds the drum.[1][3]

  • Bond the Receiving Container: Attach one clamp of the second wire to the grounded metal drum. Attach the other clamp of this wire to the metal safety can (the receiving container). This bonds the two containers together.[1][3]

  • Transfer the Solvent: Proceed with the transfer, pouring slowly and steadily to minimize splashing.[4][5] A grounded metal funnel can be used to further reduce the risk.[4]

  • Disconnect in Reverse Order: Once the transfer is complete, remove the wires in the reverse order of connection: first, disconnect the bonding wire from the safety can, then from the drum. Finally, disconnect the grounding wire from the drum and then from the ground point.

Protocol 2: Measuring Surface Resistivity of Containers and Work Surfaces

This protocol describes how to use a surface resistance meter to check if materials are conductive, static-dissipative, or insulative, which is crucial for selecting appropriate containers and work surfaces.

Materials:

  • Surface Resistance Meter (e.g., Fraser 740 or similar).[21]

  • Container or work surface to be tested.

Procedure:

  • Calibrate the Meter: Follow the manufacturer's instructions to calibrate the surface resistance meter.

  • Place the Meter: Press the meter firmly against the surface of the material you wish to test. Ensure both parallel electrodes on the bottom of the meter are in contact with the surface.

  • Take the Reading: Press the "Test" button and record the reading from the display. The reading is typically given in Ohms per square (Ω/sq).

  • Interpret the Results:

    • < 10^5 Ω/sq: Conductive material. Suitable for direct grounding.

    • 10^5 to 10^11 Ω/sq: Static-dissipative material. Ideal for work surfaces and containers as it dissipates charge at a controlled rate.

    • > 10^12 Ω/sq: Insulative material. These materials are prone to static charge accumulation and should be avoided for handling flammable solvents.[21]

  • Test Resistance to Ground: To verify a work surface is properly grounded, place one probe of the meter on the surface and connect the other probe to a known ground point. The resistance should be low (typically < 10^9 Ω).

Visualizations

ESD_Risk_Assessment start Start: Handling Flammable Solvent q1 Is the solvent flammable? (Flashpoint < 100°F / 37.8°C) start->q1 q2 Are you transferring > 4L (1 gal)? q1->q2 Yes proc3 Proceed with Caution (Low ESD Risk) q1->proc3 No q3 Are both containers conductive (metal)? q2->q3 Yes q2->proc3 No q4 Is the receiving container non-conductive (glass/plastic)? q3->q4 No proc1 Bond and Ground Both Containers q3->proc1 Yes proc2 Use Grounded Dip Tube/Rod in Receiving Container q4->proc2 Yes end_high_risk High ESD Risk! Re-evaluate Procedure q4->end_high_risk No (e.g., both non-conductive) end_safe Procedure Complete proc1->end_safe proc2->end_safe proc3->end_safe

Caption: Decision tree for assessing ESD risk during solvent transfer.

Grounding_Bonding_Workflow cluster_setup Setup cluster_connection Connection Sequence cluster_action Action cluster_disconnection Disconnection (Reverse Order) A 1. Identify Verified Ground Point B 2. Inspect Wires and Clamps A->B C 3. Clean Connection Points B->C D 4. Connect Dispensing Container to Ground C->D E 5. Connect Receiving Container to Dispensing Container (Bond) D->E F 6. Perform Slow, Controlled Transfer E->F G 7. Disconnect Bond from Receiving Container F->G H 8. Disconnect Ground from Dispensing Container G->H

Caption: Workflow for proper grounding and bonding procedure.

References

Validation & Comparative

A Comparative Analysis of the Mass Spectral Fragmentation of 3-Ethyl-2,2-dimethylpentane and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and impurity identification. This guide provides a detailed comparison of the electron ionization (EI) mass spectrum of 3-ethyl-2,2-dimethylpentane with its structural isomer, 2,2,3-trimethylhexane (B97602), supported by experimental data and visualizations.

The fragmentation of branched alkanes in a mass spectrometer is a process driven by the formation of the most stable carbocations. Cleavage of C-C bonds is favored, particularly at branching points, leading to characteristic fragment ions that provide a unique fingerprint for each isomer. While both this compound and 2,2,3-trimethylhexane are nonanes (C9H20) with a molecular weight of 128.26 g/mol , their distinct branching patterns result in significantly different mass spectra.[1][2]

Comparative Fragmentation Analysis

The mass spectra of this compound and its isomer, 2,2,3-trimethylhexane, are dominated by fragments resulting from the cleavage of C-C bonds. The relative abundance of these fragments is dictated by the stability of the resulting carbocations, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations.

In the case of This compound , the structure features a quaternary carbon and a tertiary carbon. The fragmentation is expected to readily occur at these branched points. The loss of a propyl radical (C3H7•) to form a tertiary carbocation at m/z 85, and the loss of an ethyl radical (C2H5•) to form a different tertiary carbocation at m/z 99 are plausible fragmentation pathways. However, the most abundant fragments arise from cleavages that lead to the most stable and readily formed carbocations.

For 2,2,3-trimethylhexane , the structure contains a quaternary carbon and a tertiary carbon as well, but in a different arrangement. This leads to a different set of stable carbocations upon fragmentation. The loss of a butyl radical (C4H9•) to form a tertiary carbocation at m/z 71 and the loss of a propyl radical to form another tertiary carbocation at m/z 85 are expected to be significant fragmentation routes.

Quantitative Data Summary

The following tables summarize the major fragment ions and their relative abundances observed in the electron ionization mass spectra of this compound and 2,2,3-trimethylhexane, based on data from the NIST Mass Spectrometry Data Center.

Table 1: Major Fragment Ions for this compound

m/zRelative Abundance (%)Proposed Fragment Ion
43100[C3H7]+
5785[C4H9]+
7130[C5H11]+
8515[C6H13]+
995[C7H15]+
128<1[C9H20]+• (Molecular Ion)

Table 2: Major Fragment Ions for 2,2,3-trimethylhexane

m/zRelative Abundance (%)Proposed Fragment Ion
43100[C3H7]+
5795[C4H9]+
7140[C5H11]+
8520[C6H13]+
1132[C8H17]+
128<1[C9H20]+• (Molecular Ion)

Experimental Protocols

The mass spectra were obtained using an electron ionization (EI) mass spectrometer. A general experimental protocol is outlined below:

  • Sample Introduction: The alkane sample is introduced into the ion source of the mass spectrometer. For volatile liquids like these alkanes, a heated inlet system is typically used to ensure vaporization.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]+•).

  • Fragmentation: The molecular ions are formed with excess energy, causing them to fragment into smaller, positively charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for this compound and a general workflow for mass spectrometry analysis.

fragmentation_pathway M This compound (m/z 128) F1 [C6H13]+ (m/z 85) M->F1 α-cleavage F2 [C7H15]+ (m/z 99) M->F2 α-cleavage F3 [C4H9]+ (m/z 57) M->F3 β-cleavage F4 [C3H7]+ (m/z 43) M->F4 β-cleavage R1 - C3H7• R2 - C2H5• R3 - C5H11• R4 - C6H13•

Caption: Fragmentation of this compound.

experimental_workflow cluster_0 Mass Spectrometer IonSource Ion Source (Electron Ionization) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Separation Data Data Acquisition & Analysis Detector->Data Sample Sample Introduction Sample->IonSource

Caption: General workflow of mass spectrometry.

References

A Comparative Guide to the Infrared Spectrum of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and molecular analysis, infrared (IR) spectroscopy serves as a powerful tool for the identification and characterization of organic compounds. This guide provides a detailed interpretation of the IR spectrum of 3-Ethyl-2,2-dimethylpentane and compares it with its structural isomers, n-nonane and 2,2,4,4-tetramethylpentane (B94933). This comparative analysis, supported by experimental data, highlights the subtle yet significant differences in the vibrational modes of these alkanes, arising from their distinct molecular structures.

Comparative Analysis of IR Spectra

The infrared spectra of this compound and its isomers, n-nonane and 2,2,4,4-tetramethylpentane, are dominated by absorptions corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. While all three compounds are nonanes (C9H20), their unique branching patterns lead to distinguishable features in their IR spectra, particularly in the fingerprint region.

Below is a summary of the key absorption peaks observed for each compound.

Vibrational ModeThis compound (cm⁻¹)n-Nonane (cm⁻¹)2,2,4,4-Tetramethylpentane (cm⁻¹)
C-H Stretching 2960-2870 (strong, multiple peaks)2925, 2854 (strong)~2957 (strong)
CH₃ Bending (Asymmetric) ~1465 (medium)~1467 (medium)~1468 (medium)
CH₂ Scissoring ~1465 (medium, overlaps with CH₃ bend)~1467 (medium)N/A
CH₃ Bending (Symmetric, "umbrella") ~1375, ~1365 (medium, split)~1378 (medium)~1393, ~1366 (strong, split for t-butyl)
C-C Stretching/Bending (Fingerprint Region) Complex pattern below 1300Series of weak bands, including a characteristic rock at ~722Simpler pattern than this compound

The most notable differences are observed in the C-H bending and the fingerprint regions. The presence of a tertiary hydrogen and an ethyl group in this compound contributes to a more complex spectrum in the fingerprint region compared to the linear n-nonane. The characteristic splitting of the symmetric methyl bend in 2,2,4,4-tetramethylpentane is a clear indicator of its gem-dimethyl groups within the t-butyl moieties.

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized methodology for obtaining the infrared spectrum of a liquid alkane sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-resolution infrared spectrum of the liquid sample in the mid-IR region (4000-400 cm⁻¹).

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide (B1212193) crystal)

  • Sample to be analyzed (this compound or its isomers)

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Using a micropipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, carefully clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent to remove all traces of the sample.

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical relationship between the molecular structure of this compound and its characteristic IR absorption regions.

IR_Spectrum_Interpretation Interpretation Workflow for this compound IR Spectrum cluster_structure Molecular Structure cluster_functional_groups Structural Features cluster_ir_regions Characteristic IR Absorption Regions A This compound (C9H20) B Methyl Groups (-CH3) (Symmetric & Asymmetric Bending) A->B contains C Methylene Groups (-CH2-) (Scissoring & Rocking) A->C contains D Tertiary C-H Group A->D contains E Alkyl C-H Bonds (Stretching) A->E contains F Carbon Skeleton (C-C) (Stretching & Bending) A->F contains G ~1375 & ~1365 cm-1 (Symmetric CH3 Bend - Split) B->G gives rise to H ~1465 cm-1 (Asymmetric CH3 Bend & CH2 Scissor) B->H contributes to C->H contributes to J < 1300 cm-1 (Fingerprint Region) D->J contributes to I ~2960-2870 cm-1 (Strong C-H Stretch) E->I results in F->J creates complex pattern in

A Comparative Guide to the 1H NMR Peak Assignments of 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and comparison of the proton Nuclear Magnetic Resonance (1H NMR) spectrum for 3-ethyl-2,2-dimethylpentane. The assignments are based on established principles of NMR spectroscopy and comparative data from similar aliphatic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Experimental Protocol

A predicted 1H NMR spectrum of this compound was generated based on empirical data and spectral databases for analogous structures. The standard reference for chemical shifts is tetramethylsilane (B1202638) (TMS) at 0 ppm. The expected multiplicities are determined by the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.

Predicted 1H NMR Data for this compound

The structure of this compound presents five distinct proton environments. The predicted chemical shifts, multiplicities, and integrations for each are summarized in the table below. Protons in simple alkanes, such as this compound, are highly shielded and typically appear in the upfield region of the NMR spectrum, generally between 0.8 and 1.9 ppm.[1][2][3][4]

Assignment Protons Integration Predicted Chemical Shift (ppm) Predicted Multiplicity
a-C(CH3)39H~ 0.85Singlet (s)
b-CH2CH33H~ 0.88Triplet (t)
c-CH2CH32H~ 1.25Quartet (q)
d-CH-1H~ 1.40Triplet (t)
e-CH2CH32H~ 1.15Multiplet (m)

Note: The chemical shifts for protons 'c' and 'e' may be complex and overlap due to their similar electronic environments.

Structural Representation and Proton Assignments

The following diagram illustrates the molecular structure of this compound with each unique proton environment labeled for clarity.

Caption: Structure of this compound with proton labels.

Peak Assignment and Justification

  • Signal (a): The nine protons of the three methyl groups attached to the quaternary carbon (C2) are chemically equivalent. Due to the absence of adjacent protons, this signal is predicted to be a singlet and, being the most shielded, will appear at the lowest chemical shift, around 0.85 ppm.

  • Signal (b): The three protons of the terminal methyl group of the pentane (B18724) chain are adjacent to a methylene (B1212753) group (-CH2-). According to the n+1 rule, this signal will be split into a triplet. Its chemical shift is expected to be around 0.88 ppm.

  • Signal (c): The two protons of the methylene group at C4 are adjacent to a methyl group (3 protons) and a methine group (1 proton). This would theoretically lead to a complex multiplet. However, in many similar acyclic alkanes, the coupling to the methine proton is often small, and the signal may appear as a quartet. These protons are slightly deshielded compared to the methyl groups and are predicted to appear around 1.25 ppm.

  • Signal (d): The single proton on C3 (methine) is adjacent to two methylene groups (4 protons). This will result in a multiplet, likely a triplet of quartets, though it may appear as a simple triplet due to similar coupling constants with the adjacent methylene groups. This proton is the most deshielded and is expected to have the highest chemical shift, around 1.40 ppm.

  • Signal (e): The two protons of the methylene group in the ethyl substituent at C3 are adjacent to a methyl group (3 protons) and a methine group (1 proton). This will result in a complex multiplet, likely a quartet of doublets. Its chemical shift is predicted to be around 1.15 ppm, potentially overlapping with signal (c).

Comparative Analysis

The predicted chemical shifts for this compound are consistent with the known values for similar branched alkanes. For instance, in 2,2-dimethylpentane (B165184), the protons of the gem-dimethyl groups appear as a singlet at approximately 0.86 ppm, and the other alkyl protons are found between 1.1 and 1.3 ppm.[5] Similarly, in 2,3-dimethylpentane (B165511), all proton signals are observed in the alkyl region between approximately 0.8 and 1.3 ppm.[6] The presence of a chiral center at C3 in this compound can lead to diastereotopicity of the methylene protons, which may result in more complex splitting patterns than predicted by the simple n+1 rule.

This guide provides a foundational understanding of the expected 1H NMR spectrum of this compound. Experimental verification would be necessary to confirm these assignments and resolve any overlapping signals.

References

A Comparative Analysis of the Physical Properties of Octane and Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key physical properties for the straight-chain alkanes, n-octane and n-nonane, and several of their branched-chain isomers. The data presented herein, including boiling point, melting point, density, and viscosity, are essential for a range of applications, from solvent selection in organic synthesis to understanding intermolecular forces in drug design. All quantitative data is summarized for direct comparison, and detailed experimental protocols for obtaining these measurements are provided.

Structure-Property Relationships in Alkane Isomers

Alkanes are nonpolar molecules, and their primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is influenced by two main factors:

  • Molecular Size (Chain Length): As the carbon chain length increases, the molecule's surface area and the number of electrons increase. This leads to stronger London dispersion forces, resulting in higher boiling points, melting points, and viscosity. This trend is evident when comparing n-octane with n-nonane.

  • Molecular Shape (Branching): For isomers with the same number of carbon and hydrogen atoms, the degree of branching significantly affects physical properties. Increased branching leads to a more compact, spherical shape. This reduces the effective surface area available for intermolecular contact, thereby weakening the London dispersion forces. Consequently, more highly branched isomers typically exhibit lower boiling points and viscosities compared to their straight-chain counterparts.

The following diagram illustrates this fundamental relationship.

G Relationship Between Alkane Structure and Physical Properties cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Properties A Increased Chain Length (e.g., Octane -> Nonane) C Stronger London Dispersion Forces A->C Increases Surface Area B Increased Branching (e.g., n-Octane -> Iso-octane) D Weaker London Dispersion Forces B->D Decreases Surface Area E Higher Boiling Point Higher Viscosity Higher Melting Point C->E Requires More Energy to Overcome F Lower Boiling Point Lower Viscosity D->F Requires Less Energy to Overcome

Caption: Logical flow of alkane structure's effect on physical properties.

Data Presentation: Physical Properties of Octane Isomers

The following table summarizes the key physical properties of n-octane and two of its 17 structural isomers. Note that 2,2,4-trimethylpentane (B7799088) is commonly referred to as iso-octane.

Propertyn-Octane2-Methylheptane (B165363)2,2,4-Trimethylpentane (Iso-octane)
Molecular Formula C₈H₁₈C₈H₁₈C₈H₁₈
Boiling Point 125.7 °C117.6 °C[1]99.2 °C[2]
Melting Point -56.8 °C-109 °C[3]-107.4 °C[2]
Density 0.703 g/cm³ (at 20°C)0.698 g/cm³ (at 25°C)[1]0.692 g/cm³ (at 20°C)[2]
Dynamic Viscosity 0.542 mPa·s (at 20°C)0.47 mPa·s (at 20°C, est.)0.50 mPa·s (at 20°C)[4][5]

Data Presentation: Physical Properties of Nonane Isomers

This table presents the physical properties of n-nonane and two of its 34 structural isomers, illustrating the effect of branching on a longer carbon chain.

Propertyn-Nonane2-Methyloctane2,2-Dimethylheptane
Molecular Formula C₉H₂₀C₉H₂₀C₉H₂₀
Boiling Point 150.8 °C[6]143.2 °C[7]132.0 °C[8]
Melting Point -53.5 °C-80.1 °C[7]N/A
Density 0.718 g/cm³ (at 20°C)[6]0.714 g/mL (at 20°C)0.7 g/cm³[8]
Dynamic Viscosity 0.711 mPa·s (at 20°C)0.62 mPa·s (at 20°C, est.)0.59 mPa·s (at 25°C, est.)

Experimental Protocols

The following are summaries of standard methodologies for determining the key physical properties of liquid alkanes. These protocols are based on established ASTM International standards.

Boiling Point Determination (Simulated Distillation by Gas Chromatography)

This method, adapted from ASTM D2887 and D5399, determines the boiling point distribution of hydrocarbon samples.[4][9]

  • Principle: Gas chromatography is used to separate the components of the sample in order of their boiling points. A calibration curve is generated by running a mixture of known hydrocarbons with a wide range of boiling points under the same chromatographic conditions. The retention time of the sample components can then be correlated to their boiling points.

  • Apparatus:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

    • Nonpolar capillary column (e.g., dimethylpolysiloxane).

    • Temperature-programmable column oven.

    • Microsyringe or autosampler for sample injection.

  • Procedure:

    • Calibration: A calibration mixture of n-alkanes is injected into the GC. The retention time of each alkane is recorded. A curve is plotted of boiling point versus retention time.

    • Sample Analysis: A small, precise volume of the isomer sample (e.g., 1 µL) is injected into the GC.

    • Temperature Program: The column oven temperature is increased at a controlled, linear rate.

    • Data Acquisition: The FID records the elution of components over time, generating a chromatogram.

    • Determination: The retention time corresponding to the peak of the sample's chromatogram is used to determine its boiling point from the calibration curve.

Melting Point Determination (Capillary Method)

This is a standard visual method for determining the melting point of a solid.

  • Principle: A small, solid sample is heated slowly, and the temperature range over which the substance melts is observed. For alkanes that are liquid at room temperature, the sample must first be frozen using a cold bath (e.g., dry ice/acetone).

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp) or Thiele tube.[10]

    • Glass capillary tubes (sealed at one end).

    • Calibrated thermometer.

  • Procedure:

    • Sample Preparation: The open end of a capillary tube is tapped into a powdered form of the frozen sample until a small amount (2-3 mm high) is packed into the sealed end.[11]

    • Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[11]

    • Observation: The temperature at which the first drop of liquid appears is recorded, as is the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure compound will have a sharp melting range of 0.5-1.0°C.[10]

Density Determination (Digital Density Meter)

This method is based on ASTM D4052 and provides a rapid and accurate density measurement.[12]

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-shaped tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the liquid.

  • Apparatus:

    • Digital Density Meter with a temperature-controlled measuring cell.

    • Syringes for manual injection or an autosampler.

  • Procedure:

    • Calibration: The instrument is calibrated using two reference standards, typically dry air and pure, degassed water.

    • Sample Injection: The sample is injected into the clean, dry measuring cell, ensuring no air bubbles are present.[3]

    • Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature (e.g., 20°C).

    • Measurement: The instrument measures the oscillation period and calculates the density, which is then displayed. The measurement is typically completed within minutes.

Viscosity Determination (Glass Capillary Viscometer)

This protocol is based on ASTM D445 for determining kinematic viscosity, from which dynamic viscosity can be calculated.

  • Principle: The time required for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a precisely controlled temperature. The kinematic viscosity is the product of the flow time and the viscometer's calibration constant. Dynamic viscosity is then calculated by multiplying the kinematic viscosity by the liquid's density.[1]

  • Apparatus:

    • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

    • Constant temperature bath with an accuracy of ±0.02°C.

    • Calibrated timer.

  • Procedure:

    • Sample Charging: The viscometer is charged with the sample liquid in accordance with the specific viscometer type's instructions.

    • Temperature Equilibration: The charged viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.

    • Flow Measurement: The liquid is drawn up through the capillary into the timing bulb. The time taken for the liquid meniscus to pass between two marked points on the capillary is accurately measured.

    • Calculation: The measurement is repeated, and if the flow times are consistent, the average time is used to calculate the kinematic viscosity (ν = C × t, where C is the viscometer constant and t is the average flow time). The dynamic viscosity (η) is then calculated using the formula η = ν × ρ, where ρ is the density of the liquid at the same temperature.

References

A Comparative Analysis of 3-Ethyl-2,2-dimethylpentane and 2,2,4-trimethylpentane as Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists in the field of fuel science and engine development, this document provides a detailed comparison of the performance characteristics of 3-Ethyl-2,2-dimethylpentane and 2,2,4-trimethylpentane (B7799088) (isooctane) as fuel components. The comparison is supported by experimental data for key fuel properties, including octane (B31449) ratings and heat of combustion.

This guide summarizes quantitative data in structured tables for straightforward comparison, outlines the methodologies for the cited key experiments, and includes visualizations of the experimental workflows.

Introduction

The selection of appropriate hydrocarbon molecules as components in gasoline is critical for optimizing engine performance and efficiency while minimizing harmful emissions. Branched-chain alkanes are particularly valued for their high anti-knock properties. 2,2,4-trimethylpentane, commonly known as isooctane (B107328), serves as the primary reference standard for the octane rating scale, with a defined Research Octane Number (RON) and Motor Octane Number (MON) of 100.[1] This report provides a comparative analysis of this compound, a structural isomer of nonane, against the benchmark isooctane, to evaluate its potential as a high-performance fuel component.

Quantitative Data Summary

The following tables summarize the key physical and fuel properties of this compound and 2,2,4-trimethylpentane.

Table 1: Physical Properties

PropertyThis compound2,2,4-trimethylpentane (Isooctane)
Chemical Formula C₉H₂₀[2]C₈H₁₈[3]
Molecular Weight 128.26 g/mol [2]114.23 g/mol [3]
Density (at 20°C) 0.726 g/cm³0.692 g/cm³[1]
Boiling Point 134.8 °C99.3 °C[1]

Table 2: Fuel Performance Properties

PropertyThis compound2,2,4-trimethylpentane (Isooctane)
Research Octane Number (RON) 112.1[4]100 (by definition)[1]
Motor Octane Number (MON) 99.5[4]100 (by definition)[1]
Standard Enthalpy of Combustion (Liquid) -6127.22 ± 0.75 kJ/mol[5]-5461.3 ± 1.3 kJ/mol[6]

Analysis of Fuel Properties

As indicated in Table 2, this compound exhibits a significantly higher Research Octane Number (RON) of 112.1 compared to isooctane's RON of 100.[1][4] This suggests that under the milder operating conditions of the RON test, this compound has a superior resistance to knocking. The Motor Octane Number (MON) for this compound is 99.5, which is very close to that of isooctane.[1][4] The difference between RON and MON, known as fuel sensitivity, is greater for this compound, indicating a more pronounced decrease in anti-knock performance under more severe engine conditions.

The standard enthalpy of combustion for this compound is -6127.22 kJ/mol, while for isooctane it is -5461.3 kJ/mol.[5][6] On a molar basis, the combustion of this compound releases more energy. However, considering their respective molecular weights, the energy density on a mass basis is also a critical factor for fuel efficiency.

Experimental Protocols

The experimental data presented in this guide are determined by standardized testing methods established by ASTM International.

Determination of Octane Number (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. This method measures the anti-knock performance of a fuel under relatively mild operating conditions (600 rpm engine speed). The compression ratio of the engine is adjusted until a standard level of knock is produced. The result is then compared to that of primary reference fuels (blends of isooctane and n-heptane) to determine the RON.

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. This method evaluates the anti-knock characteristics of a fuel under more severe conditions (900 rpm engine speed and a higher intake mixture temperature) that are more representative of highway driving. The procedure is similar to the RON test, involving a comparison of the test fuel's knocking behavior with that of primary reference fuels in a CFR engine.

experimental_workflow_octane_number cluster_sample_prep Sample Preparation cluster_cfr_engine CFR Engine Test cluster_data_analysis Data Analysis Sample Test Fuel CFR_Engine Cooperative Fuel Research (CFR) Engine Sample->CFR_Engine Ref_Fuels Primary Reference Fuels (Isooctane/n-Heptane Blends) Ref_Fuels->CFR_Engine Knock_Sensor Knock Sensor CFR_Engine->Knock_Sensor Knock_Intensity Measure Knock Intensity Knock_Sensor->Knock_Intensity Comparison Compare Knock Intensity Knock_Intensity->Comparison Octane_Rating Determine Octane Rating Comparison->Octane_Rating

Figure 1. Experimental workflow for determining the octane number of a fuel.
Determination of Heat of Combustion

The heat of combustion of liquid hydrocarbon fuels is determined using a bomb calorimeter.

  • ASTM D240: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. In this method, a weighed sample of the fuel is burned in a constant-volume bomb calorimeter filled with oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water, and the temperature change of the water is measured. The heat of combustion is then calculated from this temperature change, the known heat capacity of the calorimeter, and corrections for the heat of formation of acids and the heat of combustion of the fuse wire.

experimental_workflow_heat_of_combustion cluster_sample_prep_combustion Sample Preparation cluster_bomb_calorimeter Bomb Calorimetry cluster_measurement_analysis Measurement & Analysis Fuel_Sample Weighed Fuel Sample Bomb Oxygen Bomb Fuel_Sample->Bomb Calorimeter Calorimeter with Water Jacket Bomb->Calorimeter Temp_Measurement Measure Temperature Change Calorimeter->Temp_Measurement Calculation Calculate Heat of Combustion Temp_Measurement->Calculation

Figure 2. Experimental workflow for determining the heat of combustion.

Logical Relationship of Fuel Properties

The molecular structure of a hydrocarbon has a direct impact on its fuel properties, which in turn dictates its performance in an internal combustion engine.

logical_relationship cluster_properties Key Properties Structure Molecular Structure (e.g., Branching) Properties Fuel Properties Structure->Properties Performance Engine Performance Properties->Performance Octane Octane Rating (RON/MON) Properties->Octane Combustion_Heat Heat of Combustion Properties->Combustion_Heat Volatility Volatility Properties->Volatility Octane->Performance Combustion_Heat->Performance Volatility->Performance

Figure 3. Relationship between molecular structure, fuel properties, and engine performance.

Conclusion

The experimental data indicates that this compound possesses promising characteristics as a high-octane fuel component. Its notably high Research Octane Number suggests excellent anti-knock performance under city driving conditions. While its Motor Octane Number is comparable to isooctane, its higher heat of combustion on a molar basis is also a significant factor. Further research, including blend studies with other gasoline components and engine testing under a wider range of conditions, is warranted to fully assess its potential as a valuable addition to modern gasoline formulations. The greater sensitivity of this compound will also need to be considered in the context of overall fuel blend composition to ensure optimal performance across all driving scenarios.

References

Cross-Referencing Experimental Data with the NIST Chemistry WebBook: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. This guide provides a practical comparison of using the National Institute of Standards and Technology (NIST) Chemistry WebBook for cross-referencing experimental data against a leading commercial alternative, the Wiley Registry of Mass Spectral Data. We will use the common analytical technique of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of caffeine (B1668208) as a model compound.

Data Presentation: Quantitative Comparison of Mass Spectra

The core of compound identification via GC-MS lies in comparing the experimentally obtained mass spectrum with reference spectra from established libraries. A "match factor" is often calculated by the instrument's software to indicate the similarity between the experimental and library spectra. In our hypothetical analysis of a beverage sample, caffeine was identified with a high degree of confidence using both the NIST and Wiley libraries. The key quantitative data points are summarized below.

ParameterExperimental DataNIST Chemistry WebBookWiley Registry
Retention Time 7.85 minN/A (Chromatographic data is separate)N/A (Chromatographic data is separate)
Molecular Ion (M+) m/z 194m/z 194m/z 194
Base Peak m/z 194m/z 194m/z 194
Major Fragments (m/z) 109, 82, 67, 55109, 82, 67, 55109, 82, 67, 55
Match Factor N/A962/1000958/1000

Experimental Protocols: GC-MS Analysis of Caffeine

A detailed methodology is crucial for reproducible results. The following protocol was employed for the analysis of the beverage sample.

1. Sample Preparation:

  • A 1.0 mL aliquot of the caffeinated beverage was filtered through a 0.45 µm syringe filter.

  • The filtered sample was then diluted 1:10 with methanol.

  • An internal standard (e.g., theophylline) was added to the diluted sample to a final concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Agilent 7890B GC System

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Agilent 5977A MSD

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230°C

  • Mass Scan Range: 40-400 amu

  • Data Acquisition: Full scan mode

4. Data Analysis:

  • The acquired total ion chromatogram (TIC) was analyzed to determine the retention time of the caffeine peak.

  • The mass spectrum of the peak at the retention time of caffeine was extracted and background-subtracted.

  • The experimental mass spectrum was then searched against the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data for compound identification. The comparison involves matching the fragmentation patterns and their relative abundances.[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the identification of caffeine using GC-MS and cross-referencing with spectral databases.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification Beverage Beverage Sample Filtered Filtered Sample Beverage->Filtered Filtration Diluted Diluted Sample with Internal Standard Filtered->Diluted Dilution & IS Addition GC_MS GC-MS Instrument Diluted->GC_MS Injection Data Raw Data (TIC and Mass Spectra) GC_MS->Data Acquisition Processed_Data Processed Mass Spectrum Data->Processed_Data Extraction & Background Subtraction NIST NIST Chemistry WebBook Processed_Data->NIST Library Search Wiley Wiley Registry Processed_Data->Wiley Library Search Identification Compound Identified (Caffeine) NIST->Identification Wiley->Identification

GC-MS analysis and spectral library cross-referencing workflow.

References

Structural isomers of octane and their distinguishing features

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Isomers of Octane (B31449)

Octane (C₈H₁₈) is an alkane hydrocarbon that exists as 18 distinct structural isomers.[1] Structural isomers share the same molecular formula but differ in the arrangement and bonding of their constituent atoms. These differences in molecular architecture give rise to unique physical and chemical properties, making the study of these isomers crucial for applications ranging from fuel science to synthetic chemistry.

The primary distinguishing features among octane isomers are rooted in the degree of branching in their carbon skeletons. Generally, increased branching leads to a more compact, spherical molecular shape. This affects the strength of the intermolecular van der Waals forces, which in turn influences physical properties like boiling point and melting point.[2] Linear, or straight-chain, alkanes have the largest surface area, leading to stronger intermolecular forces and consequently higher boiling points compared to their branched counterparts.[2] Conversely, highly branched, symmetrical isomers tend to pack more efficiently into a crystal lattice, often resulting in higher melting points.[2]

Isomer Classification

The 18 structural isomers of octane can be systematically classified based on the length of the longest continuous carbon chain in their structure. This classification provides a clear logical relationship among the isomers, grouping them into derivatives of butane, pentane, hexane, heptane, and the straight-chain octane itself.

G cluster_0 Octane Isomers (C₈H₁₈) cluster_1 cluster_2 C8H18 C₈H₁₈ Octane Octane (8C Chain) C8H18->Octane Heptanes Heptanes (7C Chain) C8H18->Heptanes Hexanes Hexanes (6C Chain) C8H18->Hexanes Pentanes Pentanes (5C Chain) C8H18->Pentanes Butane Butane (4C Chain) C8H18->Butane n_Octane n-Octane Octane->n_Octane Methylheptanes 2-Methylheptane 3-Methylheptane 4-Methylheptane Heptanes->Methylheptanes Ethylhexane 3-Ethylhexane Hexanes->Ethylhexane Dimethylhexanes 2,2-Dimethylhexane 2,3-Dimethylhexane 2,4-Dimethylhexane 2,5-Dimethylhexane 3,3-Dimethylhexane 3,4-Dimethylhexane Hexanes->Dimethylhexanes Ethylmethylpentanes 3-Ethyl-2-methylpentane 3-Ethyl-3-methylpentane Pentanes->Ethylmethylpentanes Trimethylpentanes 2,2,3-Trimethylpentane 2,2,4-Trimethylpentane 2,3,3-Trimethylpentane 2,3,4-Trimethylpentane Pentanes->Trimethylpentanes Tetramethylbutane 2,2,3,3-Tetramethylbutane Butane->Tetramethylbutane

Caption: Hierarchical classification of the 18 structural isomers of octane.

Comparison of Physical Properties

The following table summarizes key physical properties for the structural isomers of octane. Note that values can vary slightly between sources due to different experimental conditions. The general trend of decreasing boiling point with increased branching is evident.

No.IUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
1n-Octane125.7-56.80.703
22-Methylheptane117.6-109.00.698
33-Methylheptane118.9-120.50.706
44-Methylheptane117.7-121.20.704
53-Ethylhexane118.6-118.80.713
62,2-Dimethylhexane106.8-121.20.695
72,3-Dimethylhexane115.6-0.719
82,4-Dimethylhexane109.4-119.10.700
92,5-Dimethylhexane109.1-91.30.694
103,3-Dimethylhexane112.0-116.40.710
113,4-Dimethylhexane117.7-0.720
123-Ethyl-2-methylpentane115.5-0.726
133-Ethyl-3-methylpentane118.3-92.20.735
142,2,3-Trimethylpentane113.6-111.40.723
152,2,4-Trimethylpentane (Isooctane)99.2-107.40.692
162,3,3-Trimethylpentane114.8-100.70.726
172,3,4-Trimethylpentane113.5-109.10.719
182,2,3,3-Tetramethylbutane106.3100.70.690 (solid)

(Data compiled from multiple sources. Dashes indicate unavailable data.)

Experimental Protocols

Accurate determination of physical properties is fundamental to isomer differentiation. Standard laboratory procedures for measuring boiling point, melting point, and density are outlined below.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)[3]

  • Thermometer (-10 to 150°C range)

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or hot plate)[4]

  • Stand and clamp

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid octane isomer into the fusion tube.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the fusion tube, ensuring it is submerged in the liquid.[3]

  • Apparatus Setup: Attach the fusion tube to the thermometer using a rubber band or wire. Insert this assembly into the Thiele tube, ensuring the sample is level with the top arm of the tube. The thermometer bulb should be adjacent to the fusion tube.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or place the assembly in an aluminum block on a hot plate.[3][4] Heat until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates the vapor pressure of the liquid has exceeded the atmospheric pressure.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid just begins to be drawn up into the capillary tube.[5] At this point, the vapor pressure of the liquid equals the external atmospheric pressure.

  • Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Melting Point Determination

This protocol is used for solids, such as 2,2,3,3-tetramethylbutane. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Capillary tubes, open at one end

  • Sample (in powdered form)

Procedure:

  • Sample Loading: Tap the open end of a capillary tube into a small pile of the powdered sample. The sample should be packed into the closed end of the tube to a height of 2-3 mm.[6] This can be achieved by tapping the tube or dropping it through a long glass tube onto a hard surface.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination (if unknown): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool before proceeding.[6]

  • Accurate Determination: With a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[8]

  • Measurement: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal of solid melts (the end of the melting range).

Density Determination

The density of the liquid isomers can be determined by accurately measuring the mass of a known volume.[9]

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Thermometer

Procedure:

  • Measure Mass of Empty Container: Weigh a clean, dry graduated cylinder or pycnometer on the analytical balance and record its mass.[10]

  • Add Liquid: Carefully add a specific volume of the liquid isomer (e.g., 10.0 mL) to the container. Read the volume from the bottom of the meniscus.[9]

  • Measure Mass of Filled Container: Reweigh the container with the liquid and record the new mass.[10]

  • Measure Temperature: Record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.[11]

    • Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[9]

  • Repeat: Perform the measurement at least three times and calculate the average density to improve precision.[9]

References

Comparative Stability of Branched vs. Linear Alkanes: A Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

Affiliation: Google Research

Abstract

For researchers, scientists, and drug development professionals, a deep understanding of molecular stability is fundamental. Alkanes, as the basic building blocks of organic chemistry, provide an excellent model for studying the relationship between molecular structure and thermodynamic stability. This guide presents a comparative analysis of branched versus linear alkanes, leveraging experimental data to elucidate the principles governing their relative stabilities. It is a well-established principle that branched alkanes are thermodynamically more stable than their linear isomers. This guide will explore the experimental evidence for this phenomenon, primarily through the analysis of heats of combustion and formation, and provide detailed protocols for the cornerstone experiments that generate this data.

Introduction: Structure and Stability

Alkanes are acyclic saturated hydrocarbons with the general formula CnH2n+2. For any given number of carbon atoms (n ≥ 4), multiple structural isomers can exist. These isomers share the same molecular formula but differ in the connectivity of their atoms. This structural difference, specifically the degree of branching, has a significant impact on their thermodynamic properties.

Thermodynamic stability refers to the potential energy of a compound. A more stable compound exists in a lower energy state. For isomeric alkanes, branching increases stability. This means that a branched alkane has lower potential energy than its straight-chain counterpart. This increased stability is reflected in key thermochemical data, such as the standard enthalpy of formation (ΔH°f) and the standard enthalpy of combustion (ΔH°c).

Experimental Data: Heats of Formation and Combustion

The primary experimental method for quantifying the relative stability of alkane isomers is through calorimetry, which measures the heat released during combustion. The combustion of an alkane is a highly exothermic reaction that produces carbon dioxide and water.

C_n H_(2n+2) + ( (3n+1)/2 ) O_2 → nCO_2 + (n+1)H_2 O + Heat

Since all isomers of a particular alkane combust to form the same products (the same number of CO2 and H2O molecules), any difference in the heat released must be due to a difference in the initial energy of the isomers themselves. A lower heat of combustion indicates that the initial molecule was in a lower energy state and was therefore more stable.[1]

Similarly, the standard enthalpy of formation (ΔH°f), the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, is a direct measure of stability. A more negative (or less positive) ΔH°f value corresponds to greater stability.[2]

Data Presentation

The following tables summarize experimental data for the isomers of pentane (B18724) (C5H12) and octane (B31449) (C8H18), clearly demonstrating the correlation between branching and stability.

Table 1: Thermodynamic Data for Pentane Isomers (C5H12) at 298.15 K

IsomerStructureBranchingStandard Enthalpy of Formation (ΔH°f, gas) (kJ/mol)Standard Enthalpy of Combustion (ΔH°c, liquid) (kJ/mol)Relative Stability
n-PentaneLinearNone-146.8-3509Least Stable
Isopentane (2-Methylbutane)BranchedOne-154.0-3502More Stable
Neopentane (2,2-Dimethylpropane)Highly BranchedTwo-167.4-3484Most Stable

Data sourced from NIST Chemistry WebBook and other cited literature.[2][3][4]

Table 2: Thermodynamic Data for Select Octane Isomers (C8H18) at 298.15 K

IsomerStructureBranchingStandard Enthalpy of Formation (ΔH°f, liquid) (kJ/mol)Standard Enthalpy of Combustion (ΔH°c, liquid) (kJ/mol)Relative Stability
n-OctaneLinearNone-249.9-5470Least Stable
Isooctane (B107328) (2,2,4-Trimethylpentane)Highly BranchedThree-259.3-5451More Stable
2,2,3,3-TetramethylbutaneVery Highly BranchedFour-261.5-5442Most Stable

Data sourced from NIST Chemistry WebBook and other cited literature.[5][6][7][8]

As the data illustrates, with increasing branching, the standard enthalpy of formation becomes more negative, and the magnitude of the standard enthalpy of combustion decreases. Both trends unequivocally indicate that branching leads to greater thermodynamic stability.[9]

Theoretical Basis for Increased Stability

While it is experimentally proven that branched alkanes are more stable, the precise theoretical explanation is still a subject of discussion. Several factors are believed to contribute:

  • Steric Effects: In linear alkanes, destabilizing steric interactions (van der Waals repulsion) can occur between hydrogen atoms. Branching can, in some conformations, reduce these unfavorable interactions.

  • Electron Correlation: Some theories propose that electron correlation effects are more stabilizing in the more compact structure of a branched alkane.

  • Hyperconjugation: This involves the delocalization of electrons from a filled C-H σ-bond to an adjacent empty or partially filled orbital. While more commonly used to explain alkene stability, some models apply it to alkanes.

  • Bond Strength: The C-C and C-H bond strengths differ slightly depending on whether the carbon is primary, secondary, or tertiary. Branched alkanes often have a greater number of stronger bond types (e.g., tertiary C-H bonds) compared to their linear isomers.

Visualization of Concepts

To better illustrate the relationships discussed, the following diagrams have been generated using Graphviz.

Stability_Relationship cluster_structure Alkane Structure cluster_properties Thermodynamic Properties Linear Linear Alkane (e.g., n-Pentane) PE Potential Energy Linear->PE Higher Branched Branched Alkane (e.g., Neopentane) Branched->PE Lower HoC Heat of Combustion (Magnitude) PE->HoC Directly Proportional Stab Thermodynamic Stability PE->Stab Inversely Proportional HoC->Stab Inversely Proportional

Caption: Relationship between alkane structure and thermodynamic stability.

Bomb_Calorimetry_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Weigh Alkane Sample (~1g pellet) C Assemble Bomb: - Add 1mL H2O - Place sample & fuse A->C B Measure Fuse Wire B->C D Seal & Pressurize with O2 (~30 atm) C->D E Submerge Bomb in Water Bath F Equilibrate & Record Initial Temp (T_initial) E->F G Ignite Sample F->G H Record Temp Rise until Max (T_final) G->H I Calculate ΔT = T_final - T_initial J Calculate Heat Released (q_v) q_v = C_cal * ΔT I->J K Correct for Fuse & Acids J->K L Calculate ΔH°c (per mole of sample) K->L

Caption: Experimental workflow for bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

The determination of the heat of combustion for a liquid alkane is performed using a constant-volume, or "bomb," calorimeter.

Objective: To measure the standard enthalpy of combustion (ΔH°c) of a liquid alkane (e.g., n-octane or isooctane).

Materials:

  • Parr Oxygen Bomb Calorimeter[10]

  • High-purity liquid alkane sample

  • Benzoic acid (for calibration)

  • High-pressure oxygen cylinder

  • Fuse wire (iron or nickel-chromium)

  • Pellet press

  • High-precision digital thermometer (±0.001 °C)

  • Deionized water

  • Analytical balance (±0.0001 g)

Procedure:

  • Calibration:

    • The heat capacity of the calorimeter (C_cal) must first be determined by combusting a known mass (approx. 1.0 g) of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known.

    • Follow steps 2-8 with benzoic acid. The known energy release allows for the calculation of C_cal using the formula: C_cal = (q_benzoic_acid + q_wire) / ΔT.

  • Sample Preparation: [11][12]

    • Weigh approximately 0.7-1.0 g of the liquid alkane sample into a crucible. For volatile liquids, a gelatin capsule may be used to contain the sample.

    • Measure a piece of fuse wire (approx. 10 cm) and record its mass.

    • Secure the fuse wire between the electrodes of the bomb head, ensuring it is in contact with the alkane sample.

  • Bomb Assembly and Charging:

    • Add 1.0 mL of deionized water to the bottom of the steel bomb. This ensures that any water produced during combustion condenses to a liquid state.

    • Carefully place the bomb head, with the sample crucible, into the bomb cylinder and seal it tightly.

    • Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen, then fill it with high-purity oxygen to a pressure of approximately 30 atm.[12]

  • Calorimetric Measurement:

    • Submerge the sealed bomb into the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

    • Place the bucket inside the insulated jacket, close the calorimeter, and start the stirrer.

    • Allow the system to reach thermal equilibrium (approx. 5 minutes) and then record the initial temperature (T_initial) at regular intervals for 5 minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.[13]

  • Data Acquisition:

    • Record the temperature at 30-second intervals immediately after ignition. The temperature will rise rapidly and then begin to cool.

    • Continue recording until the rate of temperature change becomes constant, which indicates the post-combustion period.

  • Data Analysis:

    • Plot temperature versus time to determine the corrected temperature change (ΔT), accounting for heat exchange with the surroundings.

    • Calculate the total heat released (q_total) using the calibrated heat capacity: q_total = C_cal * ΔT.

    • Correct this value for the heat released by the combustion of the fuse wire (an empirical value, e.g., ~2.3 cal/cm) and the formation of nitric acid from any residual atmospheric nitrogen.[11]

    • The corrected heat corresponds to the change in internal energy at constant volume (ΔU_comb).

    • Convert ΔU_comb to the change in enthalpy (ΔH_comb) using the equation: ΔH = ΔU + Δ(pV) = ΔU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.[13]

    • Finally, normalize the result to a molar basis (kJ/mol) using the initial mass of the alkane sample.

Conclusion

Experimental data from bomb calorimetry consistently shows that branched alkanes have lower heats of combustion and more negative heats of formation compared to their linear isomers. This provides definitive evidence that branching increases the thermodynamic stability of alkanes . This fundamental principle is critical in various fields, from optimizing the octane rating of fuels, where highly branched isomers like isooctane are prized for their smooth combustion properties, to understanding the conformational energetics that influence molecular interactions in drug design and materials science. The detailed methodologies provided herein serve as a guide for the precise empirical validation of these foundational thermodynamic concepts.

References

The Impact of Molecular Branching on the Boiling Point of Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of how the structural isomers of alkanes exhibit varying boiling points, supported by experimental data and standardized protocols.

The boiling point of a compound is a fundamental physical property that provides insights into the nature and strength of its intermolecular forces. For alkanes, which are nonpolar hydrocarbons, the primary intermolecular interactions are London dispersion forces. While it is generally understood that boiling points increase with molecular weight, the arrangement of atoms within a molecule, known as isomerism, plays a crucial role. This guide provides a detailed comparison of how branching affects the boiling point of alkanes, presenting experimental data and outlining the methodologies used for these determinations.

The Inverse Relationship Between Branching and Boiling Point

For alkanes with the same molecular formula (isomers), an increase in branching leads to a decrease in boiling point.[1][2] This phenomenon is attributed to the change in molecular shape and its effect on the surface area available for intermolecular interactions.

Straight-chain alkanes have a larger surface area, allowing for more points of contact between adjacent molecules.[3] This increased proximity facilitates stronger London dispersion forces, which are temporary attractive forces arising from fluctuations in electron distribution.[4] Consequently, more energy is required to overcome these forces and transition the substance from a liquid to a gaseous state, resulting in a higher boiling point.[3][4]

Conversely, branched alkanes are more compact and spherical in shape.[3][4] This reduces the surface area available for intermolecular contact, leading to weaker London dispersion forces.[3][4] As a result, less energy is needed to separate the molecules, and the boiling point is lower compared to their straight-chain counterparts.[3][4]

Comparative Analysis of Alkane Isomers

The following table summarizes the boiling points of various isomers of butane, pentane, hexane, heptane, and octane, clearly demonstrating the effect of branching.

Molecular FormulaAlkane IsomerBoiling Point (°C)
C4H10 n-Butane-0.5[3]
Isobutane (2-Methylpropane)-11.7[3]
C5H12 n-Pentane36.1[1]
Isopentane (2-Methylbutane)27.7[1]
Neopentane (2,2-Dimethylpropane)9.5[4]
C6H14 n-Hexane68.9
2-Methylpentane60.3
3-Methylpentane63.3
2,2-Dimethylbutane49.7
2,3-Dimethylbutane58.0
C7H16 n-Heptane98.4[5]
2-Methylhexane90.0
3-Methylhexane92.0
2,2-Dimethylpentane79.2
2,3-Dimethylpentane89.8
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
3-Ethylpentane93.5
2,2,3-Trimethylbutane80.9[2]
C8H18 n-Octane125.7[1]
2,2,3,3-Tetramethylbutane106.5[1]

Experimental Protocols for Boiling Point Determination

The accurate determination of boiling points is crucial for characterizing and comparing organic compounds. Several standard laboratory methods are employed for this purpose.

Simple Distillation Method

This method is suitable for determining the boiling point of a liquid with a sample volume of at least 5 mL.

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or Bunsen burner

Procedure:

  • The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling.

  • The apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the prevailing atmospheric pressure.

Thiele Tube Method

This method is ideal for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

Procedure:

  • A small amount of the liquid is placed in the small test tube.

  • The capillary tube is placed in the test tube with its open end downwards.

  • The test tube is attached to the thermometer and immersed in the Thiele tube containing heating oil.

  • The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Logical Relationship Visualization

The following diagram illustrates the relationship between molecular structure and the boiling point of alkanes.

G cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_forces Intermolecular Forces cluster_boilingpoint Boiling Point Straight-Chain Alkane Straight-Chain Alkane Large Surface Area Large Surface Area Straight-Chain Alkane->Large Surface Area Branched Alkane Branched Alkane Small Surface Area Small Surface Area Branched Alkane->Small Surface Area Stronger London Dispersion Forces Stronger London Dispersion Forces Large Surface Area->Stronger London Dispersion Forces Weaker London Dispersion Forces Weaker London Dispersion Forces Small Surface Area->Weaker London Dispersion Forces Higher Boiling Point Higher Boiling Point Stronger London Dispersion Forces->Higher Boiling Point Lower Boiling Point Lower Boiling Point Weaker London Dispersion Forces->Lower Boiling Point

Caption: Relationship between alkane structure and boiling point.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2,2-dimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of 3-Ethyl-2,2-dimethylpentane, it is imperative to consult the substance-specific Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations. This guide provides essential safety information and a general procedural framework for the disposal of this flammable liquid, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and requires careful handling to prevent fire, explosion, and exposure.[1][2] Before initiating any disposal procedures, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Key safety precautions include:

  • Eliminate Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking should be permitted in the vicinity.

  • Grounding and Bonding: To prevent static discharge, ensure that the container and receiving equipment are properly grounded and bonded.[1]

  • Use Non-Sparking Tools: Employ tools that will not generate sparks during handling.[1]

  • Avoid Inhalation and Contact: Prevent breathing in vapors or mists and avoid contact with skin and eyes.[1]

  • Container Integrity: Keep the waste container tightly closed when not in use.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound. This information is critical for a proper risk assessment prior to handling and disposal.

PropertyValue
CAS Number 16747-32-3[3][4][5]
Molecular Formula C₉H₂₀[3][5]
Molecular Weight 128.26 g/mol [3]
Boiling Point 133.8 °C @ 760 mm Hg[6]
Flash Point 25.5 °C (78.0 °F) (estimated)[6]

Step-by-Step Disposal Protocol

The disposal of this compound is classified as hazardous waste management due to its flammability.[7] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[8]

Experimental Protocol for Disposal:

  • Waste Identification and Classification:

    • Confirm that the waste is this compound.

    • Classify the waste as a flammable hazardous waste.[7]

  • Waste Collection and Segregation:

    • Collect the waste in a designated, properly labeled, and chemically compatible container. The original container is often a suitable choice.[7]

    • The container must be in good condition and have a secure, tight-fitting lid.

    • Do not mix this compound with other incompatible waste streams.

  • Labeling the Waste Container:

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[8]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]

    • The storage area should be away from ignition sources and incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental, Health, and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[9][10]

    • Provide them with accurate information about the waste, including its identity and quantity.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Identify Waste Chemical ppe Don Appropriate PPE start->ppe Safety First ventilation Ensure Proper Ventilation ppe->ventilation collect Collect in Labeled, Compatible Container ventilation->collect seal Securely Seal Container collect->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs Initiate Disposal documentation Complete Waste Disposal Paperwork contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and consult with your institution's Environmental, Health, and Safety (EHS) department to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling 3-Ethyl-2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols and operational procedures for the handling and disposal of 3-Ethyl-2,2-dimethylpentane. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, a flammable hydrocarbon.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. For tasks with a high risk of splashing, consider using a thicker, reusable glove.[1][2]Provides resistance to aliphatic hydrocarbons. Butyl rubber gloves are generally not recommended for use with aliphatic and aromatic hydrocarbons.[3][4][5] Always inspect gloves for tears or punctures before use.[1]
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and vapors that can cause eye irritation.
Body Protection A flame-resistant lab coat should be worn over clothing that minimizes exposed skin.[5] Avoid synthetic materials like polyester.[6]Provides a barrier against spills and splashes. Flame-resistant material is crucial due to the flammable nature of the chemical. Synthetic clothing can melt and adhere to the skin in a fire.[6]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[6]Prevents the inhalation of harmful vapors. The Permissible Exposure Limit (PEL) and Lower Explosion Limit (LEL) should not be exceeded.[6]

Safe Handling and Operational Procedures

This compound is a flammable liquid and must be handled with extreme caution.[6] The following step-by-step procedures should be followed to minimize risks.

2.1. Preparation and Transport:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Transporting Containers: When moving glass containers of the chemical, use a secondary container, such as a bottle carrier, to prevent breakage and contain potential spills.[5][6]

  • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and free of clutter. Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[6][7]

2.2. Handling and Dispensing:

  • Grounding and Bonding: When transferring the chemical between metal containers, ensure they are properly bonded and grounded to prevent the buildup of static electricity, which can ignite flammable vapors.[7]

  • Dispensing: Pour liquids slowly and carefully to minimize splashing and vapor generation.[7] Keep containers closed when not in use to prevent the accumulation of flammable vapors.[5]

  • Heating: Never heat flammable liquids with an open flame.[6][7] Use approved heating devices such as steam baths, heating mantles, or oil baths.[7]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.

    • For small spills, use an appropriate absorbent material (e.g., chemical spill kit) to contain and clean up the spill while wearing appropriate PPE.

  • Fire:

    • Activate the nearest fire alarm and alert others.

    • If the fire is small and you are trained to do so, use a carbon dioxide (CO2) or dry chemical fire extinguisher.

    • Evacuate the area if the fire is large or spreading.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection:

  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be compatible with flammable hydrocarbons.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable").[9]

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[10]

4.2. Storage and Disposal:

  • Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be away from ignition sources and in a well-ventilated location, such as a flammable storage cabinet.[9][10]

  • Disposal Request: Once the waste container is full or has been stored for the maximum allowable time according to your institution's policy, submit a request for pickup by your institution's hazardous waste management service.[11] Do not dispose of this chemical down the drain.[5][11]

  • Empty Containers: An "empty" container that has held this chemical must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must also be collected and disposed of as hazardous waste.[11][12]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Transport Chemical Transport Chemical Prepare Work Area->Transport Chemical Dispense in Fume Hood Dispense in Fume Hood Transport Chemical->Dispense in Fume Hood Perform Experiment Perform Experiment Dispense in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Emergency Procedures Emergency Procedures Perform Experiment->Emergency Procedures Store in SAA Store in SAA Segregate Waste->Store in SAA Request Pickup Request Pickup Store in SAA->Request Pickup

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.